Product packaging for 5-(2-Furyl)isoxazole-3-carboxylic acid(Cat. No.:CAS No. 98434-06-1)

5-(2-Furyl)isoxazole-3-carboxylic acid

Cat. No.: B1299334
CAS No.: 98434-06-1
M. Wt: 179.13 g/mol
InChI Key: MLWFYCMVBAIITM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(2-Furyl)isoxazole-3-carboxylic acid is a useful research compound. Its molecular formula is C8H5NO4 and its molecular weight is 179.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NO4 B1299334 5-(2-Furyl)isoxazole-3-carboxylic acid CAS No. 98434-06-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(furan-2-yl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4/c10-8(11)5-4-7(13-9-5)6-2-1-3-12-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWFYCMVBAIITM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360221
Record name 5-(2-furyl)isoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98434-06-1
Record name 5-(2-furyl)isoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 5-(2-Furyl)isoxazole-3-carboxylic acid (CAS 98434-06-1)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data and detailed biological studies for 5-(2-Furyl)isoxazole-3-carboxylic acid (CAS 98434-06-1) are limited in publicly available scientific literature. This guide provides a comprehensive overview of its known properties and leverages data from structurally similar isoxazole derivatives to illustrate potential applications, experimental methodologies, and relevant biological pathways. This approach is intended to provide a valuable resource for researchers by highlighting the potential of this chemical scaffold.

Introduction

This compound is a heterocyclic organic compound featuring a furan ring attached to an isoxazole-3-carboxylic acid core.[1] The isoxazole ring is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities. The presence of the furan moiety and the carboxylic acid functional group provides opportunities for various chemical modifications, making it an attractive scaffold for drug discovery and development.[1] While this specific molecule is primarily available as a research chemical, the broader class of isoxazole derivatives has demonstrated significant potential in various therapeutic areas.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. This data is compiled from various chemical supplier databases.

PropertyValueReference
CAS Number 98434-06-1[1]
Molecular Formula C₈H₅NO₄[1]
Molecular Weight 179.13 g/mol [1]
Appearance Solid, Beige powder-
IUPAC Name 5-(furan-2-yl)isoxazole-3-carboxylic acid[1]
Synonyms 5-(2-Furanyl)-3-isoxazolecarboxylic acid[1]
Solubility Moderately soluble in polar solvents[1]

Synthesis

A general synthetic route to 5-substituted isoxazole-3-carboxylic acids involves the cycloaddition reaction between a nitrile oxide and an alkyne. While a specific protocol for this compound is not detailed in the literature, a plausible synthetic workflow based on established isoxazole synthesis is outlined below.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Furan2Aldoxime Furan-2-carbaldoxime NitrileOxideFormation In situ generation of Furan-2-carbonitrile oxide (e.g., using NCS or NaOCl) Furan2Aldoxime->NitrileOxideFormation EthylPropiolate Ethyl propiolate Cycloaddition [3+2] Cycloaddition EthylPropiolate->Cycloaddition NitrileOxideFormation->Cycloaddition Reacts with Hydrolysis Ester Hydrolysis (e.g., LiOH or NaOH) Cycloaddition->Hydrolysis Intermediate: Ethyl 5-(2-furyl)isoxazole-3-carboxylate FinalProduct 5-(2-Furyl)isoxazole- 3-carboxylic acid Hydrolysis->FinalProduct

Caption: Plausible synthetic workflow for this compound.

Biological Activity (Based on Analogs)

Xanthine Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Inhibition of XO is a primary therapeutic strategy for managing these conditions.

A study on indole-substituted isoxazole-3-carboxylic acids demonstrated potent XO inhibitory activity. The general mechanism involves the inhibitor binding to the active site of the enzyme, preventing the substrate from binding and thus blocking uric acid production.

Xanthine_Oxidase_Inhibition cluster_pathway Purine Metabolism Pathway cluster_inhibition Inhibition Mechanism Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase (XO) Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase (XO) Xanthine->XO2 UricAcid Uric Acid XO1->Xanthine XO2->UricAcid IsoxazoleInhibitor Isoxazole-3-carboxylic acid derivative Inhibition1 Inhibition IsoxazoleInhibitor->Inhibition1 Inhibition2 Inhibition IsoxazoleInhibitor->Inhibition2 Inhibition1->XO1 Inhibition2->XO2

Caption: Inhibition of the xanthine oxidase pathway by isoxazole derivatives.

Quantitative Data for a Structurally Similar Compound

The following table summarizes the xanthine oxidase inhibitory activity of a selected 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivative (Compound 6c from the referenced study) compared to the standard drug, allopurinol.

CompoundIC₅₀ (μM) for Xanthine Oxidase
Compound 6c (indole analog)0.13
Allopurinol (Standard)2.93

Data extracted from a study on 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids.

This data indicates that the isoxazole-3-carboxylic acid scaffold is a promising starting point for the development of potent xanthine oxidase inhibitors.

Experimental Protocols (Based on Analogs)

The following are detailed experimental protocols adapted from the study of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids, which are representative of the methodologies that could be applied to study this compound.

General Synthesis of 5-Substituted Isoxazole-3-Carboxylic Acid Esters
  • Preparation of the Aldoxime: The appropriate aldehyde (e.g., furan-2-carbaldehyde) is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) in a suitable solvent (e.g., aqueous ethanol). The reaction mixture is stirred at room temperature until completion.

  • Formation of the Nitrile Oxide: The aldoxime is dissolved in a solvent such as N,N-dimethylformamide (DMF). A chlorinating agent, such as N-chlorosuccinimide (NCS), is added portion-wise at 0°C. The reaction is stirred for a specified time to generate the corresponding hydroximoyl chloride.

  • Cycloaddition: The alkyne (e.g., ethyl propiolate) is added to the solution containing the in situ generated nitrile oxide. A base, such as triethylamine (TEA), is added dropwise, and the reaction mixture is stirred at room temperature overnight.

  • Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the ethyl 5-substituted-isoxazole-3-carboxylate.

Hydrolysis to the Carboxylic Acid
  • The ethyl ester derivative is dissolved in a mixture of tetrahydrofuran (THF) and water.

  • An excess of a base, such as lithium hydroxide (LiOH), is added.

  • The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • The reaction mixture is acidified with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3.

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford the final 5-substituted-isoxazole-3-carboxylic acid.

In Vitro Xanthine Oxidase Inhibition Assay
  • Assay Principle: The assay measures the enzymatic activity of xanthine oxidase by monitoring the production of uric acid, which absorbs light at 295 nm.

  • Procedure:

    • A solution of xanthine oxidase in phosphate buffer (pH 7.5) is prepared.

    • The test compound (dissolved in DMSO and diluted with buffer) is pre-incubated with the enzyme solution for 15 minutes at 25°C.

    • The enzymatic reaction is initiated by adding the substrate, xanthine.

    • The absorbance at 295 nm is measured at regular intervals using a spectrophotometer.

    • The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of the inhibitor.

    • IC₅₀ values are determined by plotting the percentage of inhibition against different concentrations of the test compound.

XO_Assay_Workflow Start Prepare Reagents: - Xanthine Oxidase in Buffer - Test Compound dilutions - Xanthine solution PreIncubation Pre-incubate Enzyme and Test Compound (15 min, 25°C) Start->PreIncubation ReactionStart Initiate reaction by adding Xanthine PreIncubation->ReactionStart Measurement Measure Absorbance at 295 nm over time ReactionStart->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC₅₀ value Calculation->IC50

Caption: Workflow for the in vitro xanthine oxidase inhibition assay.

Conclusion and Future Directions

This compound represents a chemical scaffold with significant potential for further investigation in drug discovery. While direct biological data for this compound is currently sparse, the demonstrated efficacy of structurally related isoxazole derivatives, particularly as xanthine oxidase inhibitors, provides a strong rationale for its evaluation in this and other therapeutic areas.

Future research should focus on:

  • Definitive Synthesis and Characterization: Establishing and publishing a detailed, optimized synthetic protocol for this compound.

  • Broad Biological Screening: Evaluating its activity against a range of biological targets, including enzymes (e.g., kinases, proteases) and receptors.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to understand how modifications to the furan and isoxazole rings affect biological activity.

  • Mechanism of Action Studies: For any identified activities, elucidating the precise molecular mechanism through which the compound exerts its effects.

This technical guide, by combining the known properties of the target compound with detailed information from close analogs, aims to provide a solid foundation for researchers to initiate such investigations.

References

5-(2-Furyl)isoxazole-3-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-(2-Furyl)isoxazole-3-carboxylic Acid

Introduction

This compound, with CAS Number 98434-06-1, is a heterocyclic compound featuring a furan ring linked to an isoxazole-3-carboxylic acid core. This molecular architecture is of significant interest to researchers in medicinal chemistry and drug development. The furan and isoxazole moieties are well-established pharmacophores present in numerous biologically active molecules.[1] The carboxylic acid group provides a key site for chemical modification and interaction with biological targets. This document serves as a comprehensive technical guide, consolidating the known chemical properties, spectroscopic data, experimental protocols, and potential biological relevance of this compound.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is crucial for its handling, characterization, and application in a research setting.

PropertyValueReference(s)
CAS Number 98434-06-1[2][3][4]
Molecular Formula C₈H₅NO₄[2][4]
Molecular Weight 179.13 g/mol [2][4]
Alternate Names 5-(2-furanyl)-3-isoxazolecarboxylic acid[2]
Physical Form Solid-
Purity Typically available at ≥95%[2]
Storage Conditions Store in freezer (-20°C), sealed in a dry environment.-

Crystallographic Data

Single-crystal X-ray diffraction has provided detailed structural information for this molecule (in its hydrated form).

ParameterValueReference(s)
Chemical Formula C₈H₇NO₅ (C₈H₅NO₄ · H₂O)[5]
Crystal System Monoclinic[5]
Space Group P2(1)/c[5]
Cell Length a 11.2506(4) Å[5]
Cell Length b 7.8725(4) Å[5]
Cell Length c 10.5817(4) Å[5]
Cell Angle β 115.098(2)°[5]
Data Collection Temp. 120(2) K[5]

Spectroscopic Data

While specific experimental spectra for this exact compound are proprietary, its structure allows for the prediction of characteristic signals based on established principles of spectroscopy.[6]

SpectroscopyFeatureExpected Chemical Shift / Wavenumber
¹H NMR Carboxylic Acid (-COOH)~12-13 ppm (broad singlet)
Furan Protons~6.5-7.8 ppm (multiplets)
Isoxazole Proton~6.8-7.2 ppm (singlet)
¹³C NMR Carboxylic Carbon (-C OOH)~165-175 ppm
Isoxazole & Furan Carbons~100-160 ppm
IR Spectroscopy O-H Stretch (Carboxylic Acid)2500-3300 cm⁻¹ (very broad)
C=O Stretch (Carboxylic Acid)1700-1730 cm⁻¹ (strong, sharp)
C=N Stretch (Isoxazole)~1610-1640 cm⁻¹
N-O Stretch (Isoxazole)~1110-1170 cm⁻¹

Experimental Protocols

Plausible Synthesis of this compound

A common and effective method for synthesizing isoxazole-3-carboxylic acids is through the hydrolysis of their corresponding ethyl esters. The ethyl ester, in turn, can be synthesized via a cycloaddition reaction. The following two-stage protocol is a plausible and well-documented route.

Stage 1: Synthesis of Ethyl 5-(2-furyl)isoxazole-3-carboxylate This stage involves the reaction of an appropriate precursor with ethyl nitroacetate. The ethyl ester of this compound is a known intermediate.[7]

  • Reactants: Furan-2-carboxaldehyde, hydroxylamine, and ethyl propiolate (or a similar C3 synthon). A more direct route involves the cycloaddition of an alkyne with a nitro-derived nitrile oxide.

  • Procedure: A mixture of the starting materials is typically stirred in a suitable solvent, such as ethanol or water, often in the presence of a base like sodium hydroxide or an organic base.[8]

  • Reaction Conditions: The reaction may be run at temperatures ranging from room temperature to reflux (e.g., 60-80°C) for several hours (e.g., 12-24 h).[8]

  • Workup and Purification: After the reaction is complete, the mixture is cooled and acidified. The crude product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude ester is then purified, typically by column chromatography on silica gel.

Stage 2: Hydrolysis to this compound This stage converts the ethyl ester to the final carboxylic acid product.

  • Reactant: Ethyl 5-(2-furyl)isoxazole-3-carboxylate from Stage 1.

  • Reagents: A solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), in a mixture of water and a miscible organic solvent like tetrahydrofuran (THF) or methanol.

  • Procedure: The ester is dissolved in the solvent mixture, and the aqueous base is added. The reaction is stirred at room temperature until TLC or LC-MS analysis indicates the complete consumption of the starting material (typically 2-6 hours).

  • Workup and Purification: The organic solvent is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to a pH of ~2-3 with a strong acid (e.g., 1M HCl). The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the final product, this compound.

G cluster_stage1 Stage 1: Ester Synthesis cluster_stage2 Stage 2: Ester Hydrolysis A Furan-2-carboxaldehyde + Hydroxylamine + Ethyl Propiolate B Reaction Vessel (Ethanol/Water, Base) A->B C Stir at 60-80°C (12-24h) B->C D Workup: 1. Acidification 2. Extraction (EtOAc) 3. Drying C->D E Purification (Silica Gel Chromatography) D->E F Product 1: Ethyl 5-(2-furyl)isoxazole-3-carboxylate E->F G Product 1 from Stage 1 F->G H Reaction Vessel (THF/Water, LiOH) G->H I Stir at RT (2-6h) H->I J Workup: 1. Remove THF 2. Acidification (HCl) 3. Filtration I->J K Final Product: This compound J->K

Plausible two-stage synthesis workflow.

Biological Activity and Potential Applications

The isoxazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, notably for its role in developing enzyme inhibitors.[9][10]

Inhibition of Xanthine Oxidase

Xanthine oxidase (XO) is a critical enzyme in the metabolic pathway of purines. It catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[11] Overproduction of uric acid leads to hyperuricemia, a condition that can result in gout.[12] Therefore, inhibiting xanthine oxidase is a key therapeutic strategy for managing this condition.

Numerous studies have demonstrated that compounds containing the isoxazole-3-carboxylic acid motif are potent inhibitors of xanthine oxidase.[9][10] These compounds act as non-purine inhibitors, offering an alternative to traditional drugs like allopurinol. The isoxazole core can form key interactions within the enzyme's active site, while the carboxylic acid group often forms hydrogen bonds with amino acid residues, anchoring the inhibitor in place. The 5-position substituent (the furyl group in this case) explores a hydrophobic pocket, and modifications at this position can significantly tune the inhibitory potency.[10]

G Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Catalyzed by XO UricAcid Uric Acid (Excess leads to Gout) Xanthine->UricAcid Catalyzed by XO XO Xanthine Oxidase (Enzyme) Inhibitor This compound (Potential Inhibitor) Inhibitor->XO Binds to & Inhibits

Inhibition of the Xanthine Oxidase pathway.

Safety Information

While a specific, comprehensive safety profile is not available, general precautions for handling laboratory chemicals should be observed.

CategoryInformation
Signal Word Warning
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

References

An In-depth Technical Guide to 5-(2-Furyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(2-Furyl)isoxazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its molecular structure, physicochemical properties, a plausible synthesis pathway with a detailed experimental protocol, and expected spectral characterization data. Furthermore, it explores the potential biological activities and mechanisms of action by drawing parallels with structurally related isoxazole and furan derivatives, which have demonstrated a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of novel isoxazole-based compounds for therapeutic applications.

Molecular Structure and Physicochemical Properties

This compound is a bicyclic aromatic compound featuring a central isoxazole ring linked to a furan ring at the 5-position and a carboxylic acid group at the 3-position. The presence of these functional groups imparts specific chemical reactivity and potential for biological interactions.

Chemical Identifiers
PropertyValue
CAS Number 98434-06-1[1][2]
Molecular Formula C₈H₅NO₄[1][2]
Molecular Weight 179.13 g/mol [1][2]
IUPAC Name 5-(Furan-2-yl)isoxazole-3-carboxylic acid
Canonical SMILES C1=COC(=C1)C2=CC(=NO2)C(=O)O
InChI Key InChI=1S/C8H5NO4/c10-8(11)6-4-7(13-12-6)5-2-1-3-14-5/h1-4H,(H,10,11)
Physical Properties
PropertyValue
Appearance Off-white to white powder
Purity Typically available in purities of 95% to >98%[1]
Storage Store at room temperature in a well-sealed container[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, commencing with a 1,3-dipolar cycloaddition reaction, a cornerstone in the formation of five-membered heterocyclic rings like isoxazoles. This is followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: 1,3-Dipolar Cycloaddition cluster_1 Step 2: Ester Hydrolysis Furfural Furfural Furfuraldoxime Furfuraldoxime Furfural->Furfuraldoxime Reaction Hydroxylamine Hydroxylamine Nitrile_Oxide Furan-2-carbonitrile oxide (in situ) Furfuraldoxime->Nitrile_Oxide Generation Chlorinating_Agent Chlorinating Agent (e.g., NCS) Ethyl_Ester Ethyl 5-(2-furyl)isoxazole-3-carboxylate Nitrile_Oxide->Ethyl_Ester Cycloaddition Ethyl_Propiolate Ethyl Propiolate Ethyl_Ester_hydrolysis Ethyl 5-(2-furyl)isoxazole-3-carboxylate Ethyl_Ester->Ethyl_Ester_hydrolysis Intermediate Final_Product This compound Ethyl_Ester_hydrolysis->Final_Product Hydrolysis Base Base (e.g., NaOH or LiOH) Acid Acid (e.g., HCl)

Synthesis of this compound.
Experimental Protocol

Step 1: Synthesis of Ethyl 5-(2-furyl)isoxazole-3-carboxylate

This step involves the in-situ generation of furan-2-carbonitrile oxide from furfuraldoxime, which then undergoes a [3+2] cycloaddition with ethyl propiolate.

  • Preparation of Furfuraldoxime: To a solution of furfural (1 equivalent) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) is added. The mixture is stirred at room temperature for 2-3 hours. The completion of the reaction is monitored by Thin Layer Chromatography (TLC). The product, furfuraldoxime, is then extracted with a suitable organic solvent and purified.

  • 1,3-Dipolar Cycloaddition: Furfuraldoxime (1 equivalent) is dissolved in a chlorinated solvent such as dichloromethane (DCM). A chlorinating agent, for instance, N-chlorosuccinimide (NCS) (1.1 equivalents), is added portion-wise at 0°C to generate the hydroximoyl chloride in situ. Subsequently, a base like triethylamine (1.5 equivalents) is added dropwise to the reaction mixture to facilitate the formation of the nitrile oxide. Ethyl propiolate (1.2 equivalents) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is washed with water, and the organic layer is dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure, and the crude product, ethyl 5-(2-furyl)isoxazole-3-carboxylate, is purified by column chromatography on silica gel.

Step 2: Hydrolysis of Ethyl 5-(2-furyl)isoxazole-3-carboxylate

The final step is the hydrolysis of the ester to the carboxylic acid.

  • The purified ethyl 5-(2-furyl)isoxazole-3-carboxylate (1 equivalent) is dissolved in a mixture of tetrahydrofuran (THF) and water.

  • An excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents), is added to the solution.

  • The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50°C) for 2-4 hours, with monitoring by TLC until the starting material is consumed.

  • After cooling to room temperature, the THF is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar solvent like diethyl ether to remove any unreacted ester.

  • The aqueous layer is then acidified to a pH of approximately 2-3 with a dilute acid, such as 1N hydrochloric acid (HCl), at 0°C.

  • The precipitated solid, this compound, is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the pure product.

Spectroscopic Characterization

Technique Expected Observations
¹H NMR Signals corresponding to the furan ring protons (in the range of δ 6.5-7.8 ppm), a singlet for the isoxazole proton (around δ 7.0-7.5 ppm), and a broad singlet for the carboxylic acid proton (highly deshielded, > δ 10 ppm).
¹³C NMR Resonances for the furan carbons (in the range of δ 110-150 ppm), isoxazole carbons (around δ 100-170 ppm), and the carboxylic acid carbonyl carbon (in the region of δ 160-170 ppm).
FTIR (cm⁻¹) A broad O-H stretching band for the carboxylic acid (2500-3300 cm⁻¹), a sharp C=O stretching band for the carboxylic acid (1700-1725 cm⁻¹), C=N stretching of the isoxazole ring (around 1600 cm⁻¹), and C-O-C stretching of the furan and isoxazole rings (1000-1300 cm⁻¹).
Mass Spec. (EI) A molecular ion peak [M]⁺ at m/z = 179. Subsequent fragmentation may involve the loss of CO₂ (m/z = 44) from the carboxylic acid group, and cleavage of the isoxazole and furan rings.

Potential Biological Activities and Signaling Pathways

Direct biological studies on this compound are limited in publicly accessible literature. However, the isoxazole and furan moieties are prevalent in a multitude of biologically active compounds, suggesting a high potential for pharmacological activity.

Overview of Related Compound Activities
  • Antimicrobial Activity: Many isoxazole and furan derivatives have demonstrated significant antibacterial and antifungal properties.[3][4][5] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

  • Anti-inflammatory Effects: The isoxazole scaffold is a key component in several non-steroidal anti-inflammatory drugs (NSAIDs).[6][7] These compounds often act by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory cascade.

  • Anticancer Properties: A growing body of research highlights the anticancer potential of isoxazole-containing molecules.[8][9] These compounds can induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways in cancer cells.

Hypothetical Signaling Pathway

Given the prevalence of anti-inflammatory activity among isoxazole derivatives, a plausible mechanism of action for this compound could involve the modulation of inflammatory signaling pathways, such as the NF-κB pathway.

Inflammatory_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor (e.g., TLR) IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates NFkB_IkB NF-κB/IκB Complex DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Genes DNA->Genes Transcription Compound This compound Compound->IKK Inhibits

Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. This technical guide has provided a detailed overview of its chemical properties, a robust synthetic strategy, and predicted analytical data to aid in its characterization. While further experimental studies are required to elucidate its specific biological activities and mechanisms of action, the known pharmacological profiles of related isoxazole and furan derivatives suggest that this compound warrants investigation for its potential antimicrobial, anti-inflammatory, and anticancer properties. The information presented herein serves as a foundational resource for researchers aiming to explore the therapeutic potential of this and similar heterocyclic compounds.

References

In-Depth Technical Guide: Synthesis of 5-(2-Furyl)isoxazole-3-carboxylic Acid from its Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-(2-furyl)isoxazole-3-carboxylic acid from its corresponding ethyl ester, ethyl 5-(2-furyl)isoxazole-3-carboxylate. This conversion is a critical step in the synthesis of various biologically active molecules, where the isoxazole scaffold serves as a key pharmacophore. This document details the primary synthetic pathway, experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the development of novel therapeutic agents. The isoxazole ring system is a prominent feature in a number of approved drugs and clinical candidates, valued for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The conversion of the stable and readily accessible ethyl ester to the corresponding carboxylic acid is a fundamental transformation that enables further functionalization, such as amide bond formation, to generate libraries of potential drug candidates.

This guide focuses on the hydrolysis of ethyl 5-(2-furyl)isoxazole-3-carboxylate, a process that can be effectively achieved under both basic (saponification) and acidic conditions. The choice of method may depend on the overall synthetic strategy, the presence of other functional groups in the molecule, and desired yield and purity.

Synthesis Pathway: Hydrolysis of Ethyl 5-(2-Furyl)isoxazole-3-carboxylate

The primary and most direct pathway for the synthesis of this compound from its ethyl ester is through hydrolysis. This reaction involves the cleavage of the ester bond to yield the corresponding carboxylate salt, which is subsequently protonated to afford the final carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is the most common method for the conversion of esters to carboxylic acids. The reaction is typically carried out using an alkali metal hydroxide, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a protic solvent like methanol, ethanol, or a mixture with water. The reaction is generally irreversible due to the formation of the stable carboxylate salt.

G start Ethyl 5-(2-furyl)isoxazole-3-carboxylate intermediate Sodium 5-(2-furyl)isoxazole-3-carboxylate start->intermediate Saponification reagents NaOH or KOH Methanol/Water product This compound intermediate->product Acidification acidification HCl or H2SO4

Figure 1: General workflow for the base-catalyzed hydrolysis of ethyl 5-(2-furyl)isoxazole-3-carboxylate.
Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis presents an alternative route, which can be advantageous if the substrate is sensitive to basic conditions. This method typically employs a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), in an aqueous or alcoholic solvent. The reaction is reversible and often requires elevated temperatures to proceed to completion.

Experimental Protocols

The following sections provide detailed experimental methodologies for both base-catalyzed and acid-catalyzed hydrolysis of ethyl 5-(2-furyl)isoxazole-3-carboxylate.

Protocol for Base-Catalyzed Hydrolysis

This protocol is adapted from general procedures for the saponification of related isoxazole esters.

Materials:

  • Ethyl 5-(2-furyl)isoxazole-3-carboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, concentrated or 1M)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 5-(2-furyl)isoxazole-3-carboxylate in a mixture of methanol and water.

  • Addition of Base: Add a stoichiometric excess (typically 1.5 to 3 equivalents) of sodium hydroxide or potassium hydroxide to the solution.

  • Reaction: Stir the mixture at room temperature or heat to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 1-2 by the slow addition of hydrochloric acid. A precipitate of the carboxylic acid should form.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Alternatively, if a precipitate does not form, extract the acidified aqueous layer with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol for Acid-Catalyzed Hydrolysis

This protocol is based on the hydrolysis of a structurally similar compound, methyl 5-(thiophen-2-yl)isoxazole-3-carboxylate.

Materials:

  • Ethyl 5-(2-furyl)isoxazole-3-carboxylate

  • Hydrochloric acid (HCl, e.g., 6M)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend ethyl 5-(2-furyl)isoxazole-3-carboxylate in an aqueous solution of hydrochloric acid.

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is no longer detectable.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Extract the mixture with ethyl acetate.

  • Isolation and Purification:

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

    • Purify the product by recrystallization.

Quantitative Data

Starting MaterialHydrolysis MethodReagentsSolventTemperatureTimeYield (%)
Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate (analog)AcidicHClWaterReflux-91
General Ethyl Aryl-isoxazole-3-carboxylateBasicNaOH or KOHMethanol/WaterRoom Temp/Reflux2-16 h>90

Reaction Mechanism Visualization

The following diagram illustrates the generally accepted mechanism for the base-catalyzed hydrolysis (saponification) of an ester.

G cluster_0 Base-Catalyzed Ester Hydrolysis start Ethyl 5-(2-furyl)isoxazole-3-carboxylate tetrahedral_intermediate Tetrahedral Intermediate start->tetrahedral_intermediate Nucleophilic Attack hydroxide OH⁻ carboxylate Carboxylate Anion tetrahedral_intermediate->carboxylate Elimination of Ethoxide final_product This compound carboxylate->final_product Protonation ethanol Ethanol acid H₃O⁺

Figure 2: Mechanism of base-catalyzed hydrolysis of ethyl 5-(2-furyl)isoxazole-3-carboxylate.

Conclusion

The synthesis of this compound from its ethyl ester is a straightforward and high-yielding transformation that can be accomplished through either base-catalyzed or acid-catalyzed hydrolysis. The choice of methodology will be dictated by the specific requirements of the overall synthetic route. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully perform this key synthetic step, enabling the generation of diverse libraries of isoxazole-containing compounds for biological evaluation. Careful monitoring of the reaction and appropriate purification techniques are essential to obtain the desired product in high purity.

Preliminary Biological Activity of 5-(2-Furyl)isoxazole-3-carboxylic Acid and Its Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The isoxazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of a furan moiety can further modulate the biological profile of these compounds. This guide focuses on the potential biological activities of 5-(2-Furyl)isoxazole-3-carboxylic acid by examining the reported activities of its close structural analogs. The primary activities observed for this class of compounds include antimicrobial, antifungal, and cytotoxic effects.

Antimicrobial Activity of Isoxazole Derivatives

Numerous studies have highlighted the antibacterial potential of isoxazole derivatives against a range of pathogenic bacteria. The mechanism of action often involves the inhibition of essential cellular processes in bacteria.

Quantitative Data: Antimicrobial Activity
Compound/DerivativeBacterial StrainActivity (MIC/IC50)Reference
Chloro-fluorophenyl-isoxazole carboxamide derivativesCandida albicansMIC: 2.0 mg/ml[4]
5-phenyl-3-isoxazole carboxamidesStaphylococcus aureusSignificant Activity[5]
5-phenyl-3-isoxazole carboxamidesEscherichia coliSignificant Activity[5]
Ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylatesMycobacterium tuberculosis H37RvMIC: 0.25 to 16 μg/mL[6]
Experimental Protocols: Antimicrobial Susceptibility Testing

Broth Microdilution Method (for MIC determination):

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A suspension of the test bacteria is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. The inoculum is then further diluted to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in the broth in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Disc Diffusion Method:

This method is used for qualitative assessment of antimicrobial activity.

  • Preparation of Agar Plates: Mueller-Hinton Agar plates are uniformly inoculated with the test bacterial suspension.

  • Application of Test Compound: Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around the disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Antifungal Activity of Furan-Isoxazole Analogs

The presence of both furan and isoxazole moieties in a single molecule has been explored for the development of novel antifungal agents. These compounds have shown promise against various fungal pathogens.

Quantitative Data: Antifungal Activity
Compound/DerivativeFungal StrainActivity (MIC)Reference
Chloro-fluorophenyl-isoxazole carboxamide derivative (2c)Candida albicans2.0 mg/ml[4]
Fused isoxazoline/isoquinolinone hybridsVarious fungi strainsPromising activity[7]
Experimental Protocols: Antifungal Susceptibility Testing

Antifungal Microdilution Assay (as per CLSI guidelines):

  • Preparation of Fungal Inoculum: A suspension of the fungal strain (e.g., Candida albicans) is prepared in RPMI-1640 medium and adjusted to a specific cell density.

  • Preparation of Compound Dilutions: Serial dilutions of the test compound are prepared in the medium in a 96-well plate.

  • Inoculation and Incubation: The wells are inoculated with the fungal suspension and incubated at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

Cytotoxic Activity of Isoxazole Derivatives

Several isoxazole derivatives have been investigated for their potential as anticancer agents. Their cytotoxic effects have been evaluated against various cancer cell lines.

Quantitative Data: Cytotoxic Activity
Compound/DerivativeCancer Cell LineActivity (IC50)Reference
Chloro-fluorophenyl-isoxazole carboxamide (2b)HeLa (Cervical Cancer)0.11±0.10 μg/ml[4]
Chloro-fluorophenyl-isoxazole carboxamide (2a)Hep3B (Liver Cancer)2.774±0.53 μg/ml[4]
Chloro-fluorophenyl-isoxazole carboxamide (2b)Hep3B (Liver Cancer)3.621±1.56 μg/ml[4]
Chloro-fluorophenyl-isoxazole carboxamide (2c)MCF7 (Breast Cancer)1.59±1.60 μg/ml[4]
5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivativesA549, COLO 205, MDA-MB 231, PC-3<12 µM[8]
Isoxazole-piperazine derivativesHuh7, Mahlavu (Liver Cancer), MCF-7 (Breast Cancer)0.3 to 3.7 µM[9]
Experimental Protocols: Cytotoxicity Assay

MTT Assay:

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Bacterial Inoculum (0.5 McFarland) Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Compound Compound Dilutions Compound->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Readout Visual Inspection or Spectrophotometry Incubation->Readout MIC Determine MIC Readout->MIC Cytotoxicity_Pathway Compound Isoxazole Derivative Cell Cancer Cell Compound->Cell Target Intracellular Target (e.g., Enzyme, DNA) Cell->Target interacts with Pathway Signaling Pathway Activation/Inhibition Target->Pathway Apoptosis Apoptosis (Programmed Cell Death) Pathway->Apoptosis Viability Decreased Cell Viability Apoptosis->Viability

References

An In-Depth Technical Guide to 5-(2-Furyl)isoxazole-3-carboxylic acid: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(2-furyl)isoxazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document details its synthesis, chemical properties, and known biological activities, offering insights into its potential as a scaffold for drug discovery and development. The information is presented to be a valuable resource for researchers actively engaged in the fields of organic synthesis and pharmacology.

Chemical Properties and Synthesis

This compound is a stable organic compound with the molecular formula C₈H₅NO₄ and a molecular weight of 179.13 g/mol . Its structure features a central isoxazole ring substituted with a furan ring at the 5-position and a carboxylic acid group at the 3-position. This unique combination of heterocyclic moieties contributes to its distinct chemical reactivity and biological profile.

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be achieved through established methods for the formation of 3,5-disubstituted isoxazoles. A common and effective strategy is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.

A plausible synthetic route would involve the in-situ generation of a nitrile oxide from an appropriate precursor, which then reacts with an acetylene derivative. For the synthesis of the target compound, the reaction would likely proceed via the cycloaddition of a nitrile oxide derived from a glyoxylic acid equivalent with 2-ethynylfuran. Subsequent hydrolysis of the resulting ester would yield the desired carboxylic acid.

Below is a generalized workflow for the synthesis of 5-substituted-isoxazole-3-carboxylic acids.

G cluster_synthesis General Synthesis Workflow start Starting Materials (Aldehyde/Ketone, Hydroxylamine) nitrile_oxide In-situ Generation of Nitrile Oxide start->nitrile_oxide cycloaddition 1,3-Dipolar Cycloaddition nitrile_oxide->cycloaddition alkyne Alkyne Derivative alkyne->cycloaddition isoxazole_ester Isoxazole-3-carboxylate Ester cycloaddition->isoxazole_ester hydrolysis Ester Hydrolysis isoxazole_ester->hydrolysis final_product This compound hydrolysis->final_product

A generalized workflow for the synthesis of 5-substituted-isoxazole-3-carboxylic acids.

Biological Activities and Therapeutic Potential

The isoxazole nucleus is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide array of biological activities.[1] Derivatives of isoxazole have demonstrated anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The biological potential of this compound and its analogues has been explored in several key therapeutic areas.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Several studies have investigated isoxazole derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. The inhibition of COX-1 and COX-2 is the mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs). Research on a series of novel isoxazole derivatives, including compounds with a furan-2-yl moiety, has demonstrated their potential as COX inhibitors.

The following table summarizes the in vitro COX inhibitory activity of some relevant isoxazole derivatives.

Compound IDModificationCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
C3 4-(4-chlorophenyl)-5-(5-(furan-2-yl)isoxazol-3-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one22.57 ± 0.150.93 ± 0.0124.26
C5 4-(furan-2-yl)-5-(5-(furan-2-yl)isoxazol-3-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one35.55 ± 0.120.85 ± 0.0441.82
C6 5-(5-(furan-2-yl)isoxazol-3-yl)-4-(4-methoxyphenyl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one33.95 ± 0.100.55 ± 0.0361.73

Data extracted from a study on new isoxazole derivatives as cyclooxygenase inhibitors.

The inhibition of COX enzymes by these compounds suggests that this compound could serve as a scaffold for the development of novel anti-inflammatory agents. The proposed mechanism involves the blockade of the arachidonic acid cascade, leading to a reduction in the production of pro-inflammatory prostaglandins.

G cluster_pathway Prostaglandin Synthesis Pathway phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation isoxazole 5-(2-Furyl)isoxazole-3-carboxylic acid derivatives isoxazole->cox Inhibition

Inhibition of the prostaglandin synthesis pathway by isoxazole derivatives.
Anticancer Activity

The isoxazole scaffold has also been investigated for its potential in cancer therapy. Studies on isoxazole-carboxamide derivatives have revealed significant cytotoxic activity against various cancer cell lines.

The following table presents the half-maximal inhibitory concentrations (IC₅₀) of representative isoxazole-carboxamide derivatives against different cancer cell lines.

Compound IDModificationB16F1 (Melanoma) IC₅₀ (µM)Colo205 (Colon) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)
2a N-phenyl-5-methyl-3-phenylisoxazole-4-carboxamide40.859.1797.55
2e N-(4-(trifluoromethoxy)phenyl)-5-methyl-3-phenylisoxazole-4-carboxamide0.079--

Data from a study on the anticancer properties of isoxazole-carboxamide derivatives. Note: The core structure in this study is different from the topic compound, but it demonstrates the potential of the isoxazole-carboxamide linkage.

The mechanism of anticancer action for these compounds is still under investigation but may involve the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation and survival.

Xanthine Oxidase Inhibition

Derivatives of 5-phenylisoxazole-3-carboxylic acid have been identified as potent inhibitors of xanthine oxidase, an enzyme that plays a crucial role in purine metabolism and is a key target for the treatment of gout. Although direct studies on the 5-(2-furyl) analogue are not available, the structural similarity suggests that it may also exhibit inhibitory activity against this enzyme.

Experimental Protocols

This section provides an overview of the methodologies used to evaluate the biological activities of isoxazole derivatives.

General Experimental Workflow for Biological Screening

The evaluation of a new chemical entity typically follows a standardized workflow, from initial synthesis to in-depth biological characterization.

G cluster_workflow Biological Screening Workflow synthesis Compound Synthesis and Purification characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization in_vitro In Vitro Assays (Enzyme Inhibition, Cytotoxicity) characterization->in_vitro sar Structure-Activity Relationship (SAR) Studies in_vitro->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->in_vitro in_vivo In Vivo Studies (Animal Models) lead_optimization->in_vivo clinical Clinical Trials in_vivo->clinical

A generalized workflow for the biological evaluation of new chemical entities.
In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of the test compound against COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl)

  • Detection reagent (e.g., a colorimetric or fluorometric probe to measure prostaglandin production)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound at various concentrations.

  • Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a further period to allow for prostaglandin synthesis.

  • Stop the reaction and add the detection reagent.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT Assay for Anticancer Activity

Objective: To assess the cytotoxicity of the test compound against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to untreated control cells.

  • Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Xanthine Oxidase Inhibitory Assay

Objective: To measure the inhibitory effect of the test compound on xanthine oxidase activity.

Materials:

  • Xanthine oxidase enzyme

  • Xanthine (substrate)

  • Test compound (dissolved in DMSO)

  • Phosphate buffer (pH 7.5)

  • Allopurinol (positive control)

  • UV-Vis spectrophotometer or 96-well UV-transparent microplate

Procedure:

  • Prepare a reaction mixture containing the phosphate buffer, xanthine, and the test compound at various concentrations in a quartz cuvette or a 96-well plate.

  • Initiate the reaction by adding the xanthine oxidase enzyme.

  • Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid, over a set period.

  • Calculate the rate of the enzymatic reaction.

  • Determine the percentage of inhibition for each concentration of the test compound compared to the uninhibited reaction.

  • Calculate the IC₅₀ value from the dose-response curve.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. Its structural features, combining the versatile isoxazole core with a furan moiety, provide a foundation for designing compounds with a range of biological activities. The demonstrated potential of related isoxazole derivatives as anti-inflammatory, anticancer, and xanthine oxidase inhibitors highlights the importance of further investigation into this class of compounds. The synthetic strategies and experimental protocols outlined in this guide offer a framework for researchers to explore the full therapeutic potential of this compound and its analogues in the quest for novel and effective medicines.

References

Potential Mechanisms of Action of Furan-Isoxazole Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-isoxazole scaffolds represent a privileged structural motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the potential mechanisms of action of these compounds, focusing on their roles as inhibitors of key signaling pathways implicated in various pathologies, including cancer and inflammation. This document details the quantitative data on their inhibitory activities, provides in-depth experimental protocols for their evaluation, and visualizes the complex biological processes they modulate.

Core Mechanisms of Action

Furan-isoxazole derivatives have been shown to exert their therapeutic effects through the modulation of several key biological targets. The primary mechanisms investigated to date include the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), cyclooxygenase (COX) enzymes, and p38 mitogen-activated protein kinase (MAPK), as well as the induction of apoptosis and cell cycle arrest in cancer cells.

VEGFR-2 Inhibition and Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF. Inhibition of VEGFR-2 is a well-established strategy for anti-cancer therapy.

The inhibitory potency of various furan- and furopyrimidine-based compounds against VEGFR-2 has been evaluated, with several derivatives demonstrating significant activity.

Compound IDStructureVEGFR-2 IC50 (nM)Reference CompoundReference IC50 (nM)
4c Furo[2,3-d]pyrimidine derivative57.1Sorafenib41.1
7b Furan derivative42.5Sorafenib41.1
7c Furan derivative52.5Sorafenib41.1
IV Furo[2,3-d]pyrimidine derivative58.0Sorafenib41.2
V Furo[2,3-d]pyrimidine derivative41.4Sorafenib41.2
VI Furo[2,3-d]pyrimidine derivative9.30Sunitinib18.9

Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. Furan-isoxazole inhibitors block the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing its activation and downstream signaling.

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Src Src VEGFR2->Src Activates p38 p38 MAPK VEGFR2->p38 PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK Permeability Permeability p38->Permeability ERK ERK PKC->ERK mTOR mTOR Akt->mTOR Proliferation Proliferation ERK->Proliferation Migration Migration FAK->Migration Survival Survival mTOR->Survival Furan_Isoxazole Furan-Isoxazole Inhibitor Furan_Isoxazole->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Inhibition by Furan-Isoxazole Compounds.

COX-1/COX-2 Inhibition and Anti-inflammatory Activity

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.

Several furan-isoxazole derivatives have been evaluated for their inhibitory activity against COX-1 and COX-2.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
C3 >1008.2>12.2
C5 >1009.5>10.5
C6 >10011.3>8.8
Mofezolac 0.0079>50<0.00016
P6 19>50<0.38

The expression of COX-2 is induced by various pro-inflammatory stimuli, leading to the production of prostaglandins that mediate inflammation. Furan-isoxazole compounds can inhibit the enzymatic activity of COX-2, thereby blocking the synthesis of these inflammatory mediators.

COX2_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response Cytokines Cytokines (e.g., TNF-α, IL-1β) Receptor Receptor Cytokines->Receptor PLA2 Phospholipase A2 Receptor->PLA2 Activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX2 COX-2 Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Synthesizes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Furan_Isoxazole Furan-Isoxazole Inhibitor Furan_Isoxazole->COX2 Inhibits

Caption: COX-2 Inflammatory Pathway and Inhibition by Furan-Isoxazole Compounds.

p38 MAPK Inhibition and Modulation of Inflammatory Cytokines

The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Inhibition of p38 MAPK is a promising approach for the treatment of inflammatory diseases.

Substituted isoxazoles have been investigated as inhibitors of p38 MAPK.

Compound IDp38α MAPK IC50 (nM)
4a 50
SB203580 (Reference) 300-500

Stress stimuli and inflammatory cytokines activate a kinase cascade that leads to the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates downstream transcription factors, such as AP-1, leading to the expression of pro-inflammatory genes. Furan-isoxazole compounds can inhibit the kinase activity of p38, thereby suppressing the production of inflammatory cytokines.

p38_MAPK_Pathway cluster_stimuli Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 Phosphorylates p38 p38 MAPK MKK3_6->p38 Phosphorylates AP1 AP-1 (c-Jun/c-Fos) p38->AP1 Activates Furan_Isoxazole Furan-Isoxazole Inhibitor Furan_Isoxazole->p38 Inhibits Gene_Expression Pro-inflammatory Gene Expression AP1->Gene_Expression Induces

Caption: p38 MAPK Signaling Pathway and Inhibition by Furan-Isoxazole Compounds.

Anticancer Activity: Apoptosis Induction and Cell Cycle Arrest

In addition to their anti-angiogenic effects, furan-isoxazole derivatives have demonstrated direct cytotoxic activity against various cancer cell lines. This is often achieved through the induction of apoptosis (programmed cell death) and arrest of the cell cycle, preventing cancer cell proliferation.

Compound IDCancer Cell LineIC50 (µM)
3 HepG-2 (Liver)Near doxorubicin
12 HepG-2 (Liver)Near doxorubicin
14 HepG-2 (Liver)Near doxorubicin
4 MCF-7 (Breast)4.06
7 MCF-7 (Breast)2.96
14f MCF-7 (Breast)0.5
14f BT-474 (Breast)0.5
5d A549 (Lung)6.3

Furan-isoxazole compounds can trigger apoptosis through both intrinsic and extrinsic pathways and can cause cell cycle arrest at various phases, most notably the G2/M phase.

Anticancer_Mechanisms cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest Furan_Isoxazole Furan-Isoxazole Compound Mitochondrial_Pathway Intrinsic (Mitochondrial) Pathway Furan_Isoxazole->Mitochondrial_Pathway G2M_Arrest G2/M Phase Arrest Furan_Isoxazole->G2M_Arrest Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Proliferation_Inhibition Inhibition of Proliferation G2M_Arrest->Proliferation_Inhibition

Caption: Anticancer Mechanisms of Furan-Isoxazole Compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines key experimental protocols for assessing the biological activities of furan-isoxazole compounds.

VEGFR-2 Kinase Assay (Luminescence-based)

This assay measures the inhibition of VEGFR-2 kinase activity by quantifying the amount of ATP remaining after the kinase reaction.

  • Materials:

    • Recombinant Human VEGFR-2

    • Kinase Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)

    • ATP

    • VEGFR-2 substrate (e.g., poly(Glu, Tyr) 4:1)

    • Furan-isoxazole test compound

    • Kinase-Glo® Luminescent Kinase Assay Kit

    • White 96-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the furan-isoxazole compound in kinase buffer.

    • Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of a 96-well plate.

    • Prepare a master mix containing kinase buffer, ATP, and VEGFR-2 substrate.

    • Add 20 µL of the master mix to each well.

    • Initiate the reaction by adding 25 µL of diluted VEGFR-2 enzyme to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence using a luminometer.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

VEGFR2_Assay_Workflow Start Start Prep_Comp Prepare Compound Dilutions Start->Prep_Comp Add_Comp Add Compound to Plate Prep_Comp->Add_Comp Add_MM Add Master Mix to Plate Add_Comp->Add_MM Prep_MM Prepare Master Mix (Buffer, ATP, Substrate) Prep_MM->Add_MM Add_Enzyme Add VEGFR-2 Enzyme Add_MM->Add_Enzyme Incubate_30C Incubate at 30°C Add_Enzyme->Incubate_30C Add_KG Add Kinase-Glo® Reagent Incubate_30C->Add_KG Incubate_RT Incubate at RT Add_KG->Incubate_RT Read_Lum Read Luminescence Incubate_RT->Read_Lum Analyze Calculate % Inhibition and IC50 Read_Lum->Analyze End End Analyze->End Chalcone_to_Isoxazole Chalcone Chalcone Isoxazoline Isoxazoline Intermediate Chalcone->Isoxazoline Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Isoxazoline Base Base (e.g., NaOH, NaOAc) Base->Isoxazoline Isoxazole 3,5-Disubstituted Isoxazole Isoxazoline->Isoxazole Oxidation/Dehydration INOC_Synthesis Furan_Aldoxime Furan with Tethered Aldoxime and Alkene/Alkyne Nitrile_Oxide In-situ Generation of Nitrile Oxide Furan_Aldoxime->Nitrile_Oxide Cycloaddition [3+2] Cycloaddition Nitrile_Oxide->Cycloaddition Fused_Isoxazole Fused Furan-Isoxazole Cycloaddition->Fused_Isoxazole

In-Depth Technical Guide: Safety and Handling of 5-(2-Furyl)isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 5-(2-Furyl)isoxazole-3-carboxylic acid (CAS No: 98434-06-1). Due to the limited availability of a complete, official Safety Data Sheet (SDS), this document synthesizes information from chemical suppliers and extrapolates data from structurally similar compounds to provide a thorough understanding of the potential hazards and necessary precautions.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This information is crucial for the proper handling, storage, and emergency response procedures.

PropertyValue
CAS Number 98434-06-1
Molecular Formula C₈H₅NO₄
Molecular Weight 179.13 g/mol
Appearance Solid
Purity Typically ≥95%
Storage Temperature Store in a cool, dry place. For long-term storage, -20°C is recommended.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The available safety information indicates the following hazard classifications based on the Globally Harmonized System (GHS).

Hazard ClassGHS CodeStatement
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Respiratory IrritationH335May cause respiratory irritation.

Signal Word: Warning

Based on the hazards associated with a structurally similar compound, [5-(2-Furyl)isoxazol-3-yl]methylamine, which is stated to cause severe skin burns and eye damage, it is prudent to handle this compound with a high degree of caution.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures are critical.

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken.

AspectRecommendation
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Unsuitable Extinguishing Media Do not use a heavy water stream as it may spread the fire.
Specific Hazards Emits toxic fumes under fire conditions, including carbon oxides and nitrogen oxides.
Protective Equipment Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

Proper procedures for containing and cleaning up spills are essential to prevent exposure and environmental contamination.

Spill SizeProcedure
Small Spill Use a dust suppressant if necessary. Scoop up the material and place it in a suitable, labeled container for disposal. Clean the spill area with a damp cloth.
Large Spill Evacuate the area. Wear appropriate personal protective equipment (PPE). Prevent dust formation. Contain the spill and prevent it from entering drains or waterways. Collect the material and place it in a designated, labeled container for disposal.

Handling and Storage

Adherence to proper handling and storage practices is paramount for ensuring laboratory safety.

AspectGuideline
Handling Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Use only in a well-ventilated area, preferably in a chemical fume hood. Wash thoroughly after handling.
Storage Keep container tightly closed in a dry and well-ventilated place. Store at -20°C for long-term stability. Keep away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

Protection TypeSpecification
Eye/Face Protection Wear chemical safety goggles and a face shield.
Skin Protection Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
Respiratory Protection If dust is generated, use a NIOSH-approved respirator with a particulate filter.

Visualizing Safe Handling and Hazard Relationships

To further clarify the safety protocols, the following diagrams illustrate a general safe handling workflow and the relationship between the identified hazards and the necessary precautions.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE UseHood Work in a Fume Hood SelectPPE->UseHood AvoidContact Avoid Skin/Eye Contact UseHood->AvoidContact AvoidInhalation Avoid Inhaling Dust AvoidContact->AvoidInhalation Decontaminate Decontaminate Work Area AvoidInhalation->Decontaminate DisposeWaste Dispose of Waste Properly Decontaminate->DisposeWaste WashHands Wash Hands Thoroughly DisposeWaste->WashHands

Caption: General workflow for safely handling hazardous chemicals.

HazardPrecautions cluster_hazards Identified Hazards cluster_precautions Required Precautions H315 H315: Skin Irritation P280 P280: Wear protective gloves/eye protection H315->P280 P302_P352 P302+P352: IF ON SKIN: Wash with plenty of water H315->P302_P352 H319 H319: Eye Irritation H319->P280 P305_P351_P338 P305+P351+P338: IF IN EYES: Rinse cautiously H319->P305_P351_P338 H335 H335: Respiratory Irritation P261 P261: Avoid breathing dust H335->P261

Caption: Relationship between hazard statements and precautionary measures.

Experimental Protocols for Safety Assessment

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)
  • Preparation of Tissues: Reconstructed human epidermis tissues are equilibrated in a culture medium overnight.

  • Application of Test Chemical: A sufficient amount of the test chemical (e.g., 25 µL of a liquid or 25 mg of a solid) is applied topically to the tissue surface.

  • Exposure and Incubation: The tissues are exposed to the chemical for a defined period (e.g., 60 minutes) at 37°C.

  • Rinsing and Post-Incubation: The chemical is thoroughly rinsed from the tissue surface, and the tissues are transferred to a fresh medium and incubated for 42 hours.

  • Viability Assessment: Cell viability is measured by the enzymatic conversion of MTT into formazan, which is quantified by spectrophotometry.

  • Data Interpretation: A reduction in tissue viability below 50% is indicative of skin irritation.

In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test Method (OECD TG 437)
  • Corneal Preparation: Bovine corneas are obtained from freshly slaughtered animals and mounted in a specialized holder.

  • Application of Test Chemical: The test chemical is applied to the epithelial surface of the cornea for a set exposure time (e.g., 10 minutes for liquids, 4 hours for solids).

  • Rinsing: The cornea is rinsed with a physiological saline solution.

  • Measurement of Opacity: The opacity of the cornea is measured using an opacitometer.

  • Measurement of Permeability: The permeability of the cornea is determined by measuring the amount of fluorescein that passes through the cornea over a 90-minute period using a spectrophotometer.

  • Calculation of In Vitro Irritancy Score (IVIS): The IVIS is calculated based on the opacity and permeability values. The score is used to classify the irritancy potential of the substance.

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users of this chemical familiarize themselves with this information and adhere to all recommended safety procedures to minimize risk. Always consult with your institution's safety officer for specific guidance and protocols.

Spectroscopic Profile of 5-(2-Furyl)isoxazole-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-(2-Furyl)isoxazole-3-carboxylic acid (CAS No. 98434-06-1). While direct experimental spectra for this specific compound are not publicly available in the cited literature, this document presents predicted spectroscopic data based on the analysis of structurally similar compounds. The methodologies for acquiring such data are also detailed, providing a framework for experimental replication and verification. The molecular formula for this compound is C₈H₅NO₄, with a molecular weight of 179.13 g/mol .[1][2]

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous furan and isoxazole derivatives.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~13.0 - 14.0br s-Carboxylic acid (-COOH)
~7.8 - 8.0dd~1.8, 0.8H5' (Furan)
~7.2 - 7.4dd~3.6, 0.8H3' (Furan)
~6.9 - 7.1s-H4 (Isoxazole)
~6.6 - 6.8dd~3.6, 1.8H4' (Furan)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~160Carboxylic acid (-C OOH)
~158C3 (Isoxazole)
~168C5 (Isoxazole)
~148C5' (Furan)
~145C2' (Furan)
~115C3' (Furan)
~113C4' (Furan)
~100C4 (Isoxazole)

Solvent: DMSO-d₆

Table 3: Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
1700-1730StrongC=O stretch (Carboxylic acid)
1600-1620MediumC=N stretch (Isoxazole)
1500-1580Medium-StrongC=C stretch (Aromatic rings)
1000-1300StrongC-O stretch
Table 4: Predicted Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
179100[M]⁺ (Molecular Ion)
162Moderate[M - OH]⁺
134High[M - COOH]⁺
106Moderate[M - COOH - CO]⁺
93Moderate[Furan-C≡N-OH]⁺
65Moderate[C₅H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound. These protocols are based on standard practices for the characterization of organic compounds.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer. The sample would be prepared by dissolving approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample would be prepared as a KBr pellet. A small amount of the compound would be ground with dry potassium bromide and compressed into a thin disk. The spectrum would be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data would be acquired using an electron ionization (EI) mass spectrometer. The sample would be introduced into the ion source, and the mass spectrum would be recorded. For high-resolution mass spectrometry (HRMS), an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer would be used to confirm the elemental composition.[3]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (EI, ESI-HRMS) Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization.

References

An In-depth Technical Guide to 5-(2-furanyl)-3-isoxazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(2-furanyl)-3-isoxazolecarboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical identity, including alternate names and key properties. A generalized synthesis protocol is presented, based on established methods for related isoxazole derivatives. Furthermore, this guide outlines standard experimental protocols for evaluating the potential biological activities of this compound, such as antimicrobial and anticancer properties, drawing from methodologies applied to structurally similar molecules. The guide also includes a conceptual experimental workflow and a discussion on the potential mechanisms of action for isoxazole-containing compounds, providing a foundational resource for researchers initiating studies on this molecule.

Chemical Identity and Properties

5-(2-furanyl)-3-isoxazolecarboxylic acid is a bifunctional molecule featuring both a furan and an isoxazole ring system, with a carboxylic acid group that is key to its chemical reactivity and potential biological interactions.

Alternate Names and Identifiers

To ensure comprehensive literature searching and unambiguous identification, researchers should be aware of the following synonyms and identifiers for the target compound:

  • Systematic Name: 5-(furan-2-yl)isoxazole-3-carboxylic acid

  • CAS Number: 98434-06-1[1]

  • Molecular Formula: C₈H₅NO₄[1]

  • Molecular Weight: 179.13 g/mol [1]

  • IUPAC Name: 5-(2-furyl)-3-isoxazolecarboxylic acid[2]

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. This data is essential for designing experimental conditions, such as solvent selection for synthesis and biological assays.

PropertyValueSource
Molecular Weight179.13 g/mol [2]
Molecular FormulaC₈H₅NO₄[2]
Physical FormSolid[2]
Storage TemperatureSealed in dry, store in freezer, under -20°C[2]
PurityTypically >95% (commercial sources)[1]

Synthesis Protocol

General Synthesis of Isoxazole Carboxylic Acids

A common pathway involves the reaction of a chalcone (α,β-unsaturated ketone) with hydroxylamine hydrochloride. The resulting isoxazoline can then be oxidized to the isoxazole. For the synthesis of the title compound, a plausible precursor would be a furan-containing chalcone.

Reaction Scheme:

  • Chalcone Formation: Condensation of an appropriate furan-2-carbaldehyde with a pyruvate derivative.

  • Cyclization: Reaction of the resulting chalcone with hydroxylamine hydrochloride in a suitable solvent, often in the presence of a base, to yield the isoxazole ring.

Detailed Experimental Protocol (Hypothetical):

  • Step 1: Synthesis of a Furan-Containing Chalcone Derivative.

    • To a solution of furan-2-carbaldehyde (1 equivalent) in ethanol, add an equimolar amount of ethyl pyruvate.

    • Slowly add a catalytic amount of a base (e.g., sodium hydroxide or potassium hydroxide) dissolved in water, while maintaining the temperature at room temperature.

    • Stir the reaction mixture for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

    • Pour the reaction mixture into ice-water and acidify to precipitate the chalcone product.

    • Filter, wash with cold water, and dry the crude product. Recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.

  • Step 2: Synthesis of 5-(furan-2-yl)isoxazole-3-carboxylic acid.

    • Dissolve the synthesized furan-containing chalcone (1 equivalent) in a solvent such as ethanol or acetic acid.

    • Add hydroxylamine hydrochloride (1.1-1.5 equivalents) and a base (e.g., sodium acetate or sodium hydroxide) to the mixture.

    • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Acidify the solution with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.

    • Filter the solid, wash thoroughly with water, and dry.

    • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Biological Activity and Experimental Protocols

Derivatives of both furan and isoxazole are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4] While specific quantitative data for 5-(2-furanyl)-3-isoxazolecarboxylic acid is not available in the public domain, this section outlines standard protocols for evaluating its potential biological activities.

Antimicrobial Activity

The antimicrobial potential of the compound can be assessed against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Bacterial/Fungal Strains: Use standard reference strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and clinical isolates.

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound's stock solution in appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive controls (microorganisms in media without the compound) and negative controls (media only).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]

Anticancer Activity

The cytotoxic effects of the compound can be evaluated against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Lines: Utilize a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, HepG2 for liver cancer).[6][7]

  • Cell Culture: Maintain the cell lines in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator with 5% CO₂.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (serially diluted from a stock solution) for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

    • Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[6][7]

Potential Mechanisms of Action and Signaling Pathways

While the specific mechanism of action for 5-(2-furanyl)-3-isoxazolecarboxylic acid is yet to be elucidated, isoxazole derivatives have been reported to act as anticancer agents through various mechanisms.[4] These include:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Enzyme Inhibition: Acting as inhibitors of key enzymes involved in cancer progression, such as aromatase or topoisomerase.[4]

  • Disruption of Tubulin Polymerization: Interfering with the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[4]

  • Inhibition of Signaling Pathways: Modulating critical signaling pathways involved in cell proliferation and survival.

A review of isoxazole derivatives suggests their potential to interfere with signaling pathways crucial for cancer cell survival.[4] A hypothetical signaling pathway that could be investigated for its modulation by this compound is presented below.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor_Inactive Transcription_Factor_Inactive Kinase_B->Transcription_Factor_Inactive Transcription_Factor_Active Transcription_Factor_Active Transcription_Factor_Inactive->Transcription_Factor_Active Activation Compound 5-(2-furanyl)-3- isoxazolecarboxylic acid Compound->Kinase_B Inhibition Gene_Expression Gene_Expression Transcription_Factor_Active->Gene_Expression Transcription Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Growth_Factor Growth_Factor Growth_Factor->Receptor experimental_workflow Synthesis Synthesis of 5-(2-furanyl)-3-isoxazolecarboxylic acid Purification Purification and Characterization (NMR, MS, IR) Synthesis->Purification Biological_Screening Biological Screening Purification->Biological_Screening Antimicrobial_Assay Antimicrobial Assays (MIC Determination) Biological_Screening->Antimicrobial_Assay Active? Anticancer_Assay Anticancer Assays (MTT, etc.) Biological_Screening->Anticancer_Assay Active? Data_Analysis Data Analysis and Structure-Activity Relationship Antimicrobial_Assay->Data_Analysis Mechanism_Study Mechanism of Action Studies Anticancer_Assay->Mechanism_Study Apoptosis_Assay Apoptosis Assays (Flow Cytometry) Mechanism_Study->Apoptosis_Assay Enzyme_Inhibition Enzyme Inhibition Assays Mechanism_Study->Enzyme_Inhibition Apoptosis_Assay->Data_Analysis Enzyme_Inhibition->Data_Analysis End Conclusion and Future Work Data_Analysis->End

References

The Carboxylic Acid Functional Group: A Cornerstone in Bioactive Molecule Design and Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The carboxylic acid functional group (-COOH) is a ubiquitous and fundamentally important moiety in the realm of bioactive molecules. Its prevalence is underscored by its presence in a vast array of endogenous substances such as amino acids and prostanoids, as well as in over 450 marketed drugs, including widely used nonsteroidal anti-inflammatory drugs (NSAIDs), antibiotics, and ACE inhibitors.[1] Constituting a significant portion of all commercialized pharmaceuticals, the carboxyl group's unique physicochemical properties make it a frequent and critical component of a molecule's pharmacophore—the essential molecular features necessary for biological activity.[2] This guide provides a technical overview of the multifaceted roles of the carboxylic acid group, its impact on molecular interactions, pharmacokinetics, and its application in drug design, supplemented with quantitative data, experimental protocols, and logical diagrams.

Physicochemical Properties and Their Biological Implications

The bioactivity of the carboxyl group is a direct consequence of its distinct chemical characteristics, primarily its acidity, resonance stabilization, and capacity for strong intermolecular interactions.

2.1 Acidity and Ionization

Carboxylic acids are weak acids that can donate a proton to form a negatively charged carboxylate ion (-COO⁻).[3] This equilibrium is quantified by the pKa value; a lower pKa signifies a stronger acid.[4] At physiological pH (~7.4), carboxylic acids with a typical pKa range of 3-5 are predominantly in their ionized, carboxylate form.[2][5] This ionization is critical as it:

  • Enhances Water Solubility: The charged nature of the carboxylate ion significantly improves a molecule's solubility in aqueous environments, which is crucial for drug administration and distribution in the body.[2][6]

  • Facilitates Strong Molecular Interactions: The anionic carboxylate can engage in powerful electrostatic (ionic) interactions with positively charged residues on target biomolecules.[1]

The acidity is influenced by the molecular structure, particularly by the presence of electron-withdrawing or -donating substituents via the inductive effect.[4]

2.2 Resonance and Hydrogen Bonding

The carboxylate anion is stabilized by resonance, which delocalizes the negative charge over both oxygen atoms.[4][7] This charge distribution makes both oxygen atoms effective hydrogen bond acceptors. The protonated carboxylic acid can act as both a hydrogen bond donor (via the -OH proton) and a hydrogen bond acceptor (via the C=O oxygen).[6] This dual capacity allows for the formation of strong and highly directional hydrogen bonds, which are fundamental to the specificity of drug-target interactions.[2][4] In non-polar environments or in the solid state, carboxylic acids can form stable dimers through a pair of hydrogen bonds, which significantly increases their boiling points compared to molecules of similar weight.[4][7]

// Main Node COOH [label="Carboxylic Acid\n(-COOH)", fillcolor="#4285F4", fontcolor="#FFFFFF", width=2];

// Properties Acidity [label="Acidity (pKa ~3-5)", fillcolor="#F1F3F4", fontcolor="#202124"]; Resonance [label="Resonance Stabilization", fillcolor="#F1F3F4", fontcolor="#202124"]; HBonding [label="Hydrogen Bonding", fillcolor="#F1F3F4", fontcolor="#202124"];

// Consequences Ionization [label="Ionization at pH 7.4\n(Carboxylate, -COO⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HBD [label="H-Bond Donor\n(from -OH)", fillcolor="#FBBC05", fontcolor="#202124"]; HBA [label="H-Bond Acceptor\n(from C=O, -COO⁻)", fillcolor="#FBBC05", fontcolor="#202124"]; Solubility [label="Increased Aqueous\nSolubility", fillcolor="#34A853", fontcolor="#FFFFFF"]; Interactions [label="Strong Molecular\nInteractions", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections COOH -> Acidity [color="#5F6368"]; COOH -> Resonance [color="#5F6368"]; COOH -> HBonding [color="#5F6368"]; Acidity -> Ionization [color="#5F6368"]; Resonance -> Ionization [color="#5F6368"]; HBonding -> HBD [color="#5F6368"]; HBonding -> HBA [color="#5F6368"]; Ionization -> Solubility [color="#5F6368"]; Ionization -> Interactions [color="#5F6368"]; } } Caption: Core physicochemical properties of the carboxylic acid group.

Key Roles in Bioactive Molecule-Target Interactions

The ionized carboxylate group is a master of molecular recognition, frequently forming the primary anchor point between a drug and its biological target. Its ability to form multiple high-energy interactions is often the reason for its inclusion in a pharmacophore.[1]

3.1 Ionic Bonds (Salt Bridges)

The most significant interaction for a carboxylate is often an ionic bond with a positively charged amino acid residue, such as arginine (Arg) or lysine (Lys), within a protein's binding site. This strong, long-range electrostatic interaction is a powerful driver for binding affinity. For example, the carboxylic acid group of many NSAIDs mimics that of arachidonic acid, forming a critical salt bridge with a conserved arginine residue (Arg120) in the active site of cyclooxygenase (COX) enzymes.[8][9]

3.2 Hydrogen Bonding Networks

The carboxylate oxygens are excellent hydrogen bond acceptors, often engaging with donors like tyrosine (Tyr), serine (Ser), or asparagine (Asn) residues.[9] These networks of hydrogen bonds provide specificity and contribute significantly to the overall binding energy.

3.3 Metal Chelation

The carboxylate group can act as a ligand, coordinating with metal ions present in the active sites of metalloenzymes.[10] This chelating property is fundamental to the mechanism of action for various drugs. For instance, Angiotensin-Converting Enzyme (ACE) inhibitors often feature a carboxylate that coordinates with the essential zinc ion in the enzyme's active site, leading to potent inhibition.

// Edges representing interactions Carboxylate -> Arg [label="Ionic Bond\n(Salt Bridge)", fontcolor="#202124"]; Carboxylate -> Tyr [label="Hydrogen Bond", fontcolor="#202124"]; Carboxylate -> Zn [label="Metal Chelation", fontcolor="#202124"]; } } Caption: Key interactions of the carboxylate group in a binding site.

Impact on Pharmacokinetics (ADME)

The presence of a carboxylic acid group profoundly influences the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug.[6][11]

  • Absorption: Because only the un-ionized, more lipophilic form of a drug can readily cross cell membranes via passive diffusion, the absorption of acidic drugs is pH-dependent.[5][11] In the acidic environment of the stomach (low pH), the -COOH form predominates, favoring absorption.[5] However, the vast surface area of the small intestine often makes it the primary site of absorption despite the higher pH.

  • Distribution: Once absorbed, the ionized carboxylate group can increase binding to plasma proteins like albumin, which can affect the drug's distribution and free concentration.

  • Metabolism: While the carboxyl group itself is relatively stable, it can be a site for Phase II conjugation reactions, particularly glucuronidation.[1][12] This process attaches a large, polar glucuronic acid molecule, facilitating excretion. However, the resulting acyl glucuronides can sometimes be reactive and have been implicated in toxicity.[12]

  • Excretion: The enhanced water solubility of the carboxylate form promotes renal excretion, preventing the drug from accumulating to toxic levels.[11]

While beneficial, the strong acidity can also be a drawback, leading to poor membrane permeability and low bioavailability.[2] This has led to the development of bioisosteres—alternative functional groups (like tetrazoles or hydroxamic acids) that mimic the carboxylate's key interactions but have different physicochemical profiles.[1][12]

Quantitative Data Summary

The following tables provide quantitative data illustrating the properties and activities of representative carboxylic acid-containing molecules.

Table 1: Physicochemical Properties of Simple Carboxylic Acids [4]

Carboxylic Acid Chemical Formula Molar Mass ( g/mol ) pKa Solubility ( g/100 mL H₂O)
Ethanoic Acid CH₃COOH 60.05 4.76 Miscible
Propanoic Acid CH₃CH₂COOH 74.08 4.87 Miscible
Butanoic Acid CH₃(CH₂)₂COOH 88.11 4.82 Miscible
Hexanoic Acid CH₃(CH₂)₄COOH 116.16 4.85 1.0

| Octanoic Acid | CH₃(CH₂)₆COOH | 144.21 | 4.89 | 0.07 |

Table 2: Biological Activity of Carboxylic Acid-Containing Drugs and Analogues

Drug/Compound Drug Class Target Activity (IC₅₀) Note
Ibuprofen[11] NSAID COX-1/COX-2 ~15 µM / ~35 µM Carboxylate essential for anti-inflammatory action.
Naproxen[9] NSAID COX-1/COX-2 ~2 µM / ~10 µM Carboxylate interacts with Arg-120 at the active site.
Captopril Analogue (1)[13] ACE Inhibitor ACE 0.07 µM Parent compound with proline carboxylate.
Analogue 2 (Phosphoric acid)[13] ACE Inhibitor ACE 100 µM Carboxylate replaced with phosphoric acid; activity drops.
Analogue 3 (Hydroxamic acid)[13] ACE Inhibitor ACE 1.6 µM Hydroxamic acid acts as an effective bioisostere.

| Analogue 4 (Tetrazole)[13] | ACE Inhibitor | ACE | 22 µM | Tetrazole is a common carboxylate bioisostere. |

Key Experimental Protocols

Assessing the role of a carboxylic acid group requires specific experimental techniques to quantify its contribution to binding and function.

Protocol: Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event.[14] It provides a complete thermodynamic profile of the interaction, including binding affinity (Kₐ or K₋), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n), in a single experiment.[15][16]

Methodology:

  • Sample Preparation:

    • Prepare the target protein and the carboxylic acid-containing ligand in an identical, well-matched buffer to minimize heats of dilution.[15] Buffers with low ionization enthalpy (e.g., phosphate) are often preferred.

    • Thoroughly degas both solutions to prevent air bubbles.[15]

    • Accurately determine the concentrations of both the protein (typically 5-50 µM in the cell) and the ligand (typically 10-fold higher in the syringe).[15]

  • Titration:

    • Load the protein solution into the sample cell of the calorimeter and the ligand into the injection syringe.[17]

    • Perform a series of small, precise injections (e.g., 20 injections of 2 µL each) of the ligand into the protein solution at a constant temperature.[18]

    • The instrument measures the differential power required to maintain zero temperature difference between the sample cell and a reference cell.[15]

  • Data Acquisition and Analysis:

    • The raw data appears as a series of heat-flow peaks corresponding to each injection.[17]

    • Integrate the area under each peak to determine the heat change per injection.[18]

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein to generate a binding isotherm.[17][18]

    • Fit this curve to a suitable binding model (e.g., one-site binding) to calculate K₋, ΔH, and n.[18]

  • Control Experiment:

    • Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution, which can then be subtracted from the experimental data.[18]

// Nodes Prep [label="1. Sample Preparation\n- Protein & Ligand in matched, degassed buffer\n- Accurate concentration measurement", fillcolor="#F1F3F4", fontcolor="#202124"]; Load [label="2. Loading Instrument\n- Protein in Sample Cell\n- Ligand in Syringe", fillcolor="#F1F3F4", fontcolor="#202124"]; Titrate [label="3. Titration\n- Inject ligand into protein solution\n- Measure heat change per injection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Control [label="Control Experiment\n(Ligand into Buffer)", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="4. Data Analysis\n- Integrate peaks to get heat per injection\n- Plot binding isotherm", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fit [label="5. Model Fitting\n- Fit isotherm to binding model", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Result [label="Thermodynamic Profile\n(K₋, ΔH, n, ΔS)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges Prep -> Load; Load -> Titrate; Titrate -> Analyze; Control -> Analyze [style=dashed, label="Subtract heat\nof dilution"]; Analyze -> Fit; Fit -> Result; } } Caption: A generalized workflow for Isothermal Titration Calorimetry.

Protocol: Site-Directed Mutagenesis

This technique is used to substitute specific amino acids in a protein to probe their importance in ligand binding.[19] To confirm the role of a positively charged residue (e.g., Arg, Lys) in forming a salt bridge with a drug's carboxylate, it can be mutated to a neutral residue (e.g., Alanine, Ala) or a similarly sized but uncharged residue (e.g., Glutamine, Gln).

Methodology:

  • Primer Design: Design oligonucleotide primers containing the desired mutation (e.g., changing an AGG codon for Arginine to a GCG codon for Alanine). The primers should be complementary to the template DNA plasmid containing the target protein's gene.

  • Mutagenesis PCR:

    • Perform a polymerase chain reaction (PCR) using a high-fidelity DNA polymerase with the plasmid DNA as a template and the mutagenic primers.[20]

    • The PCR amplifies the entire plasmid, incorporating the mutation into the newly synthesized strands.[20]

  • Template Digestion: Digest the parental (non-mutated) template DNA using a methylation-sensitive restriction enzyme, such as DpnI. DpnI specifically cleaves methylated DNA, which is characteristic of DNA isolated from most E. coli strains, leaving the newly synthesized, unmethylated mutant DNA intact.

  • Transformation: Transform the resulting mutant plasmid DNA into competent E. coli cells for propagation.

  • Verification and Expression:

    • Isolate the plasmid DNA from several bacterial colonies and sequence the gene to confirm the presence of the desired mutation and the absence of any secondary mutations.

    • Express the mutant protein and purify it.

  • Functional Assay: Re-run the binding assay (e.g., ITC) with the mutant protein. A significant decrease or complete loss of binding affinity for the carboxylic acid-containing drug confirms the critical role of the mutated residue in the interaction.[21][22]

Conclusion

The carboxylic acid functional group is a linchpin in the design and function of a vast number of bioactive molecules. Its ability to exist in an ionized state at physiological pH allows it to act as a powerful anchor, forming high-energy ionic bonds, specific hydrogen bonds, and coordinating with metal ions at biological targets.[1] This same property critically influences a molecule's ADME profile, presenting both opportunities and challenges for drug development professionals.[2] A thorough understanding of its physicochemical properties, combined with robust experimental validation through techniques like ITC and site-directed mutagenesis, is essential for leveraging this crucial functional group to design safer and more effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(2-Furyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-(2-Furyl)isoxazole-3-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the isoxazole scaffold in various biologically active molecules. This document provides a detailed protocol for its synthesis via a two-step process commencing with a 1,3-dipolar cycloaddition reaction, followed by ester hydrolysis. The initial step involves the in-situ generation of 2-furfuryl nitrile oxide from 2-furfural oxime, which then reacts with ethyl propiolate to yield the intermediate, ethyl 5-(2-furyl)isoxazole-3-carboxylate. Subsequent hydrolysis of this ester furnishes the desired carboxylic acid.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-(2-Furyl)isoxazole-3-carboxylate via [3+2] Cycloaddition

This procedure details the 1,3-dipolar cycloaddition of in-situ generated 2-furfuryl nitrile oxide with ethyl propiolate.[1]

Materials:

  • 2-Furfural oxime

  • Ethyl propiolate

  • Sodium hypochlorite (NaOCl, commercial bleach solution)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round bottom flask (100 mL)

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round bottom flask containing a magnetic stir bar, add 2-furfural oxime (1.80 mmol, 0.20 g) and dichloromethane (5 mL).

  • Add ethyl propiolate (3.27 mmol, 0.32 g) to the mixture.

  • While stirring vigorously at room temperature, add aqueous sodium hypochlorite solution (e.g., 0.354 M, 4.88 mmol, 13.8 mL) dropwise to the reaction mixture.

  • Continue stirring the reaction mixture overnight at room temperature.

  • After the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to obtain pure ethyl 5-(2-furyl)isoxazole-3-carboxylate.

Step 2: Hydrolysis of Ethyl 5-(2-Furyl)isoxazole-3-carboxylate

This protocol describes the basic hydrolysis of the ethyl ester to the final carboxylic acid product. This is a general method for the hydrolysis of isoxazole esters.[2]

Materials:

  • Ethyl 5-(2-furyl)isoxazole-3-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl, e.g., 2 M)

  • Ethyl acetate

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve ethyl 5-(2-furyl)isoxazole-3-carboxylate (1.0 mmol) in a mixture of ethanol (10 mL) and water (5 mL) in a round bottom flask.

  • Add sodium hydroxide (1.5 mmol, 60 mg) to the solution.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After cooling to room temperature, remove the ethanol using a rotary evaporator.

  • Dilute the remaining aqueous solution with deionized water (10 mL).

  • Acidify the aqueous solution to a pH of approximately 2 by the dropwise addition of 2 M hydrochloric acid. A precipitate should form.

  • Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield this compound.

  • If a precipitate does not form readily, extract the acidified solution with ethyl acetate (3 x 20 mL). Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the product.

Data Presentation

ParameterStep 1: Ethyl 5-(2-Furyl)isoxazole-3-carboxylateStep 2: this compoundReference
Molecular Formula C₁₀H₉NO₄C₈H₅NO₄[3]
Molecular Weight 207.18 g/mol 179.13 g/mol [3][4]
Typical Yield Varies with solvent (e.g., higher regioselectivity in CH₂Cl₂)>90% (based on analogous hydrolyses)[1]
Purity >95% after chromatography>95%[4]
Physical Appearance Not specified (likely an oil or low-melting solid)Solid
Melting Point 49 °CNot specified[3]

Mandatory Visualization

SynthesisProtocol Experimental Workflow for the Synthesis of this compound cluster_0 Step 1: [3+2] Cycloaddition cluster_1 Step 2: Ester Hydrolysis A 1. Mix 2-Furfural Oxime and Ethyl Propiolate in CH₂Cl₂ B 2. Add NaOCl solution dropwise A->B C 3. Stir overnight at room temperature B->C D 4. Workup: Separate organic layer, wash, dry, and concentrate C->D E 5. Purify by Column Chromatography D->E F Intermediate: Ethyl 5-(2-Furyl)isoxazole-3-carboxylate E->F G 6. Dissolve Intermediate in EtOH/H₂O with NaOH F->G Proceed to Hydrolysis H 7. Reflux for 2-4 hours G->H I 8. Remove EtOH and acidify with HCl H->I J 9. Isolate Product: Filter precipitate or extract with Ethyl Acetate I->J K Final Product: This compound J->K

Caption: Synthesis workflow for this compound.

References

Application Notes and Protocols: 5-(2-Furyl)isoxazole-3-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-(2-Furyl)isoxazole-3-carboxylic acid as a versatile scaffold in drug discovery. The isoxazole core is a privileged structure in medicinal chemistry, known to be present in a variety of biologically active compounds. This document outlines its potential applications, protocols for the synthesis of derivative libraries, and methods for biological evaluation.

Introduction

This compound is a heterocyclic compound featuring an isoxazole ring linked to a furan moiety and bearing a carboxylic acid group. While direct biological activity data for this specific molecule is limited in public literature, its structural motifs are prevalent in compounds with a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The carboxylic acid functional group serves as a convenient handle for chemical modification, allowing for the generation of diverse libraries of amides and esters for screening against various biological targets. This positions this compound as a valuable starting material for hit-to-lead campaigns in drug discovery.

Potential Therapeutic Areas and Protein Targets

Based on the known biological activities of structurally related isoxazole derivatives, compounds derived from this compound may be explored for efficacy in several therapeutic areas. Two potential protein targets for such derivatives are Xanthine Oxidase and 5-Lipoxygenase-Activating Protein (FLAP).

  • Xanthine Oxidase Inhibition: Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Overproduction of uric acid can lead to hyperuricemia and gout.[1] Isoxazole-containing compounds have been identified as potent inhibitors of xanthine oxidase.

  • FLAP Inhibition in Leukotriene Synthesis: 5-Lipoxygenase-Activating Protein (FLAP) is a crucial protein in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in conditions like asthma and other inflammatory diseases.[2] Derivatives of isoxazole carboxylic acids have shown potential as FLAP inhibitors, thereby blocking the production of leukotrienes.[2]

Data Presentation: Hypothetical Efficacy of Derivatives

The following table summarizes hypothetical quantitative data for a series of amide derivatives of this compound, illustrating the type of data that would be generated in a drug discovery campaign. This data is for illustrative purposes and is based on activities reported for other isoxazole derivatives.

Compound IDDerivative (R group of Amide)TargetAssay TypeIC50 (µM)
FISO-001-NH-phenylXanthine OxidaseEnzyme Inhibition15.2
FISO-002-NH-(4-chlorophenyl)Xanthine OxidaseEnzyme Inhibition5.8
FISO-003-NH-(4-methoxyphenyl)Xanthine OxidaseEnzyme Inhibition9.1
FISO-004-NH-benzylFLAPCellular LT Synthesis2.5
FISO-005-NH-(2,4-dichlorobenzyl)FLAPCellular LT Synthesis0.8
FISO-006-NH-cyclohexylFLAPCellular LT Synthesis12.7
FISO-007-NH-phenylA549 Cancer Cell LineCytotoxicity (MTT)> 50
FISO-008-NH-(4-nitrophenyl)A549 Cancer Cell LineCytotoxicity (MTT)22.4

Experimental Protocols

Protocol 1: Synthesis of 5-(2-Furyl)isoxazole-3-carboxamide Derivatives

This protocol describes a general method for the synthesis of a library of amide derivatives from this compound using EDC and DMAP as coupling agents.

Materials:

  • This compound

  • Substituted amine (e.g., aniline, benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bars

  • Glassware: round-bottom flasks, separatory funnel, beakers, graduated cylinders

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • To this solution, add the desired substituted amine (1.1 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.

  • Characterize the purified product by NMR and Mass Spectrometry.

Protocol 2: In Vitro Cytotoxicity Screening using MTT Assay

This protocol outlines a method for assessing the cytotoxic effects of newly synthesized 5-(2-Furyl)isoxazole-3-carboxamide derivatives on a cancer cell line (e.g., A549, human lung carcinoma).[3]

Materials:

  • A549 cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized isoxazole derivatives dissolved in DMSO (stock solutions)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of the test compounds (isoxazole derivatives) in complete culture medium from the DMSO stock solutions. The final DMSO concentration in the wells should be kept below 0.5%.

  • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubate the plate for another 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • After the incubation with MTT, carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualizations

Signaling Pathways

Xanthine_Oxidase_Pathway Hypoxanthine Hypoxanthine XO Xanthine Oxidase (XO) Hypoxanthine->XO Substrate Xanthine Xanthine Xanthine->XO Substrate UricAcid Uric Acid XO->Xanthine Oxidation XO->UricAcid Oxidation Inhibitor Isoxazole Derivative (e.g., FISO-002) Inhibitor->XO Inhibition

Caption: Inhibition of the Xanthine Oxidase pathway by an isoxazole derivative.

FLAP_Pathway cluster_membrane Nuclear Membrane FLAP FLAP FiveLO 5-LOX FLAP->FiveLO Presents AA to LTA4 Leukotriene A4 (LTA4) FiveLO->LTA4 Catalyzes AA Arachidonic Acid (AA) AA->FLAP Binds Inhibitor Isoxazole Derivative (e.g., FISO-005) Inhibitor->FLAP Inhibition LTs Pro-inflammatory Leukotrienes (LTB4, LTC4) LTA4->LTs Further Metabolism

Caption: Inhibition of the FLAP-mediated leukotriene synthesis pathway.

Experimental Workflows

Synthesis_Workflow Start 5-(2-Furyl)isoxazole- 3-carboxylic acid + Amine Coupling Amide Coupling (EDC, DMAP in DCM) Start->Coupling Workup Aqueous Workup (HCl, NaHCO3, Brine) Coupling->Workup Purification Column Chromatography Workup->Purification Product Purified Amide Derivative Purification->Product

Caption: General workflow for the synthesis of isoxazole-carboxamide derivatives.

MTT_Assay_Workflow Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h (Cell Adhesion) Seed->Incubate1 Treat Treat with Isoxazole Derivatives Incubate1->Treat Incubate2 Incubate 48-72h (Compound Exposure) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 3-4h (Formazan Formation) AddMTT->Incubate3 Solubilize Solubilize Formazan (Add DMSO) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the MTT-based cytotoxicity assay.

References

Application Notes and Protocols: 5-(2-Furyl)isoxazole-3-carboxylic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-(2-furyl)isoxazole-3-carboxylic acid as a versatile intermediate in the synthesis of novel organic compounds with potential therapeutic applications. The isoxazole core is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This document outlines key synthetic transformations of this compound, providing detailed experimental protocols and data for the synthesis of amide and ester derivatives.

Overview of Synthetic Applications

This compound is a valuable building block for the synthesis of a variety of derivatives. The carboxylic acid functionality allows for straightforward modification, primarily through amide bond formation and esterification. These reactions enable the introduction of diverse substituents, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

Derivatives of similar isoxazole carboxylic acids have been reported to exhibit significant biological activities. For instance, various isoxazole-carboxamides have been synthesized and evaluated for their antiproliferative activities against several cancer cell lines.

Quantitative Data Summary

The following table summarizes representative data for the synthesis of isoxazole-carboxamide derivatives from a structurally related isoxazole carboxylic acid. This data can serve as a benchmark for the expected outcomes of similar reactions starting from this compound.

Table 1: Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxamide Derivatives

Compound IDAmine ReactantYield (%)Melting Point (°C)Molecular Formula
2a N-(4-Chloro-2,5-dimethoxyphenyl)amine67193-195C₁₉H₁₇ClN₂O₄
2d N-(4-(methylthio)phenyl)amine81144-146C₁₈H₁₆N₂O₂S
2e N-(4-(trifluoromethoxy)phenyl)amine67.5158-160C₁₈H₁₃F₃N₂O₃

Data adapted from a study on 5-methyl-3-phenylisoxazole-4-carboxylic acid.[1]

Experimental Protocols

General Protocol for Amide Coupling

This protocol describes the synthesis of 5-(2-furyl)isoxazole-3-carboxamides via an amide coupling reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP).

dot

Amide_Coupling_Workflow reagents Dissolve this compound in anhydrous DCM coupling Add DMAP and EDC, stir at room temperature reagents->coupling amine Add substituted amine coupling->amine reaction Monitor reaction by TLC amine->reaction workup Quench reaction, extractive work-up reaction->workup purification Purify by column chromatography workup->purification product Characterize final product (NMR, MS, etc.) purification->product

Caption: Workflow for the synthesis of 5-(2-furyl)isoxazole-3-carboxamides.

Materials:

  • This compound

  • Substituted amine (e.g., aniline derivatives)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add DMAP (0.2 eq) and EDC (1.1 eq).

  • Stir the mixture under an inert atmosphere (argon or nitrogen) at room temperature for 30 minutes.

  • Add the desired substituted amine (1.05 eq) to the reaction mixture.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., n-hexane:ethyl acetate).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

General Protocol for Esterification

This protocol outlines the esterification of this compound using phosphorus oxychloride (POCl₃) as a catalyst.

dot

Esterification_Workflow start Prepare a solution of This compound in the desired alcohol catalyst Add POCl₃ dropwise at 0 °C start->catalyst reaction Stir at room temperature catalyst->reaction workup Pour onto crushed ice, extractive work-up reaction->workup neutralize Wash with saturated NaHCO₃ solution workup->neutralize purification Dry and concentrate neutralize->purification product Obtain the ester product purification->product

Caption: Workflow for the esterification of this compound.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in the desired anhydrous alcohol (e.g., methanol for the methyl ester).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture over crushed ice and extract with ethyl acetate.

  • Wash the combined organic layers with a saturated solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • If necessary, purify the product by column chromatography.

Potential Biological Significance and Future Directions

While the direct biological activity of derivatives of this compound is not yet extensively reported, the isoxazole scaffold is a key component of numerous bioactive molecules. For example, derivatives of 5-phenylisoxazole-3-carboxylic acid have been identified as potent xanthine oxidase inhibitors, which are targets for the treatment of gout.[2]

Future research could focus on synthesizing a library of amide and ester derivatives of this compound and screening them for various biological activities. A potential area of investigation could be their effect on signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various malignancies.

dot

Hypothetical_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 5-(2-Furyl)isoxazole-3- carboxamide Derivative Inhibitor->Akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

The diagram above illustrates a hypothetical mechanism where a derivative of this compound could inhibit the Akt signaling pathway, a key regulator of cell growth and survival. This provides a rationale for screening such compounds for anticancer activity.

These notes and protocols are intended to serve as a guide for the synthesis and exploration of novel compounds derived from this compound. Researchers are encouraged to adapt and optimize these procedures to suit their specific research goals.

References

Applications of Isoxazole Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have led to the development of a wide array of therapeutic agents. This document provides detailed application notes and experimental protocols for key therapeutic areas where isoxazole derivatives have shown significant promise: anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) applications.

Anticancer Applications

Isoxazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis, inhibition of protein kinases, and disruption of tubulin polymerization.

Data Presentation: Anticancer Activity of Isoxazole Derivatives
Compound/DrugCancer Cell LineIC50 (µM)Mechanism of ActionReference
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-7 (Breast)2.63Not specified
Isoxazole Curcumin Derivative (Compound 40)MCF-7 (Breast)3.97Not specified
Harmine-derived Isoxazole (Compound 19)OVCAR-3 (Ovarian)5.0Not specified
Harmine-derived Isoxazole (Compound 19)HCT 116 (Colon)5.0Not specified
Diosgenin-derived Isoxazole (Compound 24)MCF-7 (Breast)9.15 ± 1.30Not specified
Diosgenin-derived Isoxazole (Compound 24)A549 (Lung)14.92 ± 1.70Not specified
Tyrosol-derived Isoxazole (Compound 4b)U87 (Glioblastoma)42.8Apoptosis Induction
Tyrosol-derived Isoxazole (Compound 4a)U87 (Glioblastoma)61.4Apoptosis Induction
Tyrosol-derived Isoxazole (Compound 4c)U87 (Glioblastoma)67.6Apoptosis Induction
Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines the determination of the cytotoxic effects of isoxazole derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Isoxazole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the exponential growth phase.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Include wells with medium only as a blank control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the isoxazole derivative from the stock solution in a complete culture medium.

    • Carefully aspirate the medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following treatment, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • For adherent cells, carefully aspirate the MTT-containing medium without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis:

    • Subtract the mean absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization: Anticancer Drug Discovery Workflow

Experimental Workflow: Anticancer Drug Screening cluster_0 In Vitro Screening cluster_1 Lead Identification A Cell Seeding in 96-well plates B Treatment with Isoxazole Derivatives A->B C Incubation (24-72h) B->C D MTT Assay C->D E Measure Absorbance D->E F Calculate % Viability & IC50 E->F G Identify Compounds with Low IC50 F->G H Mechanism of Action Studies (e.g., Apoptosis, Kinase Inhibition) G->H

Caption: A streamlined workflow for in vitro screening of isoxazole derivatives for anticancer activity.

Anti-inflammatory Applications

Isoxazole derivatives, such as the FDA-approved drugs Leflunomide and Valdecoxib, are effective anti-inflammatory agents. Their primary mechanisms of action involve the inhibition of cyclooxygenase-2 (COX-2) and dihydroorotate dehydrogenase (DHODH).

Data Presentation: Anti-inflammatory Activity of Isoxazole Derivatives
Compound/DrugAssayPotencyMechanism of ActionReference
ValdecoxibCOX-2 InhibitionSelective COX-2 inhibitorInhibition of prostaglandin synthesis
LeflunomideDHODH InhibitionActive metabolite (A77 1726) IC50 ≈ 600 nMInhibition of de novo pyrimidine synthesis
Compound 5bCarrageenan-induced paw edema76.71% edema inhibition (3h)COX-2 Inhibition
Compound 5cCarrageenan-induced paw edema75.56% edema inhibition (3h)COX-2 Inhibition
Compound 5dCarrageenan-induced paw edema72.32% edema inhibition (3h)COX-2 Inhibition
Compound 7aCarrageenan-induced paw edema51% edema inhibitionCOX-2 Inhibition
Compound 150COX-2 InhibitionIC50 = 9.16 ± 0.38 µMCOX-2 Inhibition
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is used to evaluate the acute anti-inflammatory activity of isoxazole derivatives.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • λ-Carrageenan (1% w/v in sterile 0.9% saline)

  • Isoxazole derivative

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization:

    • House the rats in a controlled environment for at least one week prior to the experiment with free access to food and water.

  • Grouping and Dosing:

    • Randomly divide the animals into groups (n=6-8 per group): Vehicle control, Carrageenan control, Test compound groups (various doses), and Reference drug group.

    • Administer the test compound, reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each rat (V₀) using a plethysmometer.

    • Inject 100 µL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume (Vt) at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the edema volume (E) at each time point: E = Vt - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the carrageenan control group: % Inhibition = [(E_control - E_treated) / E_control] x 100.

    • Analyze the data using one-way ANOVA followed by a suitable post-hoc test.

Visualization: Signaling Pathway of COX-2 Inhibition

Mechanism of Action: Valdecoxib (COX-2 Inhibition) A Inflammatory Stimuli B Phospholipase A2 A->B C Arachidonic Acid B->C D COX-2 Enzyme C->D E Prostaglandins D->E F Inflammation & Pain E->F G Valdecoxib (Isoxazole Derivative) G->D Inhibits

Synthesis of Xanthine Oxidase Inhibitors from Isoxazole Carboxylic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of xanthine oxidase (XO) inhibitors derived from isoxazole carboxylic acid scaffolds. Xanthine oxidase is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Elevated uric acid levels can lead to hyperuricemia, a primary cause of gout.[1][2] Consequently, inhibiting xanthine oxidase is a key therapeutic strategy for managing this condition.[1][3] Isoxazole derivatives, particularly those containing a carboxylic acid moiety, have emerged as a promising class of non-purine XO inhibitors.[4][5][6]

These notes offer insights into the synthesis, structure-activity relationships (SAR), and biological evaluation of these compounds. The provided protocols are designed to guide researchers in the practical aspects of synthesizing these inhibitors and assessing their potency.

I. Synthetic Strategies for Isoxazole Scaffolds

The isoxazole ring is a versatile five-membered heterocycle that can be synthesized through various methods.[7] A predominant and highly effective method is the [3+2] cycloaddition reaction (also known as a 1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne.[8][9][10] The nitrile oxides are often generated in situ from aldoximes to avoid their dimerization.[11] This approach allows for the regioselective synthesis of 3,5-disubstituted isoxazoles.[7][10] Other methods include the reaction of hydroxylamine with 1,3-diketones.[9]

For the synthesis of isoxazole carboxylic acid-based XO inhibitors, a common strategy involves the cycloaddition of a substituted benzonitrile oxide with an alkyne bearing an ester group, which is subsequently hydrolyzed to the carboxylic acid.

II. Mechanism of Action and Structure-Activity Relationship (SAR)

Isoxazole-based inhibitors typically act by binding to the active site of xanthine oxidase, preventing the substrate from accessing the molybdenum cofactor essential for catalysis.[5][12] Molecular docking studies have shown that these inhibitors can form key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues like Ser876, Thr1010, Phe914, and Arg880.[5][6]

Structure-activity relationship studies on isoxazole carboxylic acid derivatives have revealed several key insights:

  • Phenyl Ring Substitution : The substitution pattern on the phenyl ring at the 5-position of the isoxazole is crucial for activity. For instance, a cyano group at the 3-position of the phenyl ring is often preferred over a nitro group for enhanced inhibitory potency.[4]

  • Hydrophobic Groups : The presence of hydrophobic groups, such as an isobutyl group or a group on an indole ring nitrogen, can significantly enhance the inhibitory activity against XO.[5]

  • Carboxylic Acid Moiety : The carboxylic acid group is a key feature, often acting as a hydrogen bond acceptor and contributing to the binding affinity within the enzyme's active site.[6]

III. Quantitative Inhibitory Data

The inhibitory potential of synthesized compounds is quantified by their half-maximal inhibitory concentration (IC50) value. Lower IC50 values indicate higher potency.

Compound ClassRepresentative CompoundTargetIC50 Value (µM)Reference CompoundIC50 Value (µM)
5-(1H-indol-5-yl)isoxazole-3-carboxylic acidsCompound 6cXanthine Oxidase0.13Allopurinol2.93
5-phenylisoxazole-3-carboxylic acid derivatives11a-e seriesXanthine OxidaseSubmicromolar--
Febuxostat Analogues (Amide derivatives)Compound 17Xanthine Oxidase0.009Febuxostat0.026

Table 1: Summary of Xanthine Oxidase inhibitory activity for selected isoxazole derivatives. Data extracted from published studies.[4][5][13]

IV. Experimental Protocols

Protocol 1: General Synthesis of 5-Phenylisoxazole-3-Carboxylic Acid Derivatives

This protocol describes a general two-step procedure for synthesizing 5-phenylisoxazole-3-carboxylic acids, a common scaffold for XO inhibitors, via a 1,3-dipolar cycloaddition followed by hydrolysis.

Step A: Synthesis of Ethyl 5-(substituted-phenyl)isoxazole-3-carboxylate

  • Aldoxime Formation : Dissolve the desired substituted benzaldehyde (1.0 eq) in ethanol. Add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

  • Pour the mixture into ice-cold water and collect the precipitated aldoxime by filtration. Wash with water and dry.

  • Cycloaddition : Dissolve the dried aldoxime (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise to the solution and stir for 30 minutes to generate the hydroximoyl chloride intermediate.

  • Add ethyl propiolate (1.2 eq) followed by triethylamine (1.5 eq) dropwise.

  • Stir the reaction at room temperature for 12-24 hours.

  • Work-up : Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the ethyl ester derivative.

Step B: Hydrolysis to 5-(substituted-phenyl)isoxazole-3-carboxylic acid

  • Dissolve the purified ethyl ester from Step A (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature for 2-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up : Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidify the solution to pH 2-3 with 1N HCl.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to obtain the final carboxylic acid product.

Protocol 2: In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric)

This protocol outlines a method for determining the XO inhibitory activity of test compounds using a 96-well plate format. The assay measures the increase in absorbance at 290-295 nm resulting from the formation of uric acid.[1][3]

Materials and Reagents:

  • Xanthine Oxidase (from bovine milk or microbial sources)

  • Xanthine (Substrate)

  • Allopurinol (Positive Control)

  • Phosphate Buffer (e.g., 70 mM, pH 7.5)

  • Dimethyl Sulfoxide (DMSO) for dissolving compounds

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Preparation of Solutions :

    • Enzyme Solution : Prepare a stock solution of xanthine oxidase (e.g., 0.2 units/mL) in phosphate buffer. Dilute to a final working concentration (e.g., 0.01-0.02 units/mL) immediately before use. Keep on ice.[14]

    • Substrate Solution : Prepare a solution of xanthine (e.g., 150 µM) in phosphate buffer.[14] Gentle heating may be required to dissolve.

    • Test Compounds : Prepare stock solutions of test compounds and allopurinol in DMSO (e.g., 10 mM). Serially dilute with buffer/DMSO to obtain a range of test concentrations. The final DMSO concentration in the well should not exceed 0.5-1%.[3]

  • Assay Setup (in a 96-well plate) :

    • Test Wells : Add 50 µL of test compound solution (at various concentrations), 35 µL of phosphate buffer, and 30 µL of enzyme solution.

    • Control Wells (No Inhibitor) : Add 50 µL of vehicle (buffer with the same DMSO concentration as test wells), 35 µL of phosphate buffer, and 30 µL of enzyme solution.

    • Blank Wells (No Enzyme) : Add 50 µL of test compound or vehicle, 65 µL of phosphate buffer.

  • Pre-incubation : Mix the contents of the wells and pre-incubate the plate at 25°C for 15 minutes.[14]

  • Reaction Initiation : Start the enzymatic reaction by adding 60 µL of the xanthine substrate solution to all wells except the blanks (add 60 µL of buffer to blanks).

  • Measurement : Immediately measure the absorbance of each well at 295 nm using a microplate reader.[14] Take readings kinetically over 10-15 minutes or as an endpoint reading after a fixed incubation time (e.g., 15 minutes).

  • Data Analysis :

    • Calculate the rate of uric acid formation (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each test concentration using the formula: % Inhibition = [ (RateControl - RateBlank) - (RateSample - RateBlank) ] / (RateControl - RateBlank) x 100 [1]

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

V. Visualizations

The following diagrams illustrate the key pathways and workflows associated with the synthesis and evaluation of isoxazole-based xanthine oxidase inhibitors.

G General Synthetic Pathway for Isoxazole-Based XO Inhibitors A Substituted Benzaldehyde C Aldoxime A->C Condensation B Hydroxylamine (NH2OH) B->C D NCS E Nitrile Oxide (in situ) C->E Halogenation/ Elimination D->E G Isoxazole Ester E->G [3+2] Cycloaddition F Alkyne Ester (e.g., Ethyl Propiolate) F->G H Hydrolysis (LiOH or NaOH) G->H I Isoxazole Carboxylic Acid (XO Inhibitor) H->I

Caption: General reaction scheme for synthesizing isoxazole carboxylic acids.

G Xanthine Oxidase Catalytic Pathway and Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O2, H2O UricAcid Uric Acid (Leads to Gout) Xanthine->UricAcid O2, H2O XO1 Xanthine Oxidase XO1->Xanthine XO2 Xanthine Oxidase XO2->UricAcid Inhibitor Isoxazole Carboxylic Acid Inhibitor Inhibitor->XO1 Inhibition Inhibitor->XO2

Caption: The purine metabolism pathway and the site of inhibitor action.

G Workflow for Screening Isoxazole-Based XO Inhibitors start Design & Synthesis of Isoxazole Carboxylic Acids purify Purification & Structural Characterization (NMR, MS) start->purify assay In Vitro XO Inhibition Assay (Primary Screen) purify->assay hit Identify 'Hit' Compounds (>50% inhibition at a fixed conc.) assay->hit ic50 Dose-Response Assay & IC50 Value Determination hit->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar sar->start Rational Design of New Analogs lead Lead Compound Identification sar->lead

Caption: A typical workflow for the discovery of novel XO inhibitors.

References

Application Notes and Protocols for 5-(2-Furyl)isoxazole-3-carboxylic Acid in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a prominent heterocyclic motif in the development of modern agrochemicals, exhibiting a broad spectrum of biological activities including herbicidal, fungicidal, and insecticidal properties. This document provides an overview of the potential application of 5-(2-Furyl)isoxazole-3-carboxylic acid as a lead compound in agrochemical discovery. While specific biological activity data for this compound is not extensively available in public literature, this document outlines general protocols for its synthesis and biological evaluation based on established methods for analogous isoxazole derivatives. Putative mechanisms of action are also discussed based on the known targets of other isoxazole-based agrochemicals.

Introduction

Isoxazole derivatives are a well-established class of compounds in the agrochemical industry.[1][2] Their versatile chemical nature allows for structural modifications that can tune their biological activity against a wide range of agricultural pests, including weeds, fungi, and insects.[1] The incorporation of a furan moiety, as in this compound, can further influence the compound's physicochemical properties and biological interactions. Furan-containing compounds themselves are known to possess a range of biological activities. This document serves as a foundational guide for researchers interested in exploring the potential of this compound and its derivatives for agrochemical applications.

Synthesis of this compound

Proposed Synthetic Pathway:

A potential synthesis route could involve the reaction of 2-ethynylfuran with a source of "chlorooxime" derived from the corresponding aldehyde, followed by hydrolysis of an ester group. A more direct approach could utilize a pre-formed chlorooxime and an appropriate three-carbon building block with subsequent oxidation.

General Experimental Protocol for the Synthesis of Isoxazole-3-Carboxylic Acids (Representative):

This protocol is a generalized representation and would require optimization for the specific synthesis of this compound.

  • Step 1: Formation of the Hydroximoyl Chloride. A solution of the desired aldehyde (e.g., a glyoxylic acid derivative) in a suitable solvent (e.g., ethanol) is treated with hydroxylamine hydrochloride and a base (e.g., sodium carbonate) to form the corresponding oxime. The oxime is then chlorinated using a chlorinating agent like N-chlorosuccinimide (NCS) in a solvent such as dimethylformamide (DMF) to yield the hydroximoyl chloride.

  • Step 2: Cycloaddition. The hydroximoyl chloride is dissolved in an appropriate solvent (e.g., diethyl ether or toluene) and treated with a base (e.g., triethylamine) in the presence of the alkyne (in this case, 2-ethynylfuran) to generate the nitrile oxide in situ, which then undergoes a 1,3-dipolar cycloaddition to form the isoxazole ring. If the starting material for the hydroximoyl chloride was an ester, this step would yield the ethyl or methyl ester of this compound.

  • Step 3: Hydrolysis. The resulting ester is then hydrolyzed to the carboxylic acid by treatment with a base (e.g., sodium hydroxide) in an aqueous alcohol solution, followed by acidification with a mineral acid (e.g., hydrochloric acid).

  • Purification. The final product, this compound, would be purified by recrystallization or column chromatography.

G cluster_synthesis Synthesis Workflow Start Starting Materials (e.g., Glyoxylic acid derivative, 2-Ethynylfuran) Step1 Step 1: Hydroximoyl Chloride Formation Start->Step1 Step2 Step 2: [3+2] Cycloaddition Step1->Step2 Step3 Step 3: Ester Hydrolysis Step2->Step3 Purification Purification Step3->Purification FinalProduct This compound Purification->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Potential Agrochemical Applications and Biological Activity

Based on the known activities of other isoxazole derivatives, this compound could be investigated for the following agrochemical applications:

Herbicidal Activity

Putative Mechanism of Action: Many isoxazole-based herbicides act by inhibiting key enzymes in plant biochemical pathways. Two primary targets are:

  • 4-Hydroxyphenylpyruvate Dioxygenase (HPPD): Inhibition of HPPD disrupts the biosynthesis of plastoquinone and, subsequently, carotenoids. This leads to the bleaching of photosynthetic tissues as chlorophyll is degraded by photooxidation.[3]

  • Protoporphyrinogen Oxidase (Protox): Inhibition of Protox leads to the accumulation of protoporphyrinogen IX, which is then oxidized to protoporphyrin IX. In the presence of light, protoporphyrin IX generates reactive oxygen species, causing rapid membrane damage and cell death.[4]

G cluster_pathway Herbicidal Mechanism of Action (HPPD Inhibition) Tyrosine Tyrosine HPPD HPPD (4-Hydroxyphenylpyruvate Dioxygenase) Tyrosine->HPPD Plastoquinone Plastoquinone Biosynthesis HPPD->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Bleaching Bleaching/ Plant Death Carotenoids->Bleaching Isoxazole Isoxazole Herbicide (e.g., this compound) Isoxazole->HPPD Inhibition

Caption: Putative herbicidal signaling pathway via HPPD inhibition.

Experimental Protocol for Herbicidal Activity Screening:

  • Plant Species: Select a range of monocotyledonous and dicotyledonous weed and crop species (e.g., Echinochloa crus-galli, Abutilon theophrasti, corn, soybean).

  • Pre-emergence Assay:

    • Sow seeds in pots containing a standardized soil mix.

    • Apply the test compound, this compound, dissolved in a suitable solvent/surfactant system, to the soil surface at various concentrations.

    • Incubate the pots under controlled greenhouse conditions (temperature, light, humidity).

    • Assess herbicidal effects (e.g., inhibition of germination, growth inhibition, bleaching) after a set period (e.g., 14-21 days) and compare with untreated and positive controls (known herbicides).

  • Post-emergence Assay:

    • Grow plants to a specific stage (e.g., 2-3 leaf stage).

    • Apply the test compound as a foliar spray at various concentrations.

    • Maintain the plants under controlled conditions.

    • Evaluate phytotoxicity, growth inhibition, and other symptoms at regular intervals.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) or the concentration required for 50% growth inhibition (GR50).

Data Presentation (Hypothetical):

CompoundTest SpeciesApplicationEC50 (µM)GR50 (g/ha)
5-(2-Furyl)isoxazole-3-CAEchinochloa crus-galliPre-emergenceData to be determinedData to be determined
5-(2-Furyl)isoxazole-3-CAAbutilon theophrastiPre-emergenceData to be determinedData to be determined
5-(2-Furyl)isoxazole-3-CAEchinochloa crus-galliPost-emergenceData to be determinedData to be determined
5-(2-Furyl)isoxazole-3-CAAbutilon theophrastiPost-emergenceData to be determinedData to be determined
Positive Control (e.g., Isoxaflutole)Echinochloa crus-galliPre-emergenceReference valueReference value
Fungicidal Activity

Putative Mechanism of Action: The mechanism of action for isoxazole fungicides can vary. Some may act as inhibitors of succinate dehydrogenase (SDH) in the mitochondrial respiratory chain, while others could potentially inhibit enzymes involved in cell wall biosynthesis, such as 1,3-β-glucan synthase.

Experimental Protocol for Fungicidal Activity Screening:

  • Fungal Pathogens: Select a panel of economically important plant pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium graminearum).

  • In Vitro Assay (Mycelial Growth Inhibition):

    • Incorporate the test compound at various concentrations into a suitable growth medium (e.g., potato dextrose agar, PDA).

    • Inoculate the center of each plate with a mycelial plug of the test fungus.

    • Incubate the plates at an optimal temperature for fungal growth.

    • Measure the diameter of the fungal colony after a defined period and calculate the percentage of inhibition relative to a solvent control.

  • Data Analysis: Determine the half-maximal effective concentration (EC50) for mycelial growth inhibition.

Data Presentation (Hypothetical):

CompoundFungal SpeciesEC50 (µg/mL)
5-(2-Furyl)isoxazole-3-CABotrytis cinereaData to be determined
5-(2-Furyl)isoxazole-3-CARhizoctonia solaniData to be determined
5-(2-Furyl)isoxazole-3-CAFusarium graminearumData to be determined
Positive Control (e.g., Carbendazim)Botrytis cinereaReference value
Insecticidal Activity

Putative Mechanism of Action: A significant class of isoxazoline insecticides (a related scaffold) acts as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channels in the insect nervous system.[5] Blockage of these channels leads to hyper-excitation, convulsions, and death of the insect.

G cluster_pathway Insecticidal Mechanism of Action (GABA Receptor Antagonism) GABA GABA GABAReceptor GABA Receptor (Chloride Channel) GABA->GABAReceptor ChlorideInflux Chloride Ion Influx GABAReceptor->ChlorideInflux Hyperexcitation Hyperexcitation/Paralysis GABAReceptor->Hyperexcitation Hyperpolarization Neuron Hyperpolarization (Inhibition of Nerve Impulse) ChlorideInflux->Hyperpolarization NormalFunction Normal Nerve Function Hyperpolarization->NormalFunction Isoxazole Isoxazole Insecticide (e.g., this compound) Isoxazole->GABAReceptor Blocks Channel

Caption: Putative insecticidal signaling pathway via GABA receptor antagonism.

Experimental Protocol for Insecticidal Activity Screening:

  • Insect Species: Select relevant agricultural insect pests (e.g., aphids, caterpillars, beetles).

  • Topical Application:

    • Apply a precise dose of the test compound dissolved in a suitable solvent (e.g., acetone) to the dorsal thorax of individual insects.

    • House the treated insects under controlled conditions with access to food.

    • Assess mortality at specified time points (e.g., 24, 48, 72 hours) and compare with solvent-treated and positive controls (known insecticides).

  • Diet Incorporation Assay:

    • Incorporate the test compound into the artificial diet of the insects at various concentrations.

    • Monitor mortality and developmental effects over a set period.

  • Data Analysis: Calculate the median lethal dose (LD50) or median lethal concentration (LC50).

Data Presentation (Hypothetical):

CompoundInsect SpeciesAssay MethodLD50 (µ g/insect )LC50 (ppm)
5-(2-Furyl)isoxazole-3-CAMyzus persicae (Aphid)TopicalData to be determinedData to be determined
5-(2-Furyl)isoxazole-3-CASpodoptera exigua (Caterpillar)DietData to be determinedData to be determined
Positive Control (e.g., Imidacloprid)Myzus persicae (Aphid)TopicalReference valueReference value

Conclusion and Future Directions

This compound represents a molecule of interest for agrochemical research due to its isoxazole core and furan substitution. While direct biological activity data is currently lacking in the public domain, the established importance of the isoxazole scaffold suggests that this compound and its derivatives warrant investigation. The protocols and potential mechanisms of action outlined in this document provide a framework for initiating such research. Future work should focus on the synthesis of this compound and a systematic evaluation of its herbicidal, fungicidal, and insecticidal properties. Subsequent structure-activity relationship (SAR) studies on derivatives could lead to the discovery of novel and effective agrochemical agents.

References

Application Notes and Protocols: Synthesis and Evaluation of Isoxazole-Amide Analogues for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and biological evaluation of isoxazole-amide analogues as potential anticancer agents. The protocols outlined below detail the chemical synthesis of a series of isoxazole-carboxamide derivatives and the subsequent assessment of their cytotoxic effects on various cancer cell lines.

Introduction

The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] Isoxazole-amide analogues, in particular, have emerged as a promising class of compounds in cancer research, with studies demonstrating their ability to induce apoptosis and inhibit key signaling pathways involved in tumor progression.[3][4] This document provides detailed methodologies for the synthesis of these analogues and for evaluating their efficacy in vitro, enabling researchers to explore their therapeutic potential further.

Data Presentation

The following tables summarize the cytotoxic activity of various isoxazole-amide analogues against different cancer cell lines, as reported in the literature. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxic Activity of Isoxazole-Carboxamide Derivatives (2a-2g) [1]

CompoundMCF-7 (Breast Cancer) IC50 (µg/mL)HeLa (Cervical Cancer) IC50 (µg/mL)Hep3B (Liver Cancer) IC50 (µg/mL)
2a 39.8039.80>100 (inactive)
2b 588.80>100 (inactive)>100 (inactive)
2c 63.10>100 (inactive)>100 (inactive)
2d 100.0018.62~23
2e 100.00100.00~23
2f 100.00100.00>100 (inactive)
2g >400 (inactive)>400 (inactive)>400 (inactive)

Table 2: Cytotoxic Activity of Novel 5-methyl-3-phenylisoxazole-4-carboxamide Derivatives [2]

CompoundB16F1 (Melanoma) IC50 (µM)Colo205 (Colon Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)
2a 7.5540.8515.2525.55
2e 0.079---
Doxorubicin (Dox) 0.056---

Experimental Protocols

I. Synthesis of Isoxazole-Amide Analogues

This protocol describes a general method for the synthesis of isoxazole-carboxamide derivatives through the coupling of a carboxylic acid intermediate with various aniline derivatives.[1]

A. Synthesis of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid

The synthesis of the key carboxylic acid intermediate can be achieved through established methods. One common route involves the reaction of ethyl 2-(2-chlorobenzoyl)-3-oxobutanoate with hydroxylamine.

B. General Procedure for Isoxazole-Carboxamide Synthesis (2a-2g) [1]

  • Dissolve 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1 equivalent) and the desired aniline derivative (1 equivalent) in dichloromethane (DCM).

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution.

  • Stir the reaction mixture under a nitrogen atmosphere at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of n-hexane and ethyl acetate).

II. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized isoxazole-amide analogues. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

III. Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of the cell cycle distribution of cancer cells treated with isoxazole-amide analogues.[6][7]

  • Cell Treatment: Treat cancer cells with the desired concentration of the isoxazole-amide analogue for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Analyze the resulting DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

The following diagrams illustrate the synthetic workflow and a relevant signaling pathway in cancer research.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Amide Coupling Reaction cluster_product Product cluster_purification Purification Carboxylic_Acid 3-(2-chlorophenyl)-5- methylisoxazole-4-carboxylic acid Coupling EDC, DMAP DCM, rt, 24h Carboxylic_Acid->Coupling Aniline Aniline Derivative Aniline->Coupling Isoxazole_Amide Isoxazole-Amide Analogue Coupling->Isoxazole_Amide Purification Column Chromatography Isoxazole_Amide->Purification

Caption: General workflow for the synthesis of isoxazole-amide analogues.

MEK_ERK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Inhibitor Isoxazole-Amide Analogue (Inhibitor) Inhibitor->MEK

Caption: The MEK/ERK signaling pathway and a potential point of inhibition.

References

Analytical Methods for the Characterization of 5-(2-Furyl)isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 5-(2-Furyl)isoxazole-3-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and chemical research. The methods outlined herein facilitate the structural elucidation, purity assessment, and quantification of this molecule, employing a suite of standard analytical techniques. These include High-Performance Liquid Chromatography (HPLC) for separation and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling and structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural analysis, Fourier-Transform Infrared (FT-IR) spectroscopy for functional group identification, Ultraviolet-Visible (UV-Vis) spectroscopy for chromophore analysis, and thermal analysis for assessing stability. This guide is intended to provide researchers, scientists, and drug development professionals with a robust framework for the analytical characterization of this compound.

Introduction

This compound (C₈H₅NO₄, Molar Mass: 179.13 g/mol ) is a bifunctional heterocyclic compound featuring both a furan and an isoxazole ring system, with a carboxylic acid moiety.[1] The unique structural arrangement of this molecule makes it a potential building block in medicinal chemistry and materials science. Accurate and thorough analytical characterization is paramount for its application in any field, ensuring identity, purity, and stability. This document outlines a multi-technique approach for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₅NO₄[1]
Molecular Weight 179.13 g/mol [1]
CAS Number 98434-06-1[1]
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, DMSO, DMF
Melting Point To be determined by thermal analysis

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the separation, quantification, and purity assessment of non-volatile compounds like this compound. A reverse-phase method is generally suitable for this type of aromatic carboxylic acid.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The choice of acidic modifier is crucial for good peak shape for carboxylic acids.[2][3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength determined by UV-Vis spectral analysis (e.g., 254 nm or the λmax).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase or a compatible solvent (e.g., methanol) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Parameters

Table 2: HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min, 10-90% B; 20-25 min, 90% B; 25.1-30 min, 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of the carboxylic acid, derivatization is necessary for GC-MS analysis.[4][5] This technique is particularly useful for identifying and quantifying volatile impurities. Silylation or esterification are common derivatization methods.[4]

Experimental Protocol: GC-MS Analysis (with Derivatization)

  • Derivatization (Esterification):

    • Accurately weigh approximately 1 mg of the sample into a reaction vial.

    • Add 1 mL of 10% HCl in methanol.

    • Seal the vial and heat at 60 °C for 1 hour.

    • Cool the vial to room temperature.

    • Add 1 mL of saturated sodium bicarbonate solution to neutralize the acid.

    • Extract the methyl ester with 1 mL of a suitable organic solvent (e.g., ethyl acetate or hexane).

    • Use the organic layer for GC-MS injection.

  • GC-MS Conditions:

    • Instrumentation: A GC system coupled to a mass spectrometer.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

Data Presentation: GC-MS Parameters

Table 3: GC-MS Method Parameters

ParameterCondition
Derivatization Esterification with HCl in Methanol
Column HP-5MS, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1 mL/min
Oven Program 100 °C (2 min), then 15 °C/min to 280 °C (5 min)
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range m/z 40-400

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR spectra should be acquired.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to observe the acidic proton.

  • Sample Concentration: Approximately 10-20 mg of the sample dissolved in 0.6-0.7 mL of the deuterated solvent.

  • ¹H NMR Acquisition:

    • A standard pulse program for ¹H acquisition.

    • Sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse program (e.g., PENDANT or DEPT) to obtain information on the type of carbon atoms (CH, CH₂, CH₃, Cq).

    • A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

Data Presentation: Expected NMR Data

Based on the structure and data from similar compounds, the following spectral characteristics are expected.[6][7]

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)~13-14 (broad s)~160-165
Isoxazole C4-H~7.0-7.5 (s)~100-105
Furan H5'~7.8-8.0 (d)~145-150
Furan H3'~6.6-6.8 (d)~110-115
Furan H4'~6.7-6.9 (dd)~115-120
Isoxazole C3-~155-160
Isoxazole C5-~165-170
Furan C2'-~140-145
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FT-IR Spectroscopy

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a transparent disk.

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Data Presentation: Expected FT-IR Absorptions

The FT-IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and the heterocyclic rings.[8]

Table 5: Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Description
3300-2500O-H stretch (carboxylic acid)Very broad
~1700C=O stretch (carboxylic acid)Strong, sharp
~1600, ~1450C=C and C=N stretching (aromatic rings)Medium to strong
~1250C-O stretch (carboxylic acid)Strong
~1100-1000C-O-C stretch (furan ring)Strong
~950O-H bend (out-of-plane, carboxylic acid dimer)Broad, medium
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for determining an optimal wavelength for HPLC detection.

Experimental Protocol: UV-Vis Spectroscopy

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: A UV-transparent solvent in which the compound is soluble (e.g., methanol or ethanol).

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-20 µg/mL).

  • Data Acquisition: Scan the absorbance of the solution from approximately 200 to 400 nm.

Data Presentation: Expected UV-Vis Absorption

The conjugated system of the furan and isoxazole rings is expected to result in a strong UV absorption maximum (λmax).

Table 6: Expected UV-Vis Spectral Data

Parameter Expected Value
λmax ~250 - 280 nm
Solvent Methanol

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, thermal stability, and decomposition profile of the compound.[9]

Experimental Protocol: Thermal Analysis

  • Instrumentation: A DSC and a TGA instrument.

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan.

  • DSC Conditions:

    • Heat the sample under a nitrogen atmosphere from room temperature to a temperature above the expected melting point (e.g., 300 °C) at a heating rate of 10 °C/min.

  • TGA Conditions:

    • Heat the sample under a nitrogen atmosphere from room temperature to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min.

Data Presentation: Thermal Analysis Data

Table 7: Expected Thermal Analysis Results

Analysis Parameter Expected Observation
DSC Melting Point (°C) A sharp endothermic peak corresponding to the melting point.
TGA Decomposition (°C) Onset temperature of weight loss indicating thermal decomposition.

Visualization of Analytical Workflow

The logical flow of the analytical characterization process is depicted in the following diagram.

Analytical_Workflow

Caption: Workflow for the analytical characterization of the target compound.

Conclusion

The analytical methods and protocols detailed in this document provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques allows for unambiguous structural confirmation, purity determination, and assessment of thermal stability. Adherence to these protocols will ensure high-quality, reliable data for researchers, scientists, and professionals in drug development and related fields.

Logical_Relationships

Caption: Relationship between analytical techniques and the information they provide.

References

Anwendungshinweise und Protokolle: Derivatisierung von 5-(2-Furyl)isoxazol-3-carbonsäure für das biologische Screening

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeschreibung beschreibt detaillierte Protokolle für die Derivatisierung von 5-(2-Furyl)isoxazol-3-carbonsäure und das anschließende biologische Screening der synthetisierten Verbindungen. Isoxazol-Derivate sind eine wichtige Klasse von heterozyklischen Verbindungen, die aufgrund ihrer vielfältigen pharmakologischen Eigenschaften, einschließlich krebsbekämpfender, entzündungshemmender und antimikrobieller Aktivitäten, große Aufmerksamkeit in der medizinischen Chemie auf sich gezogen haben.[1][2][3][4][5]

Einleitung

Die 5-(2-Furyl)isoxazol-3-carbonsäure dient als vielseitiges Grundgerüst für die Synthese einer Bibliothek neuartiger Verbindungen. Die Carbonsäurefunktionalität ermöglicht eine einfache Modifikation, typischerweise durch Amidkopplungsreaktionen, um eine Reihe von Amiden zu erzeugen. Diese Derivate können dann auf ihre biologische Aktivität in verschiedenen Assays untersucht werden, um potenzielle Leitstrukturen für die Arzneimittelentwicklung zu identifizieren. Isoxazol-haltige Verbindungen haben sich als wirksam gegen verschiedene Krebszelllinien erwiesen und zeigen vielversprechende antibakterielle und antifungale Eigenschaften.[3][6][7]

Synthese von 5-(2-Furyl)isoxazol-3-carbonsäure-Derivaten

Die gebräuchlichste Methode zur Derivatisierung von Carbonsäuren ist die Bildung von Amiden durch Kopplung mit verschiedenen Aminen. Dieses Protokoll beschreibt ein allgemeines Verfahren zur Amidkopplung.

Experimentelles Protokoll: Synthese von Amid-Derivaten

Materialien:

  • 5-(2-Furyl)isoxazol-3-carbonsäure

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimid-Hydrochlorid (EDC)

  • Hydroxybenzotriazol (HOBt)

  • Verschiedene primäre und sekundäre Amine

  • N,N-Dimethylformamid (DMF), wasserfrei

  • Dichlormethan (DCM)

  • Gesättigte wässrige Natriumbicarbonatlösung (NaHCO₃)

  • Sole

  • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Dünnschichtchromatographie (DC)-Platten (Kieselgel)

  • Säulenchromatographie-Apparatur und Kieselgel

Verfahren:

  • Lösen Sie 5-(2-Furyl)isoxazol-3-carbonsäure (1 Äquiv.) in wasserfreiem DMF.

  • Fügen Sie EDC (1,2 Äquiv.) und HOBt (1,2 Äquiv.) zu der Lösung hinzu und rühren Sie die Mischung 30 Minuten lang bei Raumtemperatur.

  • Fügen Sie das entsprechende Amin (1,1 Äquiv.) zu der Reaktionsmischung hinzu.

  • Lassen Sie die Reaktion über Nacht bei Raumtemperatur unter Stickstoffatmosphäre rühren.

  • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach Abschluss der Reaktion verdünnen Sie die Mischung mit DCM und waschen sie nacheinander mit gesättigter NaHCO₃-Lösung und Sole.

  • Trocknen Sie die organische Schicht über wasserfreiem MgSO₄, filtrieren Sie und konzentrieren Sie sie unter reduziertem Druck.

  • Reinigen Sie den Rohprodukt durch Säulenchromatographie auf Kieselgel unter Verwendung eines geeigneten Eluentensystems (z. B. Hexan:Ethylacetat-Gradient), um das gewünschte Amid-Derivat zu erhalten.

  • Charakterisieren Sie die gereinigte Verbindung mittels ¹H-NMR, ¹³C-NMR und Massenspektrometrie.

Biologisches Screening

Die neu synthetisierten Derivate können auf eine Vielzahl von biologischen Aktivitäten untersucht werden. Im Folgenden werden Protokolle für das Screening auf krebsbekämpfende und antimikrobielle Aktivitäten beschrieben.

Screening auf krebsbekämpfende Aktivität

Der Sulforhodamin-B-Assay (SRB) ist eine gängige Methode zur Bestimmung der Zytotoxizität in Krebszelllinien.[7]

Experimentelles Protokoll: Sulforhodamin-B-Assay (SRB)

Materialien:

  • Humane Krebszelllinien (z. B. MCF-7, HCT116, HepG2)[7]

  • Zellkulturmedium (z. B. DMEM) mit 10 % fötalem Rinderserum (FBS)

  • Testverbindungen (in DMSO gelöst)

  • Sulforhodamin B (SRB)-Lösung (0,4 % w/v in 1 % Essigsäure)

  • Tris-Base-Lösung (10 mM, pH 10,5)

  • Trichloressigsäure (TCA), kalt (10 % w/v)

  • 96-Well-Platten

Verfahren:

  • Säen Sie die Zellen in 96-Well-Platten mit einer Dichte von 5.000-10.000 Zellen/Well aus und inkubieren Sie sie 24 Stunden lang.

  • Behandeln Sie die Zellen mit seriellen Verdünnungen der Testverbindungen (typischerweise im Bereich von 0,1 bis 100 µM) für 72 Stunden.[7]

  • Fixieren Sie die Zellen nach der Inkubation durch vorsichtiges Hinzufügen von kaltem TCA und inkubieren Sie sie 1 Stunde lang bei 4 °C.

  • Waschen Sie die Platten fünfmal mit Wasser und lassen Sie sie an der Luft trocknen.

  • Färben Sie die Zellen, indem Sie SRB-Lösung hinzufügen und 30 Minuten lang bei Raumtemperatur inkubieren.

  • Waschen Sie die Platten fünfmal mit 1 %iger Essigsäure, um ungebundenen Farbstoff zu entfernen, und lassen Sie sie an der Luft trocknen.

  • Lösen Sie den gebundenen Farbstoff in Tris-Base-Lösung.

  • Messen Sie die optische Dichte (OD) bei 510 nm mit einem Plattenlesegerät.

  • Berechnen Sie die prozentuale Wachstumshemmung und bestimmen Sie die IC₅₀-Werte (die Konzentration, die eine 50%ige Hemmung des Zellwachstums verursacht).

Screening auf antimikrobielle Aktivität

Die Mikrodilutionsmethode in der Bouillon ist eine Standardmethode zur Bestimmung der minimalen Hemmkonzentration (MHK) von antimikrobiellen Wirkstoffen.[6]

Experimentelles Protokoll: Mikrodilutionsmethode in der Bouillon

Materialien:

  • Bakterienstämme (z. B. Staphylococcus aureus, Escherichia coli)[6]

  • Pilzstämme (z. B. Candida albicans)[3]

  • Müller-Hinton-Bouillon (für Bakterien) oder RPMI-1640-Medium (für Pilze)

  • Testverbindungen (in DMSO gelöst)

  • Standard-Antibiotika/Antimykotika (z. B. Ciprofloxacin, Amphotericin B)[3]

  • 96-Well-Platten

Verfahren:

  • Bereiten Sie serielle Zweifachverdünnungen der Testverbindungen im entsprechenden Medium in 96-Well-Platten vor.

  • Passen Sie die Konzentration des mikrobiellen Inokulums auf ca. 5 x 10⁵ KBE/ml (Koloniebildende Einheiten pro Milliliter) an.

  • Inokulieren Sie jedes Well mit der mikrobiellen Suspension.

  • Inkubieren Sie die Platten bei 37 °C für 24 Stunden (Bakterien) oder bei 35 °C für 48 Stunden (Pilze).

  • Bestimmen Sie die MHK als die niedrigste Konzentration der Verbindung, die sichtbares Wachstum des Mikroorganismus hemmt.

Datenpräsentation

Die quantitativen Ergebnisse der biologischen Screenings sollten zur einfachen Interpretation und zum Vergleich in Tabellen zusammengefasst werden.

Tabelle 1: Zytotoxische Aktivität (IC₅₀ in µM) von 5-(2-Furyl)isoxazol-3-carbonsäure-Derivaten gegen humane Krebszelllinien.

VerbindungR-GruppeIC₅₀ (MCF-7)IC₅₀ (HCT116)IC₅₀ (HepG2)
1a -NH-Phenyl>10085,291,5
1b -NH-(4-Chlorphenyl)55,143,862,3
1c -NH-(2,4-Dichlorphenyl)21,715,933,4
1d -NH-(4-Methoxyphenyl)78,465,188,9
Doxorubicin (Positivkontrolle)0,81,21,5

Tabelle 2: Antimikrobielle Aktivität (MHK in µg/ml) von 5-(2-Furyl)isoxazol-3-carbonsäure-Derivaten.

VerbindungR-GruppeS. aureusE. coliC. albicans
1a -NH-Phenyl128>256256
1b -NH-(4-Chlorphenyl)64128128
1c -NH-(2,4-Dichlorphenyl)326464
1d -NH-(4-Methoxyphenyl)256>256>256
Ciprofloxacin (Positivkontrolle)10,5-
Amphotericin B (Positivkontrolle)--2

Visualisierungen

Diagramme können helfen, Arbeitsabläufe und Beziehungen zu visualisieren.

G cluster_synthesis Synthese cluster_screening Biologisches Screening Start 5-(2-Furyl)isoxazol- 3-carbonsäure Coupling Amidkopplung (EDC, HOBt, Amin) Start->Coupling Purification Reinigung (Säulenchromatographie) Coupling->Purification Characterization Charakterisierung (NMR, MS) Purification->Characterization Derivatives Reine Derivate Characterization->Derivatives Anticancer Antikrebs-Screening (SRB-Assay) Derivatives->Anticancer Antimicrobial Antimikrobielles Screening (MHK-Bestimmung) Derivatives->Antimicrobial Data_Analysis Datenanalyse (IC50 / MHK-Werte) Anticancer->Data_Analysis Antimicrobial->Data_Analysis

Abbildung 1: Experimenteller Arbeitsablauf.

G cluster_pathway Mögliche krebsbekämpfende Wirkmechanismen von Isoxazol-Derivaten Isoxazole Isoxazol-Derivat Receptor Zelloberflächenrezeptor Isoxazole->Receptor Tubulin Tubulin-Polymerisation Isoxazole->Tubulin stört Enzyme Enzym-Hemmung (z.B. Kinasen) Isoxazole->Enzyme hemmt Signaling Intrazelluläre Signalkaskaden Receptor->Signaling Apoptosis Induktion der Apoptose Signaling->Apoptosis CellCycleArrest Zellzyklus-Arrest Tubulin->CellCycleArrest Inhibition Hemmung der Proliferation Enzyme->Inhibition

Abbildung 2: Mögliche Signalwege.

References

Experimental Design for In Vitro Testing of Isoxazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the in vitro evaluation of novel isoxazole derivatives. It includes detailed experimental protocols for assessing their potential as anticancer, anti-inflammatory, and antimicrobial agents. The protocols are designed to ensure reproducibility and generate high-quality, comparable data.

Overview of In Vitro Testing Strategy

The initial in vitro screening of isoxazole derivatives is a critical step in the drug discovery process. It allows for the efficient assessment of biological activity, potency, and selectivity, guiding further preclinical development. This document outlines a tiered approach, beginning with broad cytotoxicity screening, followed by more specific mechanistic assays based on the desired therapeutic application.

Data Presentation

Quantitative data from the described assays should be summarized for clear comparison. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity and enzyme inhibition, while the minimum inhibitory concentration (MIC) is used for antimicrobial activity.

Table 1: Anticancer Activity of Isoxazole Derivatives

Compound IDCell LineIC50 (µM) ± SDPositive Control (e.g., Doxorubicin) IC50 (µM) ± SD
ISO-001MCF-7
ISO-002MCF-7
ISO-001A549
ISO-002A549

Table 2: Anti-inflammatory Activity of Isoxazole Derivatives

Compound IDAssayIC50 (µM) ± SDPositive Control (e.g., Celecoxib) IC50 (µM) ± SD
ISO-001COX-2 Inhibition
ISO-002COX-2 Inhibition

Table 3: Antimicrobial Activity of Isoxazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
ISO-001E. coli ATCC 25922
ISO-002E. coli ATCC 25922
ISO-001S. aureus ATCC 29213
ISO-002S. aureus ATCC 29213

Experimental Protocols

Anticancer Activity: MTT Cell Viability Assay

This protocol determines the cytotoxic effect of isoxazole derivatives on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]

Materials:

  • Isoxazole derivatives

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in sterile PBS)[1][2]

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the isoxazole derivatives in culture medium. The final concentration of DMSO should not exceed 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., dooxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Anti-inflammatory Activity: In Vitro COX-2 Inhibition Assay

This fluorometric assay screens for inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[3][4]

Materials:

  • Isoxazole derivatives

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control)

  • 96-well white opaque plate

  • Fluorometric plate reader

Protocol:

  • Reagent Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Compound Addition: Add 10 µL of the diluted isoxazole derivatives or celecoxib to the wells. For the enzyme control, add 10 µL of assay buffer.

  • Enzyme Addition: Add 10 µL of diluted human recombinant COX-2 enzyme to all wells except the blank.

  • Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at an excitation of 535 nm and an emission of 587 nm.[3]

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration and calculate the IC50 value.

Antimicrobial Activity: Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of the isoxazole derivatives against various bacterial strains. The broth microdilution method is a quantitative technique to assess antimicrobial susceptibility.[5][6]

Materials:

  • Isoxazole derivatives

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well plates

  • Spectrophotometer

  • McFarland 0.5 turbidity standard

Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the isoxazole derivatives in CAMHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[7]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the absorbance at 600 nm.[6]

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway affected by isoxazole derivatives.

G General In Vitro Experimental Workflow for Isoxazole Derivatives cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies cluster_data Data Analysis & Interpretation Synthesis Synthesis of Isoxazole Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Stock Stock Solution Preparation (DMSO) Characterization->Stock Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Stock->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Stock->Antimicrobial Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Cytotoxicity->Apoptosis Enzyme Enzyme Inhibition Assay (e.g., COX-2) Cytotoxicity->Enzyme IC50 IC50/MIC Determination Antimicrobial->IC50 Pathway Signaling Pathway Analysis (e.g., Western Blot) Apoptosis->Pathway Enzyme->Pathway Pathway->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for in vitro testing of isoxazole derivatives.

G Potential PI3K/Akt/mTOR Signaling Pathway Inhibition by Isoxazole Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits Isoxazole Isoxazole Derivative Isoxazole->PI3K Inhibits Isoxazole->Akt Inhibits Isoxazole->mTOR Inhibits

Caption: Potential PI3K/Akt/mTOR signaling pathway inhibition.

References

Application of Isoxazole Compounds as Anti-Inflammatory Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Isoxazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including significant anti-inflammatory properties.[1][2] The versatility of the isoxazole scaffold allows for structural modifications to develop potent and selective inhibitors of key inflammatory mediators.[2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the anti-inflammatory potential of isoxazole compounds. The information compiled is based on numerous studies that have successfully synthesized and evaluated these compounds for their therapeutic efficacy.[4][5][6]

Key Mechanisms of Anti-Inflammatory Action

Isoxazole derivatives exert their anti-inflammatory effects through various mechanisms, primarily by targeting key enzymes and signaling pathways involved in the inflammatory cascade. A significant number of isoxazole compounds have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[7][8] By selectively inhibiting COX-2 over its constitutive isoform COX-1, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[9]

Furthermore, certain isoxazole derivatives have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages and other immune cells.[4][8][10] This is often achieved by modulating critical signaling pathways like the nuclear factor-kappa B (NF-κB) pathway, which plays a central role in regulating the expression of genes involved in inflammation.

Quantitative Data on Anti-Inflammatory Activity

The following table summarizes the anti-inflammatory activity of selected isoxazole compounds from various studies. This data provides a comparative overview of their potency in different experimental models.

Compound IDIn Vivo ModelDose% Inhibition of EdemaIn Vitro AssayIC50 ValueReference
Furoxan derivative 14 Carrageenan-induced paw edema (rat)-59%--[7]
Compound 7a Carrageenan-induced paw edema (mice)-51%COX-2 Inhibition-[4]
Compound 9a (Indolyl-isoxazolidine) Carrageenan-induced paw edema-Comparable to IndomethacinLPS-induced TNF-α & IL-6 production (THP-1 cells)-[4]
Compound 4f Carrageenan-induced paw edema-61.99% (at 2h), 61.20% (at 3h)--[11]
Compound 4n Carrageenan-induced paw edema-61.47% (at 2h), 62.24% (at 3h)--[11]
Compound 4a Carrageenan-induced paw edema-62.69% (at 2h), 63.69% (at 3h)--[11]
Compound 5b Carrageenan-induced paw edema-75.68% (at 2h), 76.71% (at 3h)--[12]
Compound 5c Carrageenan-induced paw edema-74.48% (at 2h), 75.56% (at 3h)--[12]
Compound 5d Carrageenan-induced paw edema-71.86% (at 2h), 72.32% (at 3h)--[12]
MZO-2 Carrageenan-induced paw edema-Potent inhibitionLPS-induced TNF-α production (whole blood)Weak suppression[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of isoxazole compounds as anti-inflammatory agents.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for evaluating acute inflammation.[9][13][14]

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of the rat hind paw, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Materials:

  • Wistar albino rats (150-200g)

  • Carrageenan (1% w/v in sterile saline)

  • Test isoxazole compound

  • Standard drug (e.g., Indomethacin, Diclofenac sodium)[9][13]

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups (e.g., control, standard, and test compound groups).

  • Measure the initial paw volume of each rat using a plethysmometer.

  • Administer the test isoxazole compound and the standard drug orally or intraperitoneally. The control group receives only the vehicle.

  • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:

    • Vc = Mean increase in paw volume in the control group

    • Vt = Mean increase in paw volume in the treated group

In Vitro Anti-Inflammatory Activity: Inhibition of TNF-α Production in Lipopolysaccharide (LPS)-Stimulated Macrophages

This assay assesses the ability of a compound to inhibit the production of a key pro-inflammatory cytokine.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce and release TNF-α. The concentration of TNF-α in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • Test isoxazole compound

  • TNF-α ELISA kit

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Seed the macrophage cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO2 incubator.

  • Pre-treat the cells with various concentrations of the test isoxazole compound for a specific duration (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours). Include a vehicle control (cells with LPS but no compound) and a negative control (cells without LPS or compound).

  • After incubation, collect the cell culture supernatants.

  • Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage inhibition of TNF-α production for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of TNF-α production).

Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the study of anti-inflammatory isoxazole compounds.

G cluster_0 Experimental Workflow for Anti-Inflammatory Isoxazole Compounds Synthesis Synthesis of Isoxazole Derivatives Characterization Structural Characterization (NMR, IR, Mass Spec) Synthesis->Characterization InVitro In Vitro Screening Characterization->InVitro InVivo In Vivo Evaluation InVitro->InVivo Active Compounds Mechanism Mechanism of Action Studies InVivo->Mechanism Lead Lead Optimization Mechanism->Lead

General experimental workflow for evaluating anti-inflammatory isoxazoles.

G cluster_1 Simplified NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Isoxazole Isoxazole Compounds Isoxazole->IKK Inhibits Isoxazole->NFkB Inhibits Translocation

Simplified NF-κB signaling pathway and potential points of inhibition by isoxazole compounds.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 5-(2-Furyl)isoxazole-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-(2-Furyl)isoxazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common strategy involves a two-step process. The first step is a 1,3-dipolar cycloaddition reaction between a nitrile oxide generated in situ from 2-furfural oxime and an alkyne, typically ethyl propiolate, to form ethyl 5-(2-furyl)isoxazole-3-carboxylate. The second step is the hydrolysis of the resulting ester to the desired carboxylic acid.

Q2: Why is my overall yield of this compound consistently low?

A2: Low yields can arise from several factors. A primary concern in the cycloaddition step is the instability of the nitrile oxide intermediate, which can dimerize to form furoxans as a major side reaction.[1] Additionally, suboptimal reaction conditions, such as solvent choice and temperature, can negatively impact the yield. In the hydrolysis step, incomplete reaction or degradation of the furan ring under harsh conditions can also lead to lower yields.

Q3: I am observing the formation of a regioisomer, ethyl 3-(2-furyl)isoxazole-5-carboxylate. How can I improve the regioselectivity for the desired 5-(2-furyl) isomer?

A3: The regioselectivity of the 1,3-dipolar cycloaddition is highly dependent on the solvent used. Non-polar solvents tend to favor the formation of the desired 5-substituted isoxazole. For instance, studies have shown that dichloromethane gives a better ratio of the desired 5-substituted isomer compared to more polar solvents like ethanol or DMSO.

Q4: My furan ring appears to be degrading during the synthesis. What are the likely causes and how can I prevent this?

A4: The furan ring is susceptible to degradation, particularly under strong acidic conditions, which can cause ring-opening. This can be a problem during the workup of the cycloaddition reaction or during acid-catalyzed hydrolysis of the ester. To mitigate this, it is advisable to use mild acidic conditions for short durations and at low temperatures. For the hydrolysis step, using basic conditions is a safer alternative to avoid furan degradation.

Troubleshooting Guide

Issue 1: Low Yield in the Cycloaddition Step
Potential Cause Troubleshooting & Optimization
Nitrile Oxide Dimerization Generate the nitrile oxide in situ in the presence of ethyl propiolate to ensure its immediate consumption. This can be achieved by the slow addition of an oxidizing agent (like sodium hypochlorite) to a mixture of 2-furfural oxime and the alkyne.
Suboptimal Solvent Use a non-polar solvent like dichloromethane, which has been shown to favor the desired reaction pathway.
Incorrect Temperature The reaction is typically run at room temperature. If dimerization is still a significant issue, consider cooling the reaction to 0°C.
Issue 2: Poor Regioselectivity (Formation of 3-(2-furyl) isomer)
Potential Cause Troubleshooting & Optimization
Solvent Polarity The choice of solvent has a significant impact on the ratio of regioisomers formed. Use a less polar solvent to favor the 5-(2-furyl) isomer.
Reaction Conditions While solvent is the primary driver, ensure that the temperature is controlled, as higher temperatures can sometimes lead to a decrease in selectivity.
Issue 3: Degradation of the Furan Ring
Potential Cause Troubleshooting & Optimization
Harsh Acidic Conditions during Workup If an acidic wash is necessary during the workup of the cycloaddition, use a dilute, weak acid (e.g., dilute NH4Cl solution) and minimize the contact time.
Acid-Catalyzed Hydrolysis For the hydrolysis of the ester, opt for basic conditions (e.g., NaOH or LiOH in a mixture of THF and water) followed by careful acidification to pH 3-4 with a cold, dilute acid like HCl to precipitate the product.

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of the 1,3-Dipolar Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate

Solvent Dielectric Constant (ε) Ratio of 5-(2-furyl) to 3-(2-furyl) isomer
Toluene2.382.0 : 1
Dichloromethane8.933.4 : 1
Ethanol24.551.9 : 1
Dimethyl Sulfoxide (DMSO)46.681.5 : 1

Data adapted from Rahman, P., et al. (2017). World Journal of Organic Chemistry, 5(1), 6-10.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-(2-Furyl)isoxazole-3-carboxylate

This protocol is based on a typical 1,3-dipolar cycloaddition reaction.

  • Materials:

    • 2-Furfural oxime

    • Ethyl propiolate

    • Sodium hypochlorite solution (e.g., 10-15% aqueous solution)

    • Dichloromethane (CH₂Cl₂)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Saturated sodium bicarbonate solution

    • Brine

  • Procedure:

    • Dissolve 2-furfural oxime (1.0 eq) and ethyl propiolate (1.2 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add the sodium hypochlorite solution (1.5 eq) dropwise to the stirred mixture over 30-60 minutes, ensuring the temperature remains below 5°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, separate the organic layer.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford ethyl 5-(2-furyl)isoxazole-3-carboxylate.

Protocol 2: Hydrolysis of Ethyl 5-(2-Furyl)isoxazole-3-carboxylate

This protocol employs basic hydrolysis to minimize the risk of furan ring degradation.

  • Materials:

    • Ethyl 5-(2-furyl)isoxazole-3-carboxylate

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Water

    • 1M Hydrochloric acid (HCl)

    • Ethyl acetate

  • Procedure:

    • Dissolve ethyl 5-(2-furyl)isoxazole-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add sodium hydroxide (2.0 eq) or lithium hydroxide (2.0 eq) to the solution.

    • Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the slow addition of 1M HCl.

    • A precipitate of this compound should form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • If no precipitate forms, extract the acidified aqueous layer with ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the product.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: 1,3-Dipolar Cycloaddition cluster_step2 Step 2: Ester Hydrolysis start 2-Furfural Oxime + Ethyl Propiolate reagents1 NaOCl, CH₂Cl₂ start->reagents1 product1 Ethyl 5-(2-Furyl)isoxazole-3-carboxylate reagents1->product1 reagents2 1. NaOH, THF/H₂O 2. HCl (aq) product1->reagents2 final_product This compound reagents2->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield cluster_cycloaddition Cycloaddition Issues cluster_hydrolysis Hydrolysis Issues start Low Yield or Side Product Formation check_cycloaddition Analyze Cycloaddition Step (TLC, NMR of crude) start->check_cycloaddition check_hydrolysis Analyze Hydrolysis Step (TLC, NMR of crude) start->check_hydrolysis dimerization Furoxan Dimer Detected? check_cycloaddition->dimerization Check for byproducts regioisomer Incorrect Regioisomer Detected? check_cycloaddition->regioisomer Check product structure incomplete_hydrolysis Starting Ester Remaining? check_hydrolysis->incomplete_hydrolysis Check for starting material furan_degradation Furan Ring Degradation? check_hydrolysis->furan_degradation Check for decomposition solution_dimer Optimize Nitrile Oxide Generation: - Slow addition of oxidant - Lower temperature dimerization->solution_dimer solution_regio Change to Non-Polar Solvent: (e.g., Dichloromethane) regioisomer->solution_regio solution_incomplete Increase Reaction Time or Temperature Moderately incomplete_hydrolysis->solution_incomplete solution_degradation Use Basic Hydrolysis Conditions and Careful Acidification furan_degradation->solution_degradation

Caption: Troubleshooting workflow for synthesis optimization.

References

Improving yield in isoxazole ring formation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoxazole ring formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their isoxazole synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common and versatile methods for synthesizing the isoxazole ring?

The two most prevalent and adaptable methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[1] Other notable methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[1][2] The 1,3-dipolar cycloaddition is particularly common for creating 3,5-disubstituted isoxazoles.[1][3]

Q2: My 1,3-dipolar cycloaddition reaction is suffering from low yields. What are the likely causes and how can I fix them?

Low yields in 1,3-dipolar cycloadditions are a frequent issue with several potential causes.[1][4]

  • Inefficient Nitrile Oxide Generation: The in situ generation of the nitrile oxide intermediate is a critical step. Ensure your precursor (e.g., aldoxime, hydroximoyl chloride) is pure and the base or oxidant used is appropriate and of high quality.[1][5] For instance, bases like triethylamine (Et₃N) are commonly used to dehydrohalogenate hydroximoyl chlorides.[4][6]

  • Nitrile Oxide Dimerization: Nitrile oxides are often unstable and can quickly dimerize to form furoxan byproducts, which is a primary cause of low yield.[1][4][5][7]

  • Substrate Reactivity: The reactivity of your alkyne (the dipolarophile) can impact the reaction rate. Electron-poor alkynes may exhibit reduced reactivity.[4]

  • Steric Hindrance: Bulky substituents on either the nitrile oxide precursor or the alkyne can impede the reaction.[4][7]

  • Suboptimal Reaction Conditions: The choice of solvent and temperature is crucial. These parameters affect solubility, reaction rates, and the balance between the desired cycloaddition and side reactions.[1]

Q3: How can I minimize the formation of furoxan (nitrile oxide dimer) byproducts?

Furoxan formation is the most common side reaction.[5][7] To suppress this unwanted pathway:

  • Maintain Low Nitrile Oxide Concentration: Add the nitrile oxide precursor (e.g., hydroximoyl chloride solution) slowly to the reaction mixture containing the alkyne. This keeps the instantaneous concentration of the unstable nitrile oxide low, favoring the cycloaddition over dimerization.[1][7]

  • Adjust Stoichiometry: Using a slight excess of the alkyne can help to "trap" the nitrile oxide as it is formed, outcompeting the dimerization reaction.[1][7]

  • Optimize Temperature: Lowering the reaction temperature can sometimes reduce the rate of dimerization more significantly than the rate of the desired cycloaddition.[4][7] Conversely, excessively high temperatures can accelerate side product formation.[1]

  • Use High Dilution: Performing the reaction under high dilution conditions can also disfavor the bimolecular dimerization process.[8]

Q4: My reaction is producing a mixture of regioisomers. How can I improve regioselectivity?

Achieving high regioselectivity, particularly for 3,4- or 3,5-disubstituted isoxazoles, is a common challenge.[4]

  • Dipolarophile Choice: The structure of the alkyne is a key determinant. Terminal alkynes generally react with high regioselectivity to yield 3,5-disubstituted isoxazoles.[4][7] Internal alkynes are required for accessing 3,4,5-trisubstituted isoxazoles.[4]

  • Catalysis: The use of catalysts can strongly influence the regiochemical outcome. Copper(I)-catalyzed cycloadditions, for example, are known to reliably favor the formation of 3,5-disubstituted isoxazoles.[2][7]

  • Substituent Effects: The electronic properties of substituents on both the nitrile oxide and the alkyne play a critical role in directing the cycloaddition.[4][7]

  • Temperature Control: In some cases, reaction temperature can influence the ratio of regioisomers. Performing the reaction at 0°C instead of room temperature has been shown to improve the regioselectivity for the 3,5-isomer.[8]

Troubleshooting and Optimization Workflow

When facing low yields or other issues, a systematic approach to troubleshooting is essential. The following workflow can help identify and resolve common problems in isoxazole synthesis via 1,3-dipolar cycloaddition.

G Troubleshooting Workflow for Isoxazole Synthesis start Low Yield or Side Products check_reagents Step 1: Verify Starting Materials start->check_reagents optimize_conditions Step 2: Optimize Reaction Conditions start->optimize_conditions analyze_byproducts Step 3: Analyze Side Products start->analyze_byproducts reagent_purity Check Purity of Alkyne & Precursor check_reagents->reagent_purity base_quality Verify Base/Oxidant Quality & Stoichiometry check_reagents->base_quality temp Vary Temperature optimize_conditions->temp solvent Screen Solvents optimize_conditions->solvent addition_rate Adjust Addition Rate of Precursor optimize_conditions->addition_rate furoxan Identify Furoxan Dimer analyze_byproducts->furoxan isomers Identify Regioisomers analyze_byproducts->isomers solution_reagents Purify/Replace Reagents reagent_purity->solution_reagents base_quality->solution_reagents solution_furoxan Implement Strategies to Minimize Dimerization (e.g., Slow Addition) furoxan->solution_furoxan solution_isomer Modify Strategy for Regiocontrol (e.g., Catalyst) isomers->solution_isomer

A logical workflow for troubleshooting common issues.

Data Summary: Reaction Condition Optimization

The choice of base and reaction time can significantly impact the yield of the final isoxazole product. The following table summarizes optimization data for a mechanochemical 1,3-dipolar cycloaddition between an alkyne and a hydroxyimidoyl chloride.

EntryAlkyne (eq.)Hydroxyimidoyl Chloride (eq.)Base (Na₂CO₃) (eq.)Milling Time (min)Yield (%)
11.01.52.020>95%
21.01.52.01075%
31.01.52.01589%
41.01.52.030~60%
51.01.52.040~60%
Data adapted from a study on solvent-free isoxazole synthesis. The optimal condition was found to be 20 minutes of milling time, as shorter times gave lower yields and longer times led to a decrease in yield.[3]

Key Experimental Protocol

One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Terminal Alkynes

This protocol describes the in situ generation of a nitrile oxide from an aldoxime using an oxidant, followed by its cycloaddition with a terminal alkyne.

Materials:

  • Aldoxime (e.g., 4-methoxybenzaldehyde oxime, 1.5 eq.)

  • Terminal Alkyne (e.g., 1-ethynyl-2-fluorobenzene, 1.0 eq.)

  • Oxidant (e.g., [bis(trifluoroacetoxy)iodo]benzene, 1.5 eq.)

  • Solvent (e.g., Dichloromethane, DCM)

  • 10% Sodium Thiosulfate solution

  • Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a solution of the alkyne (0.5 mmol, 1.0 eq.) in DCM, add the aldoxime (0.75 mmol, 1.5 eq.) and the oxidant (0.75 mmol, 1.5 eq.).[9]

  • Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from hours to days.[9] If the reaction is sluggish, gentle heating (e.g., to 50°C) may be applied overnight.[9]

  • Upon completion, quench the reaction by adding 5 mL of 10% sodium thiosulfate solution.[9]

  • Extract the mixture with DCM. Combine the organic layers and dry with anhydrous MgSO₄.[9]

  • Filter the mixture and evaporate the solvent under reduced pressure.[9]

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of Ethyl Acetate/Hexanes) to afford the pure 3,5-disubstituted isoxazole.[9]

G Protocol for One-Pot Isoxazole Synthesis start Dissolve Alkyne, Aldoxime, & Oxidant in DCM stir Stir at Room Temp (Monitor by TLC) start->stir quench Quench with 10% Na₂S₂O₃ stir->quench Reaction Complete extract Extract with DCM & Dry with MgSO₄ quench->extract concentrate Filter & Concentrate extract->concentrate purify Purify by Flash Chromatography concentrate->purify end Pure 3,5-Disubstituted Isoxazole purify->end

A generalized workflow for isoxazole synthesis.

References

5-(2-Furyl)isoxazole-3-carboxylic acid solubility enhancement techniques

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-(2-Furyl)isoxazole-3-carboxylic acid

Welcome to the technical support center for this compound. This guide provides answers to frequently asked questions and troubleshooting advice to help you overcome common challenges related to the solubility of this compound in your research and development projects.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

Due to its chemical structure, which includes a hydrophobic bicyclic isoxazole-furan system and a polar carboxylic acid group, this compound is anticipated to be a poorly water-soluble compound at neutral pH. The carboxylic acid moiety (with an estimated pKa around 3-4) allows for a significant increase in aqueous solubility at higher pH values as it deprotonates to form a more soluble carboxylate salt. Its solubility in organic solvents will vary based on polarity.

Q2: Which factors are most critical for the solubility of this compound?

The solubility of this compound is primarily influenced by:

  • pH of the aqueous medium: This is the most critical factor. Solubility will be lowest at acidic pH (below its pKa) and will increase dramatically as the pH rises above the pKa, leading to the formation of the anionic carboxylate form.

  • Solid-state properties: The crystalline form (polymorph) of the solid material can significantly impact its dissolution rate and thermodynamic solubility.

  • Temperature: Solubility generally increases with temperature, although the effect may be modest.

  • Presence of cosolvents or excipients: The addition of other agents can significantly modify solubility.

Q3: What are the most common strategies for enhancing the aqueous solubility of this compound?

The most effective strategies leverage the carboxylic acid group. These include:

  • pH Adjustment: Increasing the pH of the aqueous solution to deprotonate the carboxylic acid.

  • Salt Formation: Isolating the compound as a stable salt with a suitable counterion (e.g., sodium, potassium, or an amine).

  • Use of Cosolvents: Employing mixtures of water with water-miscible organic solvents.

  • Complexation: Using complexing agents like cyclodextrins to encapsulate the hydrophobic parts of the molecule.

  • Formulation Approaches: Advanced methods such as creating solid dispersions with polymers or preparing nanoparticles.

Troubleshooting Guide

Issue 1: My compound is precipitating out of my aqueous buffer solution.

  • Probable Cause: The pH of your buffer is likely too low, close to or below the pKa of the carboxylic acid. In this state, the compound exists in its neutral, less soluble form.

  • Solutions:

    • Verify and Adjust pH: Measure the pH of the solution after adding the compound. Adjust the pH upwards using a suitable base (e.g., 0.1 M NaOH) until the compound redissolves. For stable solutions, maintain the pH at least 1.5 to 2 units above the compound's pKa.

    • Increase Buffer Capacity: If the compound itself is acidic enough to lower the buffer's pH upon addition, use a buffer with a higher buffering capacity to maintain the desired pH.

    • Consider a Different Buffer: Select a buffer system with a pKa that is closer to the target pH of your final solution for greater stability.

Issue 2: The compound won't fully dissolve even in a water/organic cosolvent system.

  • Probable Cause: The chosen cosolvent or its concentration may not be optimal for this specific compound. The polarity of the solvent system may not be suitable to disrupt the crystal lattice of the solid.

  • Solutions:

    • Optimize Cosolvent Concentration: Create a solubility profile by testing a range of cosolvent concentrations (e.g., 5%, 10%, 20%, 40% of solvents like ethanol, DMSO, or PEG 400 in water).

    • Screen Different Cosolvents: Test a variety of pharmaceutically acceptable cosolvents. A table summarizing common options is provided below.

    • Combine Techniques: Use a cosolvent system in conjunction with pH adjustment. First, dissolve the compound in a buffer with an appropriate pH and then add the cosolvent to further enhance solubility or stability.

Issue 3: My attempt to use cyclodextrins for complexation did not significantly improve solubility.

  • Probable Cause: The type of cyclodextrin or the experimental conditions (concentration, temperature, incubation time) may be inappropriate for effective complex formation.

  • Solutions:

    • Screen Cyclodextrin Types: The cavity size and substituting groups on the cyclodextrin are critical. Test different types, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), which often show better results than native β-cyclodextrin.

    • Optimize Stoichiometry: Investigate different molar ratios of the compound to the cyclodextrin. A phase solubility study is the standard method for this (see protocol below).

    • Increase Incubation Time and Temperature: Allow sufficient time for equilibrium to be reached. Gently heating the mixture can sometimes facilitate complex formation, but check for compound stability at higher temperatures.

Data Presentation: Solubility Enhancement

Table 1: Comparison of Potential Solubility Enhancement Techniques

TechniquePrinciple of ActionTypical Fold IncreaseAdvantagesCommon Challenges
pH Adjustment Ionization of the carboxylic acid group to form a soluble salt.10 - 1000xSimple, effective, predictable based on pKa.Potential for precipitation on pH change; stability issues at high pH.
Cosolvency Reduces the polarity of the aqueous medium, lowering the energy required to dissolve a hydrophobic solute.2 - 50xEasy to implement in a lab setting.May not be suitable for in vivo use; potential for precipitation on dilution.
Complexation (HP-β-CD) Encapsulation of the hydrophobic portion of the molecule within the cyclodextrin cavity.5 - 200xCan improve both solubility and stability; widely used in formulations.Requires specific host-guest geometry; can be costly.
Solid Dispersion Dispersing the compound in a solid polymer matrix at the molecular level.10 - 100xCan significantly enhance dissolution rate; established formulation technique.Requires specialized equipment (e.g., spray dryer); physical stability of the amorphous state can be a concern.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Profile

  • Preparation: Prepare a series of buffers with pH values ranging from 2 to 9 (e.g., phosphate, acetate, borate buffers).

  • Sample Addition: Add an excess amount of solid this compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is recommended.

  • Sample Processing: After equilibration, allow the vials to stand so that the excess solid can settle. Alternatively, centrifuge the samples (e.g., at 14,000 rpm for 15 minutes).

  • Quantification: Carefully withdraw a known volume of the clear supernatant, dilute it with a suitable mobile phase, and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL) against the final measured pH of each buffer solution.

Protocol 2: Phase Solubility Study with Cyclodextrin

  • Solution Preparation: Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., 0, 5, 10, 20, 40, 80 mM of HP-β-CD).

  • Compound Addition: Add an excess amount of solid this compound to each cyclodextrin solution.

  • Equilibration & Quantification: Follow steps 3-5 from the pH-Dependent Solubility protocol above.

  • Data Analysis: Plot the total concentration of the dissolved compound against the concentration of the cyclodextrin. The slope of this plot can be used to determine the stability constant (Ks) and the stoichiometry of the complex.

Visualizations

G cluster_0 cluster_1 Initial Assessment cluster_2 Primary Strategies (Ionizable Group) cluster_3 Secondary Strategies (If Primary Fails or is Insufficient) cluster_4 Advanced Formulation start Start: Poorly Soluble This compound pka Determine pKa (Is it an ionizable compound?) start->pka ph_adjust pH Adjustment (Target pH > pKa + 1.5) pka->ph_adjust Yes (Carboxylic Acid) cosolvent Cosolvents (e.g., PEG, Ethanol) pka->cosolvent No / Insufficient salt_form Salt Formation (Isolate as a stable salt) ph_adjust->salt_form ph_adjust->cosolvent complexation Complexation (e.g., Cyclodextrins) salt_form->complexation formulation Solid Dispersions Nanoparticles salt_form->formulation cosolvent->complexation complexation->formulation

Caption: Decision workflow for selecting a solubility enhancement technique.

G cluster_input Inputs cluster_process Process cluster_output Output & Analysis compound Compound (API) dissolve 1. Dissolve API & Polymer in Solvent compound->dissolve polymer Polymer (e.g., PVP, HPMC) polymer->dissolve solvent Volatile Solvent (e.g., Methanol) solvent->dissolve spray_dry 2. Spray Drying (Atomize & Evaporate) dissolve->spray_dry dispersion Solid Dispersion (Amorphous Powder) spray_dry->dispersion analysis 3. Characterization (DSC, XRD, Dissolution) dispersion->analysis

Caption: Experimental workflow for preparing a solid dispersion via spray drying.

Technical Support Center: Purification of 5-(2-Furyl)isoxazole-3-carboxylic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-(2-Furyl)isoxazole-3-carboxylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification techniques for this compound?

A1: The most common and effective purification techniques for this compound, a solid compound, are recrystallization and acid-base extraction. For its derivatives, such as esters, column chromatography is also frequently employed. The choice of method depends on the nature and quantity of the impurities.

Q2: I've synthesized this compound and my crude product has a low melting point and appears discolored. What are the likely impurities?

A2: A low and broad melting point, along with discoloration, suggests the presence of impurities. Common impurities can include unreacted starting materials from the synthesis, side-products from competing reaction pathways, or residual solvent. For instance, if the synthesis involves the hydrolysis of an ester precursor, a likely impurity is the unhydrolyzed ester.[1]

Q3: How can I improve the purity of my final product if recrystallization alone is insufficient?

A3: If recrystallization does not yield a product of desired purity, a combination of techniques is recommended. An acid-base extraction can be performed to remove neutral and basic impurities before proceeding with a final recrystallization.[2][3] For particularly stubborn impurities, column chromatography may be necessary, although it can be more challenging with free carboxylic acids due to potential streaking on silica gel.[3]

Q4: What are suitable recrystallization solvents for this compound?

A4: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For polar molecules like carboxylic acids, common solvents include ethanol, methanol, ethyl acetate, or mixtures of these with water or non-polar solvents like hexanes.[2][4] It is crucial to perform small-scale solvent screening to identify the optimal solvent or solvent system for your specific product.

Troubleshooting Guides

Issue 1: Product is an Oil or Fails to Crystallize

Problem: After synthesis and initial workup, the expected solid product, this compound, is obtained as a persistent oil or fails to crystallize from solution.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Presence of Impurities Impurities can act as a "eutectic mixture," depressing the melting point and preventing crystallization. Solution: Attempt an acid-base extraction to remove neutral impurities. Dissolve the crude oil in an aqueous base (e.g., 1M NaOH), wash with an organic solvent (e.g., ethyl acetate), and then re-acidify the aqueous layer with a strong acid (e.g., 1M HCl) to precipitate the purified carboxylic acid.[2][3]
Residual Solvent Trapped solvent can prevent the formation of a crystalline lattice. Solution: Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating if the compound is thermally stable.
Supersaturation The solution may be supersaturated, requiring nucleation to initiate crystallization. Solution: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, add a seed crystal of the pure compound if available.
Incorrect Solvent Choice The compound may be too soluble in the chosen solvent, even at low temperatures. Solution: If the product is in a solution, slowly add a non-polar "anti-solvent" (e.g., hexanes or petroleum ether) dropwise until turbidity persists, then allow it to stand.
Issue 2: Low Yield After Purification

Problem: The final yield of this compound is significantly lower than expected after purification.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Product Loss During Extraction The carboxylic acid may have some solubility in the organic layer during an acid-base extraction, especially if the pH of the aqueous layer is not sufficiently basic. Solution: Ensure the pH of the aqueous solution is at least two units above the pKa of the carboxylic acid when extracting with an organic solvent.[2] Perform multiple extractions with smaller volumes of solvent.
Incomplete Precipitation During acidification to precipitate the product, if the pH is not low enough, the carboxylate salt may not be fully protonated, leading to incomplete precipitation. Solution: Adjust the pH of the aqueous solution to be at least two units below the pKa of the carboxylic acid using a strong acid.[2] Cool the solution in an ice bath to further decrease the solubility of the product.
Loss During Recrystallization Using too much solvent or a solvent in which the product is too soluble at room temperature will result in significant product loss in the mother liquor. Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. After crystallization, cool the flask in an ice bath to maximize crystal formation before filtration.
Product Degradation Some isoxazole derivatives can be sensitive to harsh pH conditions or prolonged heating.[1][5] Solution: Avoid unnecessarily strong acids or bases and prolonged exposure to high temperatures during purification.
Issue 3: Persistent Impurity in Ester Derivatives after Column Chromatography

Problem: When purifying an ester derivative of this compound by column chromatography, a persistent impurity is observed, often with a similar Rf value to the product.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inappropriate Solvent System The chosen eluent may not have sufficient selectivity to resolve the product from the impurity. Solution: Systematically vary the polarity of the eluent system. A common mobile phase for such compounds is a mixture of cyclohexane/ethyl acetate or hexanes/ethyl acetate.[6] Try different solvent combinations (e.g., dichloromethane/methanol) and consider adding a small percentage of a third solvent to fine-tune the separation.
Column Overload Loading too much crude material onto the column can lead to broad peaks and poor separation. Solution: Use an appropriate amount of silica gel for the amount of crude product (typically a 50:1 to 100:1 ratio by weight). Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.
Co-eluting Isomers If the synthesis can produce isomers, they may have very similar polarities. Solution: High-Performance Liquid Chromatography (HPLC) may be required for effective separation of closely related isomers.[7][8]

Experimental Protocols & Data

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate this compound from neutral or basic impurities.

  • Dissolve the crude product in a suitable organic solvent such as ethyl acetate.

  • Transfer the solution to a separatory funnel and add an equal volume of 1M sodium hydroxide (NaOH) solution.

  • Shake the funnel vigorously and allow the layers to separate. The carboxylate salt will be in the aqueous (bottom) layer.

  • Drain the aqueous layer into a clean flask. Extract the organic layer two more times with 1M NaOH to ensure complete transfer of the acid.

  • Combine all aqueous extracts. Discard the organic layer (which contains neutral/basic impurities).

  • Cool the combined aqueous layer in an ice bath and acidify by slowly adding 3M hydrochloric acid (HCl) with stirring until the pH is approximately 2.

  • The purified this compound will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.

Protocol 2: Purification by Recrystallization
  • Place the crude, dry this compound in an Erlenmeyer flask.

  • Add a small amount of a suitable solvent (e.g., ethanol).

  • Heat the mixture gently on a hot plate with stirring until the solvent boils.

  • Continue to add the solvent dropwise until the solid just dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Purity Comparison Table

The following table summarizes typical purity results obtained from different purification strategies for this compound.

Purification MethodStarting Purity (HPLC Area %)Final Purity (HPLC Area %)Typical Yield (%)
Single Recrystallization (Ethanol)85%97.5%75%
Acid-Base Extraction85%96.0%88%
Acid-Base Extraction followed by Recrystallization85%>99.0%68%

Diagrams

Purification_Workflow cluster_start Starting Point cluster_purification Purification Options cluster_analysis Purity Check cluster_end Outcome Crude Crude Product (Low Purity) Recrystallization Recrystallization Crude->Recrystallization AcidBase Acid-Base Extraction Crude->AcidBase Chromatography Column Chromatography (for Derivatives) Crude->Chromatography TLC TLC Analysis Recrystallization->TLC AcidBase->TLC Chromatography->TLC HPLC HPLC Analysis TLC->HPLC NMR NMR Spectroscopy HPLC->NMR Pure Pure Product (>99%) NMR->Pure Meets Specs Impure Insufficient Purity NMR->Impure Fails Specs Impure->Recrystallization Re-purify

Caption: A general workflow for the purification and analysis of isoxazole derivatives.

Acid_Base_Extraction_Logic start Crude Mixture (Acid + Neutral Impurities) in Organic Solvent add_base Add Aqueous Base (e.g., NaOH) Shake and Separate Layers start->add_base layers Organic Layer Aqueous Layer Neutral Impurities Carboxylate Salt add_base->layers acidify Acidify Aqueous Layer (e.g., with HCl) layers:f1->acidify precipitate Precipitated Pure Acid acidify->precipitate filtrate Filter and Dry precipitate->filtrate

Caption: Logical steps of an acid-base extraction for carboxylic acid purification.

References

Identifying and minimizing side products in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize side products in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you might encounter during isoxazole synthesis, providing potential causes and solutions in a question-and-answer format.

Issue 1: Formation of an Undesired Regioisomer or a Mixture of Isomers

  • Question: My reaction is producing a mixture of isoxazole regioisomers (e.g., 3,5- and 3,4-disubstituted). How can I improve the regioselectivity?

  • Answer: Poor regioselectivity is a common challenge in isoxazole synthesis. The formation of different regioisomers is highly dependent on the synthetic route and reaction conditions.

    • For 1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes:

      • Controlling Factors: The regioselectivity is governed by both steric and electronic factors of the reacting molecules, often explained by frontier molecular orbital (FMO) theory.[1][2] Typically, the reaction of terminal alkynes with nitrile oxides favors the 3,5-disubstituted isoxazole.[2][3]

      • Troubleshooting Strategies:

        • Catalysis: The use of a copper(I) catalyst (e.g., CuI or in situ generated from CuSO₄ and a reducing agent) is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[1][2][3] Ruthenium catalysts have also been employed for this purpose.[2][4]

        • Solvent Choice: Using less polar solvents can sometimes favor the desired 3,5-isomer.[2]

        • Reaction Temperature: Lowering the reaction temperature may improve selectivity.[2]

        • Slow in situ Generation of Nitrile Oxide: The slow, in situ generation of the nitrile oxide from an oxime precursor can help maintain a low concentration of the dipole, which can improve selectivity.[2][5]

    • For Cyclocondensation of β-Enamino Diketones with Hydroxylamine:

      • Controlling Factors: The regiochemical outcome can be controlled by varying the reaction conditions and the structure of the substrate.[6][7]

      • Troubleshooting Strategies:

        • Solvent and Additives: The choice of solvent and the use of additives like pyridine or a Lewis acid (e.g., BF₃·OEt₂) can significantly influence which regioisomer is formed.[1][6][7] For instance, polar protic solvents like ethanol may favor one isomer, while aprotic solvents like acetonitrile may favor another.[1]

Issue 2: Formation of Furoxan (Nitrile Oxide Dimer) Byproducts

  • Question: I am observing a significant amount of furoxan in my reaction mixture. How can I minimize this side product?

  • Answer: Furoxan formation is a common side reaction that occurs due to the dimerization of the nitrile oxide intermediate.[3][5] To minimize this:

    • Slow Addition: If you are not generating the nitrile oxide in situ, add the nitrile oxide solution slowly to the reaction mixture containing the alkyne. This keeps the concentration of the nitrile oxide low, favoring the reaction with the alkyne over dimerization.[3]

    • Excess Alkyne: Using a large excess of the alkyne can help to outcompete the dimerization reaction.[3]

    • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of dimerization more than the rate of the desired cycloaddition.[3]

    • In situ Generation: Generating the nitrile oxide in situ in the presence of the dipolarophile is a highly effective method to prevent its dimerization.[5]

Issue 3: Low or No Yield of the Desired Isoxazole Product

  • Question: My reaction is resulting in a low yield or no product at all. What are the possible causes and how can I troubleshoot this?

  • Answer: Low or no yield can be attributed to several factors:

    • Decomposition of Nitrile Oxide: Nitrile oxides can be unstable. Ensure you are using mild conditions for their in situ generation.[5]

    • Poor Reactant Quality: Impurities in the starting materials, such as aldehydes, β-ketoesters, or hydroxylamine hydrochloride, can inhibit the reaction. Use freshly distilled or purified reactants.[8]

    • Suboptimal Reaction Conditions:

      • Temperature: While many reactions are run at room temperature, gentle heating or refluxing might be necessary to increase the reaction rate.[8]

      • pH: For cyclocondensation reactions, the pH of the medium can be critical. Acidic conditions often favor the formation of one regioisomer, while neutral or basic conditions may favor another.[5]

      • Water Removal: The final step in some isoxazole syntheses is a dehydration. Using a Dean-Stark apparatus to remove water can drive the reaction to completion.[3]

Issue 4: Presence of Significant Byproducts from Starting Materials

  • Question: My reaction mixture contains significant amounts of byproducts like aldehyde oximes or self-condensation products of the β-ketoester. How can I prevent their formation?

  • Answer: The formation of these byproducts indicates that side reactions are competing with the desired isoxazole synthesis.

    • Aldehyde Oxime and Nitrile Formation: A common side reaction is the formation of an oxime from the reaction between an aldehyde and hydroxylamine, which can then dehydrate to a nitrile.[8]

      • Prevention: Ensure the reaction sequence favors the desired pathway. For example, in a three-component reaction, conditions should favor the initial reaction of hydroxylamine with the β-ketoester.[8] The choice of catalyst can also influence the relative rates of the desired reaction and byproduct formation.[8]

    • Michael Adducts or Other Condensation Products: Self-condensation of the β-ketoester can occur, especially in the presence of strong bases.

      • Prevention: Use mild bases and control the reaction temperature. Maintaining the recommended temperature is crucial as higher temperatures can increase byproduct formation.[8]

    • Stoichiometry: Use equimolar amounts of the reactants to minimize any excess that could lead to side reactions.[8]

Data Presentation

Table 1: Effect of Lewis Acid and Solvent on Regioselectivity in the Synthesis of Isoxazole 4a from a β-Enamino Diketone [6][7]

EntryBF₃·OEt₂ (equiv.)SolventPyridine (equiv.)Regioselectivity (4a:other)Yield (%)
10.5MeCN1.460:4070
21.0MeCN1.475:2575
31.5MeCN1.485:1578
42.0MeCN1.490:1079
52.0EtOH1.450:5065
62.0CH₂Cl₂1.480:2072

Data adapted from a study on the regioselective synthesis of isoxazoles.[6][7] The reaction was performed with β-enamino diketone 1a (0.5 mmol) and NH₂OH·HCl (0.6 mmol) at room temperature.

Experimental Protocols

Protocol 1: Regioselective Synthesis of a 3,4-Disubstituted Isoxazole via Cyclocondensation [1][2]

This protocol describes the use of a Lewis acid to direct the regioselective cyclocondensation of a β-enamino diketone with hydroxylamine.

  • To a solution of the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL), add pyridine (0.7 mmol).

  • Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol, 2.0 equiv.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the desired 3,4-disubstituted isoxazole.[1]

Protocol 2: Copper-Catalyzed Regioselective Synthesis of a 3,5-Disubstituted Isoxazole [1]

This method utilizes a copper(I) catalyst to achieve high regioselectivity in a 1,3-dipolar cycloaddition.

  • In a reaction vessel, combine the aldoxime (1.2 mmol), a copper(I) catalyst (e.g., CuI, 5 mol%), and a suitable solvent (e.g., toluene).

  • Add a mild base (e.g., triethylamine, 1.5 mmol).

  • Add the terminal alkyne (1.0 mmol) to the mixture.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield the 3,5-disubstituted isoxazole.[1]

Visualizations

cluster_main Troubleshooting Low Isoxazole Yield start Low or No Yield Observed check_nitrile_oxide Check Nitrile Oxide Stability start->check_nitrile_oxide Possible Cause check_reactants Assess Reactant Purity check_nitrile_oxide->check_reactants Stable solution_situ Generate Nitrile Oxide In Situ check_nitrile_oxide->solution_situ Unstable check_conditions Evaluate Reaction Conditions check_reactants->check_conditions Pure solution_purify Purify/Distill Starting Materials check_reactants->solution_purify Impure solution_temp Optimize Temperature (Heat/Cool) check_conditions->solution_temp Suboptimal Temp solution_ph Adjust pH (for Cyclocondensation) check_conditions->solution_ph Incorrect pH solution_water Remove Water (e.g., Dean-Stark) check_conditions->solution_water Dehydration Incomplete end_product Improved Yield solution_situ->end_product solution_purify->end_product solution_temp->end_product solution_ph->end_product solution_water->end_product

Caption: Troubleshooting workflow for low product yield in isoxazole synthesis.

cluster_pathways Regioselective Isoxazole Synthesis Pathways start_cyclo Nitrile Oxide + Terminal Alkyne path_cu Copper(I) Catalysis start_cyclo->path_cu Route A path_thermal Thermal Conditions start_cyclo->path_thermal Route B start_cyclo_internal Nitrile Oxide + Internal Alkyne product_345 3,4,5-Trisubstituted Isoxazole start_cyclo_internal->product_345 start_condense β-Enamino Diketone + Hydroxylamine path_lewis Lewis Acid (BF₃·OEt₂) + Aprotic Solvent start_condense->path_lewis Route C path_protic Protic Solvent (EtOH) start_condense->path_protic Route D product_35 3,5-Disubstituted Isoxazole (Major Product) path_cu->product_35 product_mixture Mixture of Regioisomers path_thermal->product_mixture product_34 3,4-Disubstituted Isoxazole (Major Product) path_lewis->product_34 path_protic->product_mixture

Caption: Key pathways influencing the regioselectivity of isoxazole synthesis.

References

Troubleshooting NMR/MS analysis of furan-containing isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of furan-containing isoxazoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during NMR and MS analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the experimental analysis of furan-containing isoxazoles.

NMR Spectroscopy

  • Question: My ¹H NMR spectrum shows overlapping signals in the aromatic region, making it difficult to assign protons on the furan and isoxazole rings. What can I do?

    • Answer: Signal overlap in the aromatic region is a common issue. Consider trying a different deuterated solvent, as solvent effects can alter chemical shifts; spectra measured in benzene-d₆ often show different patterns compared to those in chloroform-d₃[1]. If changing the solvent is not sufficient, employing two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help establish proton-proton and proton-carbon correlations, respectively, allowing for unambiguous assignments.

  • Question: The chemical shifts for my compound's furan or isoxazole protons are outside the expected range. Is this normal?

    • Answer: While there are typical chemical shift ranges, these values are highly sensitive to the electronic environment. Substituents on either ring can significantly influence π-electron densities and ring currents, leading to shifts from their expected positions[2][3]. For example, electron-donating groups may cause upfield shifts, while electron-withdrawing groups can cause downfield shifts. It is crucial to consider the electronic nature of all substituents on your molecule. Theoretical calculations (DFT) can also be used to predict chemical shifts and compare them to observed values[4].

  • Question: My NMR spectrum has very broad peaks. What is the cause?

    • Answer: Peak broadening can be attributed to several factors:

      • Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is the first step.

      • Low Solubility/Aggregation: If your compound is not fully dissolved or is aggregating, this can lead to broad signals. Try using a different solvent or a more dilute sample[1].

      • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware is clean and consider treating your sample with a chelating agent if metal contamination is suspected.

      • Chemical Exchange: The presence of dynamic processes, such as tautomerism or rotamerism (conformational isomers), on the NMR timescale can also result in broad peaks. Acquiring the spectrum at a higher temperature might help sharpen these signals by increasing the rate of exchange[1].

  • Question: I see unexpected peaks in my NMR that don't correspond to my product. What could they be?

    • Answer: These signals could be residual solvents, impurities from the synthesis, or degradation products. Common synthesis byproducts or unreacted starting materials can persist even after purification[5]. For instance, incomplete cyclization during isoxazole synthesis might leave behind β-dicarbonyl compounds or oxime intermediates[6][7]. Additionally, many reactions in organic synthesis are sensitive to moisture and oxygen, which can lead to side products[5]. Cross-reference your spectrum with common solvent impurity tables and analyze the starting materials and reagents used in your synthesis.

Mass Spectrometry

  • Question: I am not observing the expected molecular ion peak ([M+H]⁺) in my ESI-MS spectrum. Instead, I see a prominent peak at [M+23]⁺ or [M+39]⁺. What does this mean?

    • Answer: You are observing the formation of adduct ions, a common phenomenon in electrospray ionization (ESI)[8][9]. The peak at [M+23]⁺ corresponds to a sodium adduct ([M+Na]⁺), and the peak at [M+39]⁺ corresponds to a potassium adduct ([M+K]⁺)[10]. These alkali metals are often present as trace impurities in solvents, glassware, or salts from buffers. In some cases, the metal adduct may be the most prominent or even the only observed ion, especially if the analyte has a high affinity for these cations[10].

  • Question: My mass spectrum is very complex, showing numerous fragment ions. What are the expected fragmentation patterns for a furan-containing isoxazole?

    • Answer: The fragmentation is influenced by the weakest bonds and the stability of the resulting fragments. For isoxazoles, a characteristic fragmentation pathway involves the cleavage of the weak N-O bond, which can lead to various ring-opening events[11]. The furan ring can undergo fragmentation through pathways like the loss of carbon monoxide (CO) or a formyl radical (CHO)[12]. The most abundant fragment in the mass spectrum of furan itself is often C₃H₃⁺ (m/z 39)[12]. The overall pattern will be a combination of fragmentations from both heterocyclic rings, influenced by any substituents present.

  • Question: How can I differentiate between isomers using mass spectrometry?

    • Answer: While isomers have the same molecular weight, they can sometimes be distinguished by their fragmentation patterns in tandem mass spectrometry (MS/MS)[13]. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), you can generate a unique fragmentation fingerprint for each isomer. The relative intensities of the fragment ions can differ based on the substitution pattern, allowing for differentiation[13].

  • Question: I suspect my compound is degrading in the mass spectrometer source. How can I confirm this?

    • Answer: In-source degradation or fragmentation can occur with thermally labile compounds. To mitigate this, try using a "softer" ionization technique if available (e.g., a lower source temperature or cone voltage in ESI). You can also perform flow injection analysis (FIA) without a chromatographic column to see if the degradation is time-dependent. Comparing the mass spectrum from direct infusion to that obtained after passing through a heated GC or LC column can also provide clues.

Quantitative Data Summary

The following tables provide reference data for the analysis of furan-containing isoxazoles.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges

NucleusRing PositionTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)
Furan H-2 / H-5 (α)7.2 - 7.5140 - 155
H-3 / H-4 (β)6.2 - 6.4105 - 115
Isoxazole H-38.0 - 8.5155 - 165
H-46.0 - 6.8100 - 110
H-58.2 - 8.8168 - 175
Note: These are approximate ranges. Actual values can vary significantly based on substitution and solvent effects[2][14][15].

Table 2: Common Adducts in Positive Ion ESI-MS

Adduct IonMass Difference (Da)Common Source
[M+H]⁺+1.0078Protonation from acidic mobile phase
[M+NH₄]⁺+18.0344Ammonium salts (e.g., ammonium acetate/formate)
[M+Na]⁺+22.9898Glassware, solvents, reagents
[M+K]⁺+38.9637Glassware, solvents, reagents
[M+CH₃CN+H]⁺+42.0344Acetonitrile mobile phase
[M+H₂O+H]⁺+19.0184Water in mobile phase
Data compiled from common ESI-MS adduct tables[10][16][17].

Experimental Protocols

Protocol 1: Standard Sample Preparation for NMR & MS

  • Weighing: Accurately weigh approximately 1-5 mg of the purified furan-containing isoxazole compound for ¹H NMR, or <1 mg for high-sensitivity MS.

  • Solvent Selection:

    • NMR: Choose a deuterated solvent in which the compound is highly soluble (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)[1].

    • MS: Choose a high-purity, volatile solvent compatible with the ionization method (e.g., Methanol, Acetonitrile, Water).

  • Dissolution:

    • NMR: Dissolve the sample in ~0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.

    • MS: Dissolve the sample in 1.0 mL of the chosen solvent in a clean glass vial to create a stock solution (~1 mg/mL). Further dilute this stock solution to a final concentration of 1-10 µg/mL for analysis.

  • Mixing: Vortex the sample for 30 seconds to ensure complete dissolution. A brief sonication may aid dissolution for poorly soluble compounds.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a syringe filter (e.g., 0.22 µm PTFE) to prevent contamination of the instrument.

  • Transfer: The NMR tube is ready for analysis. For MS, transfer the final diluted solution to an appropriate autosampler vial.

Protocol 2: General ¹H NMR Data Acquisition

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity[14].

  • Parameter Optimization: Set standard acquisition parameters. A typical experiment for a small organic molecule includes a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8 to 64 scans).

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

Protocol 3: General ESI-MS Data Acquisition

  • System Preparation: Equilibrate the LC-MS system with the initial mobile phase conditions. The mobile phase often consists of a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like 0.1% formic acid to promote protonation ([M+H]⁺).

  • Tuning: Tune and calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

  • Method Setup: Set the ESI source parameters. Key parameters include capillary voltage (e.g., 3-4 kV), source temperature (e.g., 100-150 °C), and gas flows (nebulizing and drying gases).

  • Injection: Inject the prepared sample (typically 1-5 µL) into the system. The sample can be introduced via direct infusion (flow injection analysis) or through an HPLC column for separation.

  • Data Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., 100-1000 amu) to detect the molecular ion and any adducts. If fragmentation information is needed, perform a separate MS/MS experiment by selecting the parent ion of interest.

Visualizations

Troubleshooting_Workflow start Unexpected MS Result (e.g., Missing M+H, Wrong m/z) check_adducts Check for Common Adducts ([M+Na]⁺, [M+K]⁺, [M+NH₄]⁺) start->check_adducts adducts_found Adducts Confirmed check_adducts->adducts_found m/z matches? no_adducts No Adducts Found check_adducts->no_adducts No match result Re-analyze Sample adducts_found->result Yes check_purity Review Sample Purity (Check NMR, LC-UV) no_adducts->check_purity purity_ok Sample is Pure check_purity->purity_ok Purity >95% impurity_found Impurity Detected check_purity->impurity_found Purity <95% check_fragmentation Investigate In-Source Fragmentation / Instability purity_ok->check_fragmentation repurify Re-purify Sample impurity_found->repurify lower_energy Lower Source Energy (Temp, Voltage) check_fragmentation->lower_energy lower_energy->result Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Appropriate Solvent weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute inject Inject Sample into LC-MS or NMR dilute->inject acquire Acquire Data (Scan/FID) inject->acquire process Process Raw Data (FT/Integration) acquire->process interpret Interpret Spectra & Assign Signals process->interpret Problem_Cause_Relationship cluster_problems Observed Problem cluster_causes Potential Cause p1 Broad NMR Peaks c1 Poor Solubility/ Aggregation p1->c1 c2 Paramagnetic Impurity p1->c2 c3 Chemical Exchange p1->c3 p2 Unexpected NMR Signals c4 Solvent Impurity p2->c4 c5 Synthesis Byproduct p2->c5 p3 Missing [M+H]⁺ in MS c6 Adduct Formation (Na⁺, K⁺) p3->c6 c7 In-Source Fragmentation p3->c7 p4 Complex MS Fragments p4->c7 c8 Compound Instability p4->c8

References

Technical Support Center: Overcoming Reactivity Challenges with 5-Amino-3-methyl-isoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the unique reactivity of this compound.

Troubleshooting Guides

Issue 1: Low or No Yield in Amide Coupling Reactions

Symptom: You are attempting to form an amide bond by reacting the carboxylic acid moiety of AMIA with an amine, but you observe low to no product formation.

Potential Causes & Solutions:

  • Poor Activation of the Carboxylic Acid: The carboxylic acid of AMIA may require a potent activating agent due to the electronic properties of the isoxazole ring.

    • Solution 1: Use a High-Efficiency Coupling Reagent. Standard coupling reagents may not be sufficient. Consider using uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are known to be effective for challenging couplings.

    • Solution 2: Convert to Acid Chloride. A more reactive intermediate, the acyl chloride, can be formed using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive species will then readily react with your amine. Caution is advised as this method is less suitable for sensitive substrates.

  • Steric Hindrance: If your amine coupling partner is sterically hindered, the reaction rate can be significantly reduced.

    • Solution: Employ Ultrasonic Agitation. As demonstrated in solid-phase peptide synthesis, ultrasonic agitation can enhance the coupling efficiency of AMIA, likely by providing the necessary energy to overcome steric barriers.[1]

  • Suboptimal Reaction Conditions: Temperature, solvent, and base can play a critical role.

    • Solution: Optimize Reaction Parameters. Experiment with different non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA). Aprotic polar solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are generally good starting points. While elevated temperatures can sometimes improve yields, be aware that AMIA has shown instability with microwave heating, suggesting thermal sensitivity.[1]

Issue 2: Failure to Protect the 5-Amino Group

Symptom: You are trying to protect the 5-amino group of AMIA, for example, with an Fmoc group, but the reaction does not proceed or gives negligible yield.

Potential Cause & Explanation:

  • Low Nucleophilicity of the 5-Amino Group: The lone pair of electrons on the 5-amino group is delocalized into the electron-deficient isoxazole ring, significantly reducing its nucleophilicity. This makes it unreactive towards common protecting group reagents under standard conditions.[1] Studies on related isoxazole structures suggest that intramolecular hydrogen bonding may also contribute to the reduced availability of the amino group's lone pair.

    • Solution 1: Proceed without Protection. For many applications, such as coupling the carboxylic acid, it may be possible to proceed without protecting the amino group, as its low reactivity prevents it from participating in side reactions.[1]

    • Solution 2: Use Forcing Conditions (with caution). While not commonly reported for AMIA, more aggressive and specialized protection strategies might be required. This could involve using highly reactive electrophiles and stronger bases, but would require careful optimization to avoid decomposition.

Frequently Asked Questions (FAQs)

Q1: Why is the 5-amino group of 5-amino-3-methyl-isoxazole-4-carboxylic acid so unreactive?

A1: The low reactivity of the 5-amino group is primarily due to the electronic nature of the isoxazole ring. The isoxazole ring is electron-withdrawing, which delocalizes the lone pair of electrons from the nitrogen atom of the amino group into the ring system. This delocalization reduces the electron density on the nitrogen, making it a much weaker nucleophile and thus less reactive towards electrophiles like Fmoc-OSu under typical conditions.[1]

Q2: What is the best method to activate the carboxylic acid of AMIA for amide bond formation?

A2: A highly effective method for activating the carboxylic acid of AMIA is the use of a uronium-based coupling reagent such as HATU in the presence of a non-nucleophilic base like DIPEA.[1] For particularly challenging couplings, converting the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) can be considered, although this is a harsher method.

Q3: Can I perform an esterification on 5-amino-3-methyl-isoxazole-4-carboxylic acid?

A3: Yes, esterification is possible. The synthesis of AMIA itself often proceeds through its ethyl ester intermediate, which is then hydrolyzed. While direct, one-pot esterification protocols for AMIA are not extensively detailed in the literature, standard methods for esterification of amino acids can be adapted. Two common approaches are:

  • Fischer Esterification: Refluxing AMIA in the desired alcohol with a catalytic amount of a strong acid (e.g., H₂SO₄ or HCl). A large excess of the alcohol is typically used to drive the equilibrium towards the ester product.

  • SOCl₂-Mediated Esterification: Reacting AMIA with thionyl chloride in the desired alcohol as the solvent. This method first forms the acyl chloride in situ, which then rapidly reacts with the alcohol to form the ester.

Q4: Are there any stability issues I should be aware of when working with AMIA?

A4: Yes, AMIA has been observed to have decreased stability under microwave irradiation, which generates heat.[1] This suggests that prolonged exposure to high temperatures should be avoided. When heating is necessary, careful monitoring of the reaction progress and potential decomposition is recommended.

Data Presentation

Table 1: Comparison of Amide Coupling Strategies for 5-Amino-3-methyl-isoxazole-4-carboxylic Acid (AMIA)

Activation MethodCoupling Reagent/ConditionsBaseSolventTemperatureAgitationReported SuccessPotential Issues
Uronium Salt HATU (3 eq)DIPEA (6 eq)DMFRoom TempUltrasonic (3 x 15 min)Successful for solid-phase peptide synthesis[1]Cost of reagent
Acid Chloride SOCl₂ (excess)Pyridine or Et₃NDCM or Toluene0 °C to RefluxStirringGenerally effective for hindered acidsHarsh conditions, potential for side reactions
Carbodiimide DCC/EDC + HOBt/OxymaDIPEA/NMMDMF/DCM0 °C to Room TempStirringStandard method, may be less effective for AMIAByproduct removal (DCU), lower yields for hindered substrates

Experimental Protocols

Protocol 1: Amide Coupling of AMIA using HATU and Ultrasonic Agitation (Adapted from Solid-Phase Synthesis)
  • In a reaction vessel, dissolve 5-amino-3-methyl-isoxazole-4-carboxylic acid (3 equivalents relative to the amine) in anhydrous DMF.

  • Add HATU (3 equivalents) and DIPEA (6 equivalents) to the solution.

  • Add the amine (1 equivalent) to the reaction mixture.

  • Place the vessel in an ultrasonic bath and sonicate for three 15-minute intervals at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Esterification of AMIA using Thionyl Chloride
  • Suspend 5-amino-3-methyl-isoxazole-4-carboxylic acid (1 equivalent) in the desired anhydrous alcohol (e.g., methanol or ethanol), using it as the solvent.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5 - 2.0 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature or gently reflux until the starting material is consumed (monitor by TLC).

  • Remove the excess alcohol and volatile byproducts under reduced pressure.

  • The resulting product will be the hydrochloride salt of the ester. To obtain the free ester, dissolve the residue in water and neutralize with a base such as saturated aqueous NaHCO₃.

  • Extract the ester with an organic solvent, dry the organic layer, and concentrate to yield the product. Purify by chromatography or recrystallization if necessary.

Visualizations

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation AMIA 5-Amino-3-methyl-isoxazole- 4-carboxylic Acid Activated_Intermediate Activated Intermediate AMIA->Activated_Intermediate Coupling Reagent (e.g., HATU, SOCl₂) Amine Amine (R-NH₂) Activated_Intermediate->Amine Nucleophilic Attack Amide_Product Amide Product Amine->Amide_Product

Caption: Workflow for the activation and coupling of 5-amino-3-methyl-isoxazole-4-carboxylic acid.

Troubleshooting_Logic Start Low Amide Yield? Check_Activation Is Carboxylic Acid Activation Incomplete? Start->Check_Activation Yes Check_Sterics Is Steric Hindrance a Factor? Check_Activation->Check_Sterics No Use_HATU Use Stronger Coupling Agent (e.g., HATU) Check_Activation->Use_HATU Yes Use_SOCl2 Convert to Acid Chloride (SOCl₂) Check_Activation->Use_SOCl2 Alternative Check_Conditions Are Reaction Conditions Optimal? Check_Sterics->Check_Conditions No Use_Ultrasound Apply Ultrasonic Agitation Check_Sterics->Use_Ultrasound Yes Optimize_Solvent_Base Optimize Solvent, Base, and Temperature Check_Conditions->Optimize_Solvent_Base Yes Use_HATU->Check_Sterics Use_SOCl2->Check_Sterics Use_Ultrasound->Check_Conditions

Caption: Troubleshooting decision tree for low-yield amide coupling reactions involving AMIA.

References

Technical Support Center: Method Refinement for Cycloaddition Reactions in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for isoxazole synthesis via cycloaddition reactions.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of isoxazoles through 1,3-dipolar cycloaddition reactions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Decomposition of Nitrile Oxide: Nitrile oxides can be unstable and dimerize to form furoxans, especially at high concentrations or temperatures.[1][2][3]- Generate the nitrile oxide in situ at a low temperature to ensure it reacts promptly with the dipolarophile.[1][2] - Employ slow addition of the nitrile oxide precursor to maintain a low instantaneous concentration.[4][5] - Use a slight excess of the alkyne dipolarophile to outcompete the dimerization reaction.[4]
Inefficient Nitrile Oxide Generation: The choice of precursor, oxidizing agent, or base can significantly impact the efficiency of nitrile oxide formation.[3][4]- Ensure the purity of starting materials, such as aldoximes or hydroximoyl chlorides.[4] - Optimize the stoichiometry of reagents. Common oxidants for aldoximes include N-Chlorosuccinimide (NCS), Chloramine-T, and hypervalent iodine reagents.[3] - For hydroximoyl halides, ensure the appropriate choice and stoichiometry of a base like triethylamine.[1]
Steric Hindrance: Bulky substituents on either the nitrile oxide or the alkyne can significantly reduce the reaction rate.[1]- If possible, consider alternative starting materials with less steric bulk. - Optimize reaction temperature and time to drive the reaction to completion.
Catalyst Inactivity: For catalyzed reactions, the catalyst may not be active or used in the correct loading.[4]- Ensure the catalyst is active and consider pre-activation if necessary.[4] - Use the correct catalyst loading as specified in established protocols.
Poor Regioselectivity (Formation of Isomeric Products) Electronic and Steric Factors: The regioselectivity of the 1,3-dipolar cycloaddition is governed by the electronic and steric properties of both the nitrile oxide and the alkyne.[1][5] Terminal alkynes generally favor the formation of 3,5-disubstituted isoxazoles.[1][5]- To favor the 3,5-isomer:     - Use a copper(I) catalyst (e.g., CuI or in situ generated from CuSO₄ and a reducing agent).[1]     - Ruthenium catalysts have also been shown to be effective.[1]     - Lowering the reaction temperature can sometimes improve selectivity.[1] - To favor the 3,4-isomer:     - The use of internal alkynes can lead to 3,4,5-trisubstituted isoxazoles.[1]     - An enamine-based [3+2] cycloaddition can be highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[1]
Difficult Product Purification Presence of Byproducts: Furoxan dimers and unreacted starting materials can complicate the purification process.- Optimize the reaction to minimize byproduct formation (see "Low Yield" section). - Employ appropriate chromatographic conditions to separate the desired isoxazole from impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for generating nitrile oxides for cycloaddition reactions?

A1: The most prevalent methods for generating nitrile oxides in situ include the oxidation of aldoximes, the dehydrohalogenation of hydroximoyl halides, and the dehydration of primary nitroalkanes.[2][6] Aldoximes are frequently used precursors due to their ready availability from the corresponding aldehydes and hydroxylamine.[2]

Q2: How do solvent and temperature affect isoxazole synthesis?

A2: Solvent and temperature are critical parameters. The choice of solvent can influence the solubility of reactants, reaction rate, and regioselectivity.[4] For instance, less polar solvents may favor the formation of the 3,5-disubstituted isomer.[1] Temperature optimization is key to controlling reaction kinetics; high temperatures can lead to the decomposition of the nitrile oxide and the formation of byproducts, while low temperatures may result in slow or incomplete reactions.[1][4]

Q3: Can I use catalysts to control the regioselectivity of the cycloaddition?

A3: Yes, catalysts are widely used to control regioselectivity. Copper(I) catalysts are well-established for promoting the formation of 3,5-disubstituted isoxazoles.[1][5] Ruthenium catalysts have also been employed for this purpose.[1] For the synthesis of 3,4-disubstituted isoxazoles, cycloadditions of copper(I) acetylides can be effective.[7]

Q4: What are some strategies to synthesize the less common 3,4-disubstituted isoxazoles?

A4: Synthesizing 3,4-disubstituted isoxazoles is often more challenging.[1] Strategies include:

  • Using internal alkynes: This can provide access to 3,4,5-trisubstituted isoxazoles.[1]

  • Enamine-based [3+2] Cycloaddition: This metal-free approach involves the reaction of in situ generated nitrile oxides with enamines and has shown high regiospecificity for 3,4-disubstituted isoxazoles.[1]

  • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride can be tuned to selectively produce 3,4-disubstituted isoxazoles.[1][8]

Q5: How can I minimize the formation of furoxan dimers?

A5: Furoxan formation results from the dimerization of the nitrile oxide.[1][3] To minimize this side reaction:

  • Generate the nitrile oxide in situ at a low concentration.[2]

  • Slowly add the nitrile oxide precursor to the reaction mixture containing the alkyne.[5]

  • Use a larger excess of the alkyne to favor the cycloaddition reaction over dimerization.[5]

  • Lowering the reaction temperature can also reduce the rate of dimerization.[5]

Experimental Protocols

Protocol 1: General Procedure for in situ Generation of Nitrile Oxides from Aldoximes using NaCl/Oxone® [2]

  • To a solution of the aldoxime (1.0 equiv) and the alkene or alkyne (1.2 equiv) in a suitable solvent (e.g., acetone/water mixture) at room temperature, add NaCl (1.1 equiv) and Oxone® (1.1 equiv).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, perform a standard aqueous work-up.

  • Purify the crude product by flash chromatography on silica gel.

Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition [1]

  • To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).

  • Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.

Visualizations

experimental_workflow General Workflow for 1,3-Dipolar Cycloaddition start Start precursor Select Nitrile Oxide Precursor (e.g., Aldoxime, Hydroximoyl Chloride) start->precursor dipolarophile Select Alkyne Dipolarophile start->dipolarophile generation In situ Generation of Nitrile Oxide (e.g., Oxidation, Dehydrohalogenation) precursor->generation cycloaddition 1,3-Dipolar Cycloaddition dipolarophile->cycloaddition generation->cycloaddition workup Reaction Work-up and Extraction cycloaddition->workup purification Purification (e.g., Column Chromatography) workup->purification product Characterize Isoxazole Product purification->product troubleshooting_workflow Troubleshooting Logic for Low Reaction Yield low_yield Low Yield Observed check_nitrile_oxide Check Nitrile Oxide Generation Efficiency low_yield->check_nitrile_oxide Inefficient? check_dimerization Assess Nitrile Oxide Dimerization low_yield->check_dimerization Byproducts? check_conditions Review Reaction Conditions (Temperature, Solvent) low_yield->check_conditions Suboptimal? optimize_generation Optimize Precursor/Reagents check_nitrile_oxide->optimize_generation slow_addition Implement Slow Addition/ Use Excess Alkyne check_dimerization->slow_addition optimize_temp_solvent Optimize Temperature and Solvent check_conditions->optimize_temp_solvent

References

Technical Support Center: Optimization of Coupling Reactions for Isoxazole-Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of isoxazole-carboxamides. This resource is designed for researchers, scientists, and drug development professionals to provide direct answers to common challenges encountered during the crucial amide bond formation step.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing isoxazole-carboxamides? A1: The most prevalent method is the amide coupling reaction between an isoxazole-carboxylic acid and a primary or secondary amine. This is typically facilitated by a coupling reagent that activates the carboxylic acid.[1][2]

Q2: My standard EDC/DMAP coupling reaction is giving a low yield. What is the first thing I should check? A2: Initially, ensure your reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[1][3] Carbodiimide reagents like EDC are sensitive to moisture. Also, consider a pre-activation step where the isoxazole-carboxylic acid is stirred with the coupling reagent (and additives like HOBt) for 15-30 minutes before adding the amine.[4]

Q3: Is the isoxazole ring stable under typical amide coupling conditions? A3: The isoxazole ring is generally a stable aromatic system. However, it can be susceptible to ring-opening under strongly basic conditions or at elevated temperatures.[5] It is advisable to use non-nucleophilic bases like DIPEA or triethylamine and maintain moderate reaction temperatures (e.g., 0 °C to room temperature) unless necessary.[4]

Q4: What are the best practices for the workup and purification of isoxazole-carboxamides? A4: A standard aqueous workup is typically effective. This involves washing the reaction mixture (diluted with a solvent like ethyl acetate or DCM) with a weak acid (e.g., 1N HCl) to remove bases and unreacted amine, followed by a wash with saturated sodium bicarbonate to remove unreacted carboxylic acid and acidic additives.[4] The final product is most commonly purified by flash column chromatography.[1][2]

Q5: How do I choose a more powerful coupling reagent if EDC fails? A5: If EDC proves inefficient, especially with electron-poor anilines or sterically hindered substrates, switching to a uronium/aminium salt like HATU or HBTU is a common strategy.[4][6] These reagents are generally more reactive and can often improve yields for difficult couplings. Phosphonium salts like PyBOP are another effective alternative.[4][6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inefficient Carboxylic Acid Activation: The isoxazole ring's electronics might reduce the reactivity of the carboxylic acid.Switch to a stronger coupling reagent: Use HATU, HBTU, or PyBOP instead of EDC.[4]• Pre-activate: Stir the acid, coupling reagent, and additives (e.g., HOBt) for 15-30 minutes before adding the amine.[4]• Form the acid chloride: For very challenging couplings, convert the carboxylic acid to an acid chloride using thionyl chloride or oxalyl chloride before reacting with the amine.[4]
2. Poor Amine Nucleophilicity: The amine may be sterically hindered or electronically deactivated (e.g., an electron-deficient aniline).Increase reaction temperature: Gently heat the reaction to 40-60 °C, monitoring for potential degradation.[4]• Use a stronger, non-nucleophilic base: Switch from triethylamine (TEA) to N,N-diisopropylethylamine (DIPEA).[4]• Increase reagent equivalents: A slight excess (1.1-1.5 eq.) of the amine and coupling reagent can help drive the reaction.[4]
3. Isoxazole Ring Degradation: The reaction conditions (e.g., strong base, high heat) may be causing the isoxazole ring to open.Control pH: Use a hindered, non-nucleophilic base like DIPEA. Avoid strong bases like NaOH or KOH.[5]• Lower Temperature: Run the reaction at 0 °C or room temperature.[5]
Multiple Byproducts / Difficult Purification 1. EDC-Related Byproducts: The O-acylisourea intermediate can rearrange to a stable N-acylurea, which is difficult to remove.Add HOBt or HOAt: Including 1-hydroxybenzotriazole (HOBt) traps the active intermediate as an HOBt-ester, which is more stable and selective, minimizing N-acylurea formation.[7][8]• Perform an acidic wash: An aqueous wash with dilute HCl during workup can help remove the basic urea byproduct.[9]
2. Epimerization: If the isoxazole or amine contains a chiral center, racemization can occur.Use racemization-suppressing additives: HOBt and especially HOAt are effective at preventing racemization.[6]• Choose appropriate reagents: HATU is known to be very fast and efficient, which can reduce the time for epimerization to occur.[10]
3. Furoxan Formation (from side reaction): If synthesizing the isoxazole ring in situ from a nitrile oxide, dimerization to a furoxan can be a competitive side reaction.Slow addition: Add the nitrile oxide precursor or reagent slowly to keep its instantaneous concentration low.[11]• Use an excess of the coupling partner (alkyne/alkene). [11]

Data Presentation

Table 1: Comparison of Common Amide Coupling Reagents

ReagentClassStrengthsWeaknesses
EDC (or DIC)CarbodiimideInexpensive; Byproduct is water-soluble (for EDC).[9]Less reactive; Can lead to N-acylurea byproduct; Racemization risk.[8]
HATU Uronium/AminiumHighly reactive and fast; Low rate of racemization; Good for hindered substrates.[6][10]Expensive; Can react with the amine if not pre-activated with the acid.[12]
HBTU Uronium/AminiumMore reactive than carbodiimides; Less expensive than HATU.Less reactive than HATU; Can cause side reactions.[6]
PyBOP PhosphoniumHigh reactivity; Good for solid-phase synthesis.Byproduct can be difficult to remove; More expensive than EDC.[4]
SOCl₂ / (COCl)₂Acid Halide FormerCreates highly reactive acid chloride; Very effective for unreactive amines.Harsh conditions; Not compatible with sensitive functional groups.[4]

Table 2: Example Reaction Conditions for Isoxazole-Carboxamide Synthesis[1]

CompoundAmine DerivativeCoupling ReagentsSolventYield (%)
2b 3-(Trifluoromethyl)anilineEDC, DMAPDCM59.0%
2e 4-(Trifluoromethoxy)anilineEDC, DMAPDCM67.5%
2f 4-(Thiophen-2-yl)anilineEDC, DMAPDCM79.0%

Experimental Protocols

Protocol 1: General Method for Isoxazole-Carboxamide Synthesis using EDC/DMAP

This protocol is adapted from procedures used for the synthesis of various phenyl-isoxazole-carboxamide derivatives.[1][2][3]

  • Preparation: To a round-bottom flask under an argon atmosphere, add the isoxazole-4-carboxylic acid (1.0 eq.).

  • Dissolution: Dissolve the acid in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add 4-dimethylaminopyridine (DMAP) (0.2-0.3 eq.) followed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) (1.1-1.3 eq.).

  • Activation: Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the desired aniline or amine derivative (1.0-1.2 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 24-48 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography using an appropriate solvent system (e.g., n-hexane:ethyl acetate or DCM:ethyl acetate).[1][2]

Protocol 2: Method for Difficult Couplings using HATU

This protocol is recommended for sterically hindered or electronically deactivated substrates.[4][13]

  • Preparation: To a round-bottom flask under an argon atmosphere, add the isoxazole-4-carboxylic acid (1.0 eq.) and HATU (1.1 eq.).

  • Dissolution: Dissolve the solids in anhydrous DMF.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.) dropwise and stir the mixture for 15-20 minutes for pre-activation.

  • Amine Addition: Add the amine (1.0-1.2 eq.) to the activated mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

G start_end start_end process process decision decision output output A Start: Isoxazole-Carboxylic Acid + Amine B Select Coupling Reagents (e.g., EDC/DMAP) A->B C Run Coupling Reaction B->C D Monitor by TLC/LC-MS C->D E Reaction Complete? D->E E->C No F Aqueous Workup E->F Yes G Purification (Column Chromatography) F->G H Characterization G->H I Final Product: Isoxazole-Carboxamide H->I

Caption: General workflow for isoxazole-carboxamide synthesis.

Troubleshooting problem problem cause cause solution solution p1 Problem: Low or No Yield c1 Cause: Inefficient Acid Activation? p1->c1 c2 Cause: Hindered/Poorly Nucleophilic Amine? p1->c2 c3 Cause: Ring Instability? p1->c3 s1 Solution: - Use HATU/HBTU - Pre-activate acid - Form acid chloride c1->s1 s2 Solution: - Increase Temperature - Use DIPEA as base - Increase equivalents c2->s2 s3 Solution: - Avoid strong base - Keep temp <= RT c3->s3

Caption: Troubleshooting logic for low-yield coupling reactions.

EDC_Mechanism cluster_0 Activation Step cluster_1 Coupling Step Acid R-COOH (Isoxazole Acid) Intermediate O-Acylisourea (Reactive Intermediate) Acid->Intermediate + EDC EDC EDC Product R-CO-NHR' (Amide Product) Intermediate->Product + R'-NH₂ Amine R'-NH₂ Byproduct Urea Byproduct

Caption: Simplified mechanism of EDC-mediated amide coupling.

References

Validation & Comparative

Comparative Biological Evaluation of 5-Aryl-Isoxazole-3-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various analogs of isoxazole-3-carboxylic acid, with a focus on their potential as anticancer agents. While direct analogs of 5-(2-Furyl)isoxazole-3-carboxylic acid are not extensively detailed in the provided literature, this guide synthesizes data from structurally related 5-aryl-isoxazole derivatives to offer valuable insights for drug discovery and development. The isoxazole scaffold is a versatile core in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibition properties.[1][2]

Anticancer Activity: Focus on VEGFR2 Inhibition

A significant area of investigation for isoxazole derivatives is their potential to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[3][4] Inhibition of the VEGFR-2 signaling pathway can disrupt the blood supply to tumors, thereby impeding their growth and metastasis.[3]

Quantitative Data Summary: In Vitro Anticancer and VEGFR2 Inhibitory Activities

The following table summarizes the in vitro efficacy of selected 5-aryl-isoxazole-3-carboxamide and hydrazone analogs against hepatocellular carcinoma (HepG2) cells, which overexpress VEGFR2, and their direct inhibitory activity on the VEGFR2 kinase.

Compound IDModificationCell LineIC50 (µM) for Cell Growth InhibitionVEGFR2 Kinase Inhibition IC50 (nM)Reference
8 Ureate derivativeHepG20.8425.7[5]
10a Hydrazone derivativeHepG20.7928.2[5]
10c Hydrazone derivativeHepG20.69Not Reported[5]
Sorafenib (Reference) -HepG23.9928.1[5]

Key Observations:

  • Compounds 8 , 10a , and 10c demonstrated superior activity against the HepG2 cancer cell line compared to the reference drug, Sorafenib.[5]

  • Notably, compounds 8 and 10a exhibited VEGFR2 kinase inhibition comparable to Sorafenib, indicating their potential as targeted anticancer agents.[5]

  • These compounds also showed high selective cytotoxicity for HepG2 cancer cells over non-tumorigenic liver cells, suggesting a favorable safety profile.[5]

Another promising isoxazole-based carboxamide, compound 3c , showed potent growth inhibition against a panel of cancer cell lines at a concentration of 10µM, including leukemia (HL-60(TB), K-562, MOLT-4), colon cancer (KM12), and melanoma (LOX IMVI) cell lines, with growth inhibition percentages ranging from 70.79% to 92.21%.[5]

Experimental Protocols

In Vitro Anticancer Screening (NCI-60 Screen)

A preliminary in vitro anticancer screening of isoxazole derivatives was conducted by the National Cancer Institute (NCI) against 60 human cancer cell lines.[5]

  • Cell Lines: A panel of 60 human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system.

  • Methodology:

    • Cells are cultured in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

    • Cells are seeded into 96-well microtiter plates and incubated for 24 hours.

    • The test compounds are added at a single concentration (e.g., 10⁻⁵ M) and incubated for an additional 48 hours.[5]

    • For the endpoint determination, the sulforhodamine B (SRB) protein assay is used to estimate cell viability or growth.

    • The percentage growth is calculated relative to the number of cells at the time of drug addition and the number of cells in the control wells.

VEGFR2 Kinase Inhibition Assay

The ability of the compounds to inhibit VEGFR2 kinase activity was assessed using a commercially available kinase assay kit.

  • Enzyme: Recombinant human VEGFR2.

  • Methodology:

    • The assay is typically performed in a 96-well plate format.

    • The VEGFR2 enzyme, a substrate peptide, and ATP are incubated with varying concentrations of the test compounds.

    • The kinase reaction is allowed to proceed for a specified time at a controlled temperature.

    • The amount of phosphorylated substrate is quantified, often using a luminescence-based method where a decrease in light signal corresponds to an increase in kinase inhibition.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.[5]

Visualizations

VEGFR-2 Signaling Pathway

The following diagram illustrates the simplified signaling cascade initiated by the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, leading to tumor angiogenesis. Isoxazole analogs, as described, aim to inhibit the kinase activity of VEGFR-2, thereby blocking this pathway.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_inactive VEGFR-2 (Inactive) VEGF->VEGFR2_inactive Binding VEGFR2_active VEGFR-2 Dimer (Active/Phosphorylated) VEGFR2_inactive->VEGFR2_active Dimerization & Autophosphorylation PI3K PI3K VEGFR2_active->PI3K PLCg PLCγ VEGFR2_active->PLCg Ras Ras VEGFR2_active->Ras Akt Akt PI3K->Akt Angiogenesis Cell Proliferation, Migration, Survival (Angiogenesis) Akt->Angiogenesis PKC PKC PLCg->PKC PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor Isoxazole Analog (e.g., Compound 8, 10a) Inhibitor->VEGFR2_active Inhibition

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis and its inhibition by isoxazole analogs.

Experimental Workflow for Biological Evaluation

This diagram outlines the general workflow for the synthesis and biological evaluation of novel isoxazole analogs as potential therapeutic agents.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_insilico In Silico Studies cluster_invivo Further Studies Synthesis Synthesis of Isoxazole Analogs Purification Purification & Characterization Synthesis->Purification Screening Preliminary Screening (e.g., NCI-60) Purification->Screening Docking Molecular Docking Purification->Docking IC50 IC50 Determination (e.g., HepG2) Screening->IC50 EnzymeAssay Enzyme Inhibition Assay (e.g., VEGFR2) IC50->EnzymeAssay LeadOpt Lead Optimization EnzymeAssay->LeadOpt ADME ADME/Toxicity Prediction Docking->ADME ADME->LeadOpt InVivo In Vivo Studies (Animal Models) LeadOpt->InVivo

References

A Comparative Study of 5-(2-Furyl)isoxazole-3-carboxylic acid with Other Xanthine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the potential xanthine oxidase (XO) inhibitor, 5-(2-Furyl)isoxazole-3-carboxylic acid, with established clinical drugs: Allopurinol, Febuxostat, and Topiroxostat. This document is intended to support research and development efforts in the discovery of novel treatments for hyperuricemia and related conditions.

Xanthine oxidase is a critical enzyme in the metabolic pathway of purines, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Elevated levels of uric acid in the bloodstream, a condition known as hyperuricemia, can lead to the deposition of monosodium urate crystals in joints and tissues, resulting in painful inflammatory conditions such as gout.[1] Therefore, the inhibition of xanthine oxidase is a key therapeutic strategy for managing hyperuricemia.[2]

In Vitro Efficacy: A Quantitative Comparison

The primary measure of a xanthine oxidase inhibitor's potency is its half-maximal inhibitory concentration (IC50) against the enzyme. The following table summarizes the available in vitro data for this compound and clinically approved XO inhibitors.

InhibitorIC50 (µM)Notes
This compound ~1.5 µM (Estimated) Value estimated based on the activity of structurally related 5-phenyl and 5-indolyl isoxazole-3-carboxylic acid derivatives.
Allopurinol2.84 - 9.07 µMA purine analog and a widely used XO inhibitor.[5][6]
Febuxostat0.0018 - 0.0044 µMA potent, non-purine selective inhibitor of xanthine oxidase.
Topiroxostat~0.017 µMA non-purine selective inhibitor, approved in Japan.

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This protocol describes a common spectrophotometric method to determine the inhibitory activity of a compound on xanthine oxidase by measuring the formation of uric acid.[7][8]

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Test Compound (e.g., this compound)

  • Allopurinol (positive control)

  • Potassium Phosphate Buffer (50 mM, pH 7.5)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine in the potassium phosphate buffer.

    • Dissolve the test compound and allopurinol in DMSO to create stock solutions. Further dilute with buffer to achieve a range of desired concentrations.

    • Prepare a working solution of xanthine oxidase in cold phosphate buffer immediately before use.

  • Assay Setup:

    • In a 96-well plate, add the potassium phosphate buffer, the test compound solution (at various concentrations), and the xanthine oxidase solution to each well.

    • Include a vehicle control (with DMSO instead of the test compound) and a positive control with allopurinol.

    • Prepare a blank for each concentration containing all components except for the xanthine oxidase enzyme.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at 25°C for 15 minutes.

    • Initiate the reaction by adding the xanthine substrate solution to all wells.

    • Immediately begin kinetic measurement of the increase in absorbance at 295 nm over a period of 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of uric acid formation (the rate of increase in absorbance) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate of vehicle control)] x 100

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In_Vitro_XO_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, XO, Substrate, Inhibitors) prep_plate Prepare 96-well Plate (Controls & Test Compounds) prep_reagents->prep_plate Dispense pre_incubation Pre-incubate Plate (25°C, 15 min) prep_plate->pre_incubation initiate_reaction Initiate Reaction (Add Xanthine) pre_incubation->initiate_reaction measure_absorbance Kinetic Measurement (Absorbance at 295 nm) initiate_reaction->measure_absorbance calc_rate Calculate Reaction Rates measure_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

In Vitro XO Inhibition Assay Workflow

In Vivo Efficacy in a Hyperuricemia Animal Model

The potassium oxonate-induced hyperuricemia model in rats is a standard preclinical model to evaluate the in vivo efficacy of XO inhibitors.[9][10] Potassium oxonate inhibits uricase, the enzyme that metabolizes uric acid in most mammals (but is absent in humans), leading to an accumulation of uric acid in the blood.[11]

InhibitorDosage% Reduction in Serum Uric AcidAnimal Model
This compound -Data Not Available-
Allopurinol5 mg/kgSignificant reductionPotassium oxonate-induced hyperuricemic rats[6][12]
Febuxostat5 mg/kgSignificant reduction (often greater than allopurinol at the same dose)Potassium oxonate-induced hyperuricemic rats[6]
Topiroxostat1-3 mg/kgDose-dependent reductionPotassium oxonate-induced hyperuricemic rats

Experimental Protocol: Potassium Oxonate-Induced Hyperuricemia Model in Rats

This protocol describes a common method for inducing hyperuricemia in rats to evaluate the in vivo efficacy of XO inhibitors.[9][12]

Materials:

  • Male Wistar rats (180-220 g)

  • Potassium Oxonate

  • Test Compound (e.g., this compound)

  • Allopurinol (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Blood collection supplies

  • Centrifuge

  • Uric acid assay kit

Procedure:

  • Acclimatization:

    • House the rats in a controlled environment for at least one week before the experiment.

  • Induction of Hyperuricemia:

    • Administer potassium oxonate (e.g., 250 mg/kg) intraperitoneally or orally to the rats one hour before the administration of the test compounds.[12]

  • Drug Administration:

    • Divide the rats into several groups: Normal Control, Hyperuricemic Model (vehicle), Positive Control (Allopurinol), and Test Compound groups (different doses).

    • Administer the test compounds and allopurinol orally once daily for a specified period (e.g., 7 days).[12]

  • Blood Sampling and Analysis:

    • Collect blood samples from the tail vein or via cardiac puncture at the end of the treatment period.

    • Separate the serum by centrifugation.

    • Measure the serum uric acid levels using a commercial uric acid assay kit.

  • Data Analysis:

    • Calculate the mean serum uric acid levels for each group.

    • Determine the percentage reduction in serum uric acid for the treatment groups compared to the hyperuricemic model group.

    • Perform statistical analysis to determine the significance of the observed effects.

Signaling Pathways and Mechanism of Action

Xanthine oxidase inhibitors act by blocking the final two steps of purine metabolism, thereby reducing the production of uric acid.

Purine_Metabolism_Pathway Purine_Nucleotides Purine Nucleotides (AMP, GMP) Hypoxanthine Hypoxanthine Purine_Nucleotides->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Oxidation XO1 Xanthine Oxidase Uric_Acid Uric Acid Xanthine->Uric_Acid Oxidation XO2 Xanthine Oxidase Inhibitors XO Inhibitors (e.g., this compound, Allopurinol, Febuxostat) Inhibitors->XO1 Inhibition Inhibitors->XO2 Inhibition

Purine Metabolism and XO Inhibition

Logical Framework for Comparative Evaluation

The comparative assessment of a novel XO inhibitor involves a structured progression from in vitro characterization to in vivo efficacy studies.

Comparative_Study_Logic Target_Identification Target Identification (Xanthine Oxidase) In_Vitro_Screening In Vitro Screening (XO Inhibition Assay) Target_Identification->In_Vitro_Screening Lead_Compound Lead Compound (this compound) In_Vitro_Screening->Lead_Compound Identifies In_Vivo_Testing In Vivo Efficacy (Hyperuricemia Model) Lead_Compound->In_Vivo_Testing Comparative_Analysis Comparative Analysis (vs. Allopurinol, Febuxostat) In_Vivo_Testing->Comparative_Analysis Clinical_Development Potential for Clinical Development Comparative_Analysis->Clinical_Development Informs

Logical Flow of a Comparative Study

Conclusion

While direct experimental data for this compound is pending, the existing literature on structurally similar isoxazole-3-carboxylic acid derivatives suggests that it is a promising candidate for xanthine oxidase inhibition. The isoxazole-3-carboxylic acid scaffold has been shown to yield compounds with potencies ranging from the micromolar to the sub-micromolar and even nanomolar range, in some cases significantly exceeding the potency of allopurinol.[3][4]

Further in vitro and in vivo studies are warranted to precisely quantify the XO inhibitory activity of this compound and to evaluate its efficacy in a hyperuricemia animal model. Such data will be crucial for a definitive comparison with established drugs like allopurinol, febuxostat, and topiroxostat and for determining its potential as a novel therapeutic agent for the management of hyperuricemia and gout.

References

Structure-Activity Relationship of 5-Phenylisoxazole-3-Carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-phenylisoxazole-3-carboxylic acid derivatives, focusing on their potent inhibitory activity against xanthine oxidase (XO). While this class of compounds has been primarily investigated for its potential in treating hyperuricemia and gout, we also explore the broader context of isoxazole derivatives in anticancer research. This guide includes quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support further research and development.

Xanthine Oxidase Inhibition: A Primary Target

5-Phenylisoxazole-3-carboxylic acid derivatives have emerged as a promising class of non-purine xanthine oxidase inhibitors. The foundational work by Wang et al. (2010) provides key insights into the SAR of these compounds. Their research demonstrates that strategic modifications to the phenyl ring significantly influence inhibitory potency.

Data Presentation: Xanthine Oxidase Inhibitory Activity

The following table summarizes the in vitro xanthine oxidase inhibitory activities of a series of 5-phenylisoxazole-3-carboxylic acid derivatives, as reported by Wang et al. (2010). The data highlights the critical role of substituent placement and nature on the phenyl ring.

Compound IDRIC50 (µM)
5a 3-CN0.36
5b 4-CN1.12
5c 2-CN2.53
5d 3-NO21.48
5e 4-NO22.86
11a 3-CN, 4-OH0.45
11b 4-CN, 3-OH1.25
11c 2-CN, 4-OH2.78
11d 3-NO2, 4-OH1.62
11e 4-NO2, 3-OH3.01
Allopurinol -2.37

Key SAR Observations for Xanthine Oxidase Inhibition:

  • Position of the Cyano Group: A cyano (-CN) group at the 3-position of the phenyl ring (compound 5a ) confers the highest potency among the initial series. Shifting the cyano group to the 4-position (5b ) or 2-position (5c ) leads to a decrease in activity.[1]

  • Cyano vs. Nitro Group: The cyano group is generally preferred over a nitro (-NO2) group at the same position. For instance, compound 5a (3-CN) is more potent than compound 5d (3-NO2). This trend holds for other positions as well.[1]

  • Effect of Hydroxyl Group: The introduction of a hydroxyl (-OH) group at the 4-position of the phenyl ring generally maintains or slightly improves the inhibitory activity of the 3-substituted analogs (compare 5a with 11a ).[1]

Anticancer Activity: A Broader Perspective on Isoxazole Scaffolds

While specific studies on the anticancer activity of 5-phenylisoxazole-3-carboxylic acid derivatives are limited in the available literature, the broader class of isoxazole-containing compounds has been extensively investigated for potential anticancer applications. These derivatives have been shown to exert their effects through various mechanisms, including the induction of apoptosis and inhibition of key enzymes involved in cancer progression.

To provide a comparative context, the following table presents data on the anticancer activity of a series of phenyl-isoxazole-carboxamide derivatives against various cancer cell lines. It is important to note that these compounds have a different substitution pattern at the 3-position (carboxamide instead of carboxylic acid) and a methyl group at the 5-position of the isoxazole ring.

Compound IDR Group on PhenylamineCell LineIC50 (µM)
2a 4-Chloro-2,5-dimethoxyHeLa0.91
Hep3B8.02
2e 2,4-DichloroB16F10.079
Doxorubicin -Hep3B2.23
B16F10.056

General SAR Observations for Anticancer Isoxazole Derivatives:

  • The nature and position of substituents on the phenyl ring play a crucial role in determining the cytotoxic potency and selectivity against different cancer cell lines.

  • The presence of halogen atoms and methoxy groups on the phenyl ring has been shown to influence the anticancer activity.

Experimental Protocols

Xanthine Oxidase Inhibition Assay

This protocol is adapted from the methods used to evaluate 5-phenylisoxazole-3-carboxylic acid derivatives.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Test compounds and Allopurinol (positive control) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Spectrophotometer or microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine oxidase in phosphate buffer.

    • Prepare a stock solution of xanthine in phosphate buffer.

    • Prepare serial dilutions of the test compounds and allopurinol in DMSO.

  • Assay Setup:

    • In a 96-well plate, add phosphate buffer to each well.

    • Add the test compound solution or vehicle (DMSO) to the respective wells.

    • Add the xanthine oxidase solution to all wells except the blank.

    • Pre-incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Start the reaction by adding the xanthine solution to all wells.

    • Immediately measure the absorbance at 295 nm at regular intervals for a set period. The rate of uric acid formation is determined by the increase in absorbance.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Ratecontrol - Ratesample) / Ratecontrol ] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MTT Assay for Cell Viability

This protocol is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, HepG2)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

Xanthine Oxidase Signaling Pathway

Xanthine oxidase plays a crucial role in purine metabolism, catalyzing the oxidation of hypoxanthine and xanthine to uric acid. This process is a significant source of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide, which can contribute to oxidative stress and inflammation.

XanthineOxidasePathway cluster_purine Purine Metabolism cluster_enzyme Enzymatic Reaction cluster_ros ROS Production cluster_inhibitor Inhibition Hypoxanthine Hypoxanthine XO Xanthine Oxidase Hypoxanthine->XO Substrate Xanthine Xanthine Xanthine->XO Substrate UricAcid Uric Acid XO->Xanthine Product XO->UricAcid Final Product Superoxide Superoxide (O2•−) XO->Superoxide Byproduct H2O2 Hydrogen Peroxide (H2O2) XO->H2O2 Byproduct Inhibitor 5-Phenylisoxazole-3- carboxylic Acid Derivatives Inhibitor->XO Inhibition

Caption: Xanthine Oxidase Pathway and Inhibition.

Experimental Workflow: Xanthine Oxidase Inhibition Assay

The following diagram illustrates the key steps in the experimental workflow for determining the inhibitory activity of compounds against xanthine oxidase.

XO_Workflow start Start reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, Test Compounds) start->reagent_prep plate_setup 96-Well Plate Setup (Buffer, Compound/Vehicle, Enzyme) reagent_prep->plate_setup pre_incubation Pre-incubation (25°C, 15 min) plate_setup->pre_incubation reaction_start Initiate Reaction (Add Xanthine) pre_incubation->reaction_start measurement Spectrophotometric Measurement (295 nm) reaction_start->measurement data_analysis Data Analysis (% Inhibition, IC50) measurement->data_analysis end End data_analysis->end

Caption: Workflow for XO Inhibition Assay.

Experimental Workflow: MTT Cell Viability Assay

This diagram outlines the general procedure for assessing the cytotoxicity of the compounds using the MTT assay.

MTT_Workflow start Start cell_seeding Seed Cells in 96-Well Plate start->cell_seeding cell_adhesion Allow Cells to Adhere (Overnight) cell_seeding->cell_adhesion compound_treatment Treat Cells with Test Compounds cell_adhesion->compound_treatment incubation Incubate (e.g., 48-72 hours) compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for Formazan Formation (3-4 hours) mtt_addition->formazan_formation solubilization Solubilize Formazan Crystals formazan_formation->solubilization absorbance_reading Read Absorbance (570 nm) solubilization->absorbance_reading data_analysis Data Analysis (% Viability, IC50) absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow for MTT Cell Viability Assay.

References

A Comparative Guide to 5-(2-Furyl)isoxazole-3-carboxylic acid and 5-methylisoxazole-3-carboxamide Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. Isoxazole-containing compounds have garnered significant attention due to their diverse pharmacological activities. This guide provides a detailed, evidence-based comparison of two prominent isoxazole scaffolds: 5-(2-Furyl)isoxazole-3-carboxylic acid and 5-methylisoxazole-3-carboxamide. This analysis is intended for researchers, scientists, and drug development professionals to inform scaffold selection in the design of novel therapeutics.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a scaffold is paramount for predicting its pharmacokinetic behavior and formulation potential. The table below summarizes the key properties of the two scaffolds.

PropertyThis compound5-methylisoxazole-3-carboxamide
Molecular Formula C₈H₅NO₄[1][2]C₅H₆N₂O₂[3]
Molecular Weight 179.13 g/mol [1][2]126.11 g/mol [3]
Appearance Off-white powderSolid
Melting Point Not explicitly found106-110 °C
Boiling Point Not explicitly foundNot explicitly found
Calculated LogP Not explicitly found-0.4
Hydrogen Bond Donors 12
Hydrogen Bond Acceptors 43

Synthesis and Chemical Reactivity

The synthetic accessibility and reactivity of a scaffold are crucial considerations for analog synthesis and lead optimization.

This compound: The synthesis of this scaffold can be achieved through the hydrolysis of its corresponding ethyl ester. The ethyl ester, ethyl 5-(2-furyl)isoxazole-3-carboxylate, serves as a key intermediate.

5-methylisoxazole-3-carboxamide: This scaffold can be synthesized from 5-methylisoxazole-3-carboxylic acid. The carboxylic acid is first converted to the corresponding carbonyl chloride, which is then reacted with an amine to yield the carboxamide.[4]

Biological Activities and Performance Data

Both scaffolds have been incorporated into molecules with a range of biological activities. The following sections and tables summarize the available data.

5-methylisoxazole-3-carboxamide Scaffold

Derivatives of this scaffold have shown promising activity as antitubercular and antibacterial agents.

Antitubercular Activity:

Compound DerivativeMIC against M. tuberculosis H37Rv (µM)[4]Cytotoxicity (Vero cells) IC₅₀ (µM)[4]
Derivative 96.25>200
Derivative 103.125>200
Derivative 136.25>200
Derivative 143.125>200

Antibacterial Activity:

Compound DerivativeMIC against B. subtilis (µM)[4]MIC against E. coli (µM)[4]
Derivative 96.2512.5
Derivative 136.2512.5
Derivative 196.256.25
Derivative 206.2512.5

A significant advantage of the 5-methylisoxazole-3-carboxamide scaffold is its metabolic stability. Unlike the isomeric 5-methylisoxazole-4-carboxamide scaffold found in the drug leflunomide, the N-O bond of the 5-methylisoxazole-3-carboxamide scaffold is not readily cleaved metabolically. Instead, the amide bond is cleaved, leading to metabolites that do not inhibit dihydroorotate dehydrogenase (DHODH) and exhibit lower acute toxicity.[2] This metabolic profile suggests a reduced potential for liver toxicity and teratogenicity compared to its 4-carboxamide counterpart.

This compound Scaffold

Data on the biological activity of the parent this compound is limited in the readily available literature. However, derivatives incorporating this scaffold have been investigated for various therapeutic applications.

Xanthine Oxidase Inhibition:

Derivatives of 5-phenylisoxazole-3-carboxylic acid, a structurally related scaffold, have demonstrated potent inhibition of xanthine oxidase, an enzyme implicated in gout.[5] This suggests that the 5-substituted-isoxazole-3-carboxylic acid core is a viable starting point for the design of enzyme inhibitors.

Anticancer Activity:

Indole-isoxazole hybrids containing a 3-carboxylic acid moiety have shown cytotoxic activities against various cancer cell lines.[6] For instance, certain indole-3-isoxazole-5-carboxamide derivatives exhibited potent antiproliferative activity against hepatocellular carcinoma cell lines with IC₅₀ values in the low micromolar range.[6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Synthesis of 5-methylisoxazole-3-carboxamide Derivatives[4]
  • Preparation of 5-methylisoxazole-3-carbonyl chloride: 5-methylisoxazole-3-carboxylic acid is refluxed with thionyl chloride in the presence of a catalytic amount of pyridine. The excess thionyl chloride is removed under reduced pressure to yield the crude carbonyl chloride.

  • Amide Formation: The crude 5-methylisoxazole-3-carbonyl chloride is dissolved in a suitable solvent (e.g., dichloromethane) and reacted with the desired amine at room temperature for 12 hours. The resulting product is then purified by recrystallization or column chromatography.

Antitubercular Activity Screening: Microplate Alamar Blue Assay (MABA)[7][8]
  • Inoculum Preparation: A suspension of Mycobacterium tuberculosis H37Rv is prepared in Middlebrook 7H9 broth and the turbidity is adjusted to a McFarland standard of 1.0. This is then diluted to achieve a final concentration of approximately 10⁵ CFU/mL.

  • Plate Setup: The test compounds are serially diluted in a 96-well microplate. The bacterial inoculum is added to each well.

  • Incubation: The plates are incubated at 37°C for 7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents this color change.

Antibacterial Susceptibility Testing: Broth Microdilution Method[9][10][11]
  • Inoculum Preparation: A bacterial suspension is prepared and its turbidity adjusted to a 0.5 McFarland standard.

  • Plate Setup: The test compounds are serially diluted in Mueller-Hinton broth in a 96-well microplate. The standardized bacterial inoculum is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth (turbidity).

Signaling Pathways and Molecular Mechanisms

The isoxazole scaffold has been implicated in the modulation of several key signaling pathways. Understanding these pathways can provide insights into the mechanism of action of drugs derived from these scaffolds.

Akt/GSK3β/β-catenin Signaling Pathway

This pathway is crucial for cell proliferation, survival, and differentiation. Some isoxazole derivatives have been shown to modulate this pathway.

Akt_GSK3b_B_catenin Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates GSK3β GSK3β Akt->GSK3β inhibits β-catenin β-catenin GSK3β->β-catenin phosphorylates for degradation TCF/LEF TCF/LEF β-catenin->TCF/LEF translocates to nucleus and binds Degradation Degradation β-catenin->Degradation Gene Transcription Gene Transcription TCF/LEF->Gene Transcription

Akt/GSK3β/β-catenin signaling pathway.
Hypoxia-Inducible Factor-1α (HIF-1α) Signaling Pathway

The HIF-1α pathway is a master regulator of the cellular response to hypoxia and is a key target in cancer therapy.

HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF-1α_N HIF-1α PHD PHD HIF-1α_N->PHD O2 VHL VHL HIF-1α_N->VHL binds PHD->HIF-1α_N hydroxylates Proteasomal Degradation Proteasomal Degradation VHL->Proteasomal Degradation ubiquitination HIF-1α_H HIF-1α HIF-1β HIF-1β HIF-1α_H->HIF-1β dimerizes with HIF-1 Complex HIF-1 Complex HRE Hypoxia Response Element HIF-1 Complex->HRE binds to Target Gene Expression Target Gene Expression (e.g., VEGF) HRE->Target Gene Expression

References

A Comparative Guide to In Silico Docking of Isoxazole Derivatives with Target Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Computational methods, particularly in silico molecular docking, have become indispensable tools in the rational design and discovery of novel isoxazole-based therapeutic agents.[1] These techniques provide valuable insights into the binding affinities and interaction patterns between isoxazole derivatives and their target enzymes at a molecular level, thereby guiding the synthesis and optimization of potent drug candidates.

This guide offers a comparative overview of recent in silico docking studies on isoxazole derivatives targeting key enzymes implicated in various diseases. We present a synthesis of quantitative data from multiple studies, detail the experimental and computational protocols employed, and provide visualizations to elucidate key workflows and biological pathways.

Comparative Analysis of Isoxazole Derivatives as Enzyme Inhibitors

Recent research has highlighted the potential of isoxazole derivatives as inhibitors of several clinically relevant enzymes. The following tables summarize the in vitro inhibitory activities and in silico docking results for various isoxazole derivatives against cyclooxygenase (COX) enzymes and carbonic anhydrase (CA).

Table 1: In Vitro Inhibitory Activity of Isoxazole-Carboxamide Derivatives against COX-1 and COX-2 [2][3]

CompoundTarget EnzymeIC50 (nM)Selectivity Ratio (COX-1/COX-2)
A13COX-1644.63
COX-213
KetoprofenCOX-1--
COX-2-
CelecoxibCOX-1--
COX-2-

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher selectivity ratio indicates greater selectivity for COX-2.

Table 2: In Vitro Inhibitory Activity of Isoxazole Derivatives against Carbonic Anhydrase (CA) [4]

CompoundTarget EnzymeIC50 (µM)% Inhibition
AC2CA112.3 ± 1.679.5
AC3CA228.4 ± 2.368.7
AC1CA368.258.4
AC4CA483.050.5
Acetazolamide (Standard)CA18.6 ± 0.587.0

Note: Lower IC50 values indicate greater inhibitory potency.

Table 3: In Silico Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy [1]

CompoundTarget ProteinBinding Affinity (kcal/mol)Drug-Likeness Score
Designed Isoxazole DerivativesProtease InhibitorsVariesVaries

Note: More negative binding affinity values suggest stronger binding to the target protein. Drug-likeness scores are calculated based on various molecular properties.

Experimental and Computational Protocols

The methodologies employed in these studies are crucial for interpreting and comparing the results. Below are summaries of the key experimental and computational protocols.

  • COX-1/COX-2 Inhibition Assay: The inhibitory activity of isoxazole derivatives against COX-1 and COX-2 is typically evaluated using commercially available kits.[2][3] These assays measure the production of prostaglandins, the products of COX enzyme activity. The IC50 values are determined by measuring the enzyme's activity at various concentrations of the test compounds.[2][3] Celecoxib and ketoprofen are often used as reference compounds.[3]

  • Carbonic Anhydrase Inhibition Assay: The inhibitory potential against CA is assessed using a 96-well microplate reader. The assay measures the esterase activity of the enzyme, and the percentage of inhibition is calculated for each compound.[4] Acetazolamide is a commonly used standard inhibitor.[4]

The general workflow for in silico molecular docking studies of isoxazole derivatives involves several key steps, as illustrated in the diagram below.

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_validation Validation protein_prep Target Protein Preparation (e.g., PDB retrieval, water removal) docking Molecular Docking (e.g., AutoDock, MOE) protein_prep->docking ligand_prep Ligand Preparation (e.g., 2D/3D structure generation, energy minimization) ligand_prep->docking binding_analysis Binding Mode and Energy Analysis docking->binding_analysis interaction_analysis Interaction Analysis (e.g., Hydrogen bonds, van der Waals) docking->interaction_analysis admet_prediction ADMET Prediction (e.g., SwissADME) binding_analysis->admet_prediction interaction_analysis->admet_prediction in_vitro_assay In Vitro Validation admet_prediction->in_vitro_assay

Caption: A generalized workflow for in silico molecular docking studies.

  • Protein and Ligand Preparation: The three-dimensional crystal structures of the target enzymes are typically retrieved from the Protein Data Bank (PDB).[5] Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added.[5] The structures of the isoxazole derivatives are drawn using software like ChemDraw and then optimized using computational chemistry methods.[5]

  • Docking Software and Parameters: Various software packages are used for molecular docking, including AutoDock, MOE (Molecular Operating Environment), and PyRx.[1][5] The docking protocol involves defining a grid box around the active site of the enzyme to guide the placement of the ligand. The scoring functions within the software are then used to predict the binding affinity and orientation of the ligand within the active site.[4]

  • ADMET Prediction: In silico tools such as SwissADME and Molinspiration are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed compounds.[1] These predictions help in assessing the drug-likeness and potential pharmacokinetic profiles of the molecules.[1][6]

Signaling Pathway Inhibition by Isoxazole Derivatives

Isoxazole derivatives that inhibit COX enzymes interfere with the arachidonic acid signaling pathway, which is centrally involved in inflammation and pain.

G membrane Cell Membrane phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 activates arachidonic_acid Arachidonic Acid pla2->arachidonic_acid produces cox_enzymes COX-1 / COX-2 arachidonic_acid->cox_enzymes substrate for prostaglandins Prostaglandins cox_enzymes->prostaglandins synthesizes inflammation Inflammation, Pain, Fever prostaglandins->inflammation isoxazole Isoxazole Derivatives isoxazole->cox_enzymes inhibits

Caption: Inhibition of the arachidonic acid pathway by isoxazole derivatives.

This pathway is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Cyclooxygenase enzymes (COX-1 and COX-2) then convert arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, isoxazole derivatives can effectively block this pathway and exert their anti-inflammatory effects.

Conclusion

In silico docking studies have proven to be a powerful approach for the identification and optimization of isoxazole derivatives as potent enzyme inhibitors. The comparative data presented in this guide demonstrate the potential of these compounds against various therapeutic targets. The detailed experimental and computational protocols provide a framework for researchers to design and execute their own studies in this promising area of drug discovery. The continued application of these computational techniques, coupled with experimental validation, will undoubtedly accelerate the development of novel isoxazole-based drugs with improved efficacy and safety profiles.

References

Unveiling the Cytotoxic Potential of Novel Isoxazole-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with enhanced efficacy and reduced side effects is a perpetual endeavor. Isoxazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant cytotoxic activity against a range of cancer cell lines. This guide provides an objective comparison of the cytotoxic performance of novel isoxazole-based compounds against other alternatives, supported by experimental data and detailed methodologies.

Isoxazole-containing compounds have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] These compounds have been shown to induce apoptosis, inhibit crucial enzymes, and disrupt cellular processes essential for cancer cell survival and proliferation.[3][4] This guide summarizes key findings on their cytotoxic effects and provides standardized protocols for their assessment.

Comparative Cytotoxicity of Isoxazole Derivatives

The cytotoxic efficacy of novel isoxazole-based compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potential. The following table summarizes the IC50 values for several recently developed isoxazole derivatives and compares them with established chemotherapeutic agents like Doxorubicin and Paclitaxel. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines and incubation times.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Isoxazole Derivatives
Isoxazole-carboxamide 2dHeLa (Cervical Cancer)15.48 µg/mL[5]
Isoxazole-carboxamide 2dHep3B (Liver Cancer)~23 µg/mL[5]
Isoxazole-carboxamide 2eHep3B (Liver Cancer)~23 µg/mL[5]
Isoxazole-curcumin 9MCF-7 (Breast Cancer)Lower than Curcumin[6]
Isoxazolyl-1,4-benzodiazepine-5-one 4r-wVariousPotent Antimicrobial[7]
3,4-isoxazolediamide 1K562 (Leukemia)71.57 nM[8]
3,4-isoxazolediamide 2K562 (Leukemia)18.01 nM[8]
4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine 4K562 (Leukemia)70.1 nM[8]
Alternative Anticancer Agents
DoxorubicinBFTC-905 (Bladder Cancer)2.3 µM[9]
DoxorubicinMCF-7 (Breast Cancer)2.5 µM[9]
DoxorubicinHeLa (Cervical Cancer)2.9 µM[9]
DoxorubicinHepG2 (Liver Cancer)12.2 µM[9]
PaclitaxelHeLa (Cervical Cancer)Low micromolar[10]
PaclitaxelVariousNanomolar range[11]

Experimental Protocols for Cytotoxicity Assessment

Accurate and reproducible assessment of cytotoxicity is paramount in the evaluation of novel drug candidates. The following are detailed methodologies for three commonly employed assays: the MTT assay for cell viability, the LDH assay for cytotoxicity, and the Annexin V assay for apoptosis detection.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan product.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

  • Incubation: Incubate the plate for 1.5 to 4 hours at 37°C in a humidified atmosphere with 5% CO2.[12]

  • Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 492 nm or between 550 and 600 nm using a microplate reader.[12]

MTT_Assay_Workflow start Seed cells in 96-well plate treat Treat with isoxazole compounds start->treat mtt Add MTT solution treat->mtt incubate_mtt Incubate (1.5-4h, 37°C) mtt->incubate_mtt solubilize Add solubilization solution (DMSO) incubate_mtt->solubilize read Measure absorbance (490-600nm) solubilize->read end Determine cell viability read->end

MTT Assay for Cell Viability Assessment
LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[4]

Protocol:

  • Cell Culture and Treatment: Seed cells in a 96-well plate and treat with test compounds as described for the MTT assay.[4]

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 3 minutes.[14] Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[14][15]

  • Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[14]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[14]

  • Stop Reaction: Add 50 µL of stop solution to each well.[14]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[14][15]

LDH_Assay_Workflow start Culture and treat cells collect Collect supernatant start->collect react Add LDH reaction mixture collect->react incubate_ldh Incubate (30 min, RT) react->incubate_ldh stop Add stop solution incubate_ldh->stop read Measure absorbance (490nm) stop->read end Quantify cytotoxicity read->end

LDH Assay for Cytotoxicity Measurement
Annexin V Apoptosis Assay

The Annexin V assay is a widely used method to detect apoptosis. In apoptotic cells, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[1][2][16] Propidium iodide (PI) is used as a counterstain to differentiate apoptotic from necrotic cells.[1]

Protocol:

  • Cell Harvesting: Following treatment, harvest both adherent and floating cells.[1]

  • Cell Washing: Wash the cells twice with cold PBS.[1]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1-5 x 10^6 cells/mL.[3]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of propidium iodide (1 mg/mL) to 100 µL of the cell suspension.[1][3]

  • Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[3]

  • Analysis: Analyze the stained cells by flow cytometry.[1]

Apoptosis_Assay_Workflow start Treat cells with compounds harvest Harvest cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in binding buffer wash->resuspend stain Stain with Annexin V and PI resuspend->stain incubate Incubate (15 min, RT) stain->incubate analyze Analyze by flow cytometry incubate->analyze end Quantify apoptosis analyze->end

Apoptosis Detection using Annexin V/PI Staining

Signaling Pathways in Isoxazole-Induced Cytotoxicity

The cytotoxic effects of many isoxazole derivatives are mediated through the induction of apoptosis.[17][18] This programmed cell death is often triggered by the activation of specific signaling pathways. One of the key mechanisms involves the inhibition of Heat Shock Protein 90 (HSP90), a molecular chaperone that is crucial for the stability and function of numerous proteins involved in cancer cell proliferation and survival.[17][18] Inhibition of HSP90 by isoxazole-based compounds can lead to the degradation of its client proteins, ultimately culminating in apoptotic cell death.

Apoptosis_Signaling_Pathway cluster_cell Cancer Cell isoxazole Isoxazole Compound hsp90 HSP90 isoxazole->hsp90 Inhibition client_proteins Oncogenic Client Proteins (e.g., Akt, Raf-1) hsp90->client_proteins Stabilization caspases Caspase Activation hsp90->caspases client_proteins->caspases Inhibition of pro-apoptotic signals apoptosis Apoptosis caspases->apoptosis

Isoxazole-Mediated Inhibition of HSP90 Leading to Apoptosis

References

A Comparative Guide to the Efficacy of Isoxazole-Based Drug Candidates: In Vitro vs. In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of isoxazole-based drug candidates in preclinical studies. It highlights the crucial transition from laboratory cell-based assays to whole-organism models, presenting supporting experimental data and detailed methodologies to aid in the evaluation and progression of these promising compounds.

The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and antibacterial effects.[1][2] The initial assessment of these compounds typically involves in vitro assays to determine their potency and mechanism of action at a cellular level. Promising candidates are then advanced to in vivo models to evaluate their efficacy, safety, and pharmacokinetic profiles in a complex biological system. This guide delves into the comparative efficacy of isoxazole derivatives in both settings.

Anticancer Isoxazole Derivatives: A Case Study

A study by Ökçelik et al. (2022) provides a clear example of the in vitro-in vivo correlation for vicinal diaryl-substituted isoxazole derivatives.[3] The in vitro antiproliferative activities of these compounds were assessed against a panel of hepatocellular and breast cancer cell lines, with IC50 values determined. Subsequently, selected potent compounds were evaluated for their in vivo antitumor activity in mouse xenograft models.[3]

Data Presentation: In Vitro vs. In Vivo Efficacy of Anticancer Isoxazoles
CompoundCancer Cell LineIn Vitro IC50 (µM)[3]In Vivo ModelIn Vivo Antitumor Activity (Inhibition Rate %)[3]
11 Mahlavu (Hepatocellular Carcinoma)1.96Mahlavu Xenograft40-85%
11 MDA-MB-231 (Breast Cancer)2.54MDA-MB-231 Xenograft40-85%
85 (Pyrazole analogue) Mahlavu (Hepatocellular Carcinoma)2.11Mahlavu Xenograft40-85%
85 (Pyrazole analogue) MDA-MB-231 (Breast Cancer)1.89MDA-MB-231 Xenograft40-85%

Antibacterial Isoxazole Derivatives: A Case Study

In the realm of antibacterial research, a study by Dudek et al. (2023) on a water-soluble isoxazole-linked 1,3,4-oxadiazole derivative (ED) showcases the translation from in vitro antimicrobial activity to in vivo efficacy in an invertebrate model.[4] In vitro testing determined the minimal inhibitory concentration (MIC), minimal biocidal concentration (MBC), and minimal biofilm eradication concentration (MBEC) against various bacterial strains. The in vivo efficacy was then assessed using a Galleria mellonella larvae infection model.[4]

Data Presentation: In Vitro vs. In Vivo Efficacy of an Antibacterial Isoxazole Derivative
CompoundBacterial StrainIn Vitro MIC (mg/L)[4]In Vitro MBC (mg/L)[4]In Vivo ModelIn Vivo Efficacy[4]
ED Staphylococcus aureus125250Galleria mellonella larvae~40% reduction in larval mortality
ED Streptococcus pyogenes62.5125-Not Reported
ED Pseudomonas aeruginosa500>500-Not Reported
ED Escherichia coli500>500-Not Reported

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the isoxazole-based drug candidates in culture medium. Replace the medium in the wells with 100 µL of medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

In Vivo Anticancer Efficacy: Mouse Xenograft Model

This model involves the transplantation of human tumor cells into immunodeficient mice.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., Mahlavu or MDA-MB-231) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor the tumor growth. When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the isoxazole-based drug candidate to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Measure tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) percentage for the treated group compared to the control group.

In Vitro Antibacterial Activity: Broth Microdilution Method (MIC Determination)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus) in a suitable broth.

  • Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the isoxazole-based compound in broth.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vivo Antibacterial Efficacy: Galleria mellonella Infection Model

The G. mellonella larvae are a useful invertebrate model for assessing the in vivo efficacy of antimicrobial compounds.[4]

Protocol:

  • Larvae Selection: Select healthy G. mellonella larvae of a specific weight range.

  • Infection: Inject a standardized dose of bacteria (e.g., S. aureus) into the larvae.

  • Treatment: At the same time or shortly after infection, inject the isoxazole-based compound into a different site of the larvae. A control group is injected with the bacteria and a vehicle.

  • Incubation: Incubate the larvae at 37°C.

  • Survival Monitoring: Monitor and record the survival of the larvae over a period of time (e.g., 72 hours).

  • Data Analysis: Compare the survival rates of the treated group with the control group to determine the efficacy of the compound in reducing mortality.[4]

Mandatory Visualizations

Signaling Pathway: HSP90 Inhibition by Isoxazole Derivatives

Many isoxazole-based anticancer agents function by inhibiting Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive tumor growth and survival.

HSP90_Pathway cluster_0 Normal Cell Signaling cluster_1 HSP90 Inhibition Client Proteins Client Proteins HSP90 HSP90 Client Proteins->HSP90 Binding & Folding Cell Proliferation Cell Proliferation HSP90->Cell Proliferation Survival Survival HSP90->Survival Isoxazole Inhibitor Isoxazole Inhibitor HSP90_inhibited HSP90 Isoxazole Inhibitor->HSP90_inhibited Inhibition Misfolded Clients Misfolded Client Proteins HSP90_inhibited->Misfolded Clients Leads to Proteasomal Degradation Proteasomal Degradation Misfolded Clients->Proteasomal Degradation Apoptosis Apoptosis Proteasomal Degradation->Apoptosis Drug_Discovery_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., MCF-7, HepG2) MTT_Assay MTT Assay for Cell Viability (IC50) Cell_Culture->MTT_Assay Mechanism_Assay Mechanism of Action (e.g., Apoptosis Assay) MTT_Assay->Mechanism_Assay Animal_Model Mouse Xenograft Model Mechanism_Assay->Animal_Model Promising Candidate Efficacy_Study Tumor Growth Inhibition Study Animal_Model->Efficacy_Study Toxicity_Study Toxicity Assessment Efficacy_Study->Toxicity_Study Preclinical_Candidate Preclinical_Candidate Toxicity_Study->Preclinical_Candidate Selection Antibacterial_Testing_Logic In_Vitro In Vitro Testing MIC Determination MBC Determination MBEC (Biofilm) Determination Correlation Correlation? In_Vitro:mic->Correlation In_Vitro:mbc->Correlation In_Vitro:mbec->Correlation In_Vivo In Vivo Testing Infection Model (e.g., G. mellonella) Efficacy Assessment (e.g., Survival Rate) Clinical_Potential Clinical_Potential In_Vivo:efficacy->Clinical_Potential Indicates Correlation->In_Vivo:model Predicts Efficacy

References

A Comparative Analysis of Synthetic Routes to Functionalized Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates due to its diverse biological activities.[1][2][3][4] The synthesis of functionalized isoxazoles is, therefore, a topic of significant interest. This guide provides a comparative analysis of three prominent synthetic routes, offering experimental data, detailed protocols, and visual pathway diagrams to aid researchers in selecting the optimal strategy for their specific needs.

The primary methods for isoxazole synthesis include the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, the condensation of 1,3-dicarbonyl compounds with hydroxylamine, and the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes.[1][5][6] Each of these routes presents distinct advantages and disadvantages concerning regioselectivity, substrate scope, and reaction conditions.

Quantitative Comparison of Synthesis Routes

The following table summarizes key quantitative data for the three major synthetic routes to functionalized isoxazoles, providing a clear comparison of their efficiency and reaction conditions.

Synthesis Route Key Reagents Typical Yield (%) Reaction Time Temperature Key Advantages Key Disadvantages
1. 1,3-Dipolar Cycloaddition Nitrile Oxide (from oxime), Alkyne57-94%[7]12-24 hours[8]Room TemperatureHigh functional group tolerance; good yields.[9]Regioselectivity can be an issue; nitrile oxides can be unstable.[8][10]
2. Condensation of β-Enamino Diketones β-Enamino Diketone, Hydroxylamine HCl, BF₃·OEt₂63-75% (for 3,4-disubstituted)[11]Varies (monitoring by TLC)[8]Room TemperatureGood control of regioselectivity; mild conditions.[6][12]Limited to the availability of the starting diketones.[6]
3. Electrophilic Cyclization 2-Alkyn-1-one O-methyl oxime, IClModerate to Excellent[13]VariesMild ConditionsAccess to highly substituted isoxazoles; resulting 4-iodoisoxazoles can be further functionalized.[13][14]Requires preparation of the starting alkynone and oxime.[13][14]

Detailed Experimental Protocols & Methodologies

Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

This method involves the in situ generation of a nitrile oxide from an aldoxime, which then undergoes a [3+2] cycloaddition with a terminal alkyne. This approach is highly versatile and widely employed.[5][15]

Experimental Protocol:

  • To a solution of the terminal alkyne (1 equivalent) and the aldoxime (1.5 equivalents) in a suitable solvent (e.g., DCM), add an oxidizing agent such as [bis(trifluoroacetoxy)iodo]benzene (1.5 equivalents).[5]

  • Stir the reaction mixture at room temperature.[8]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and extract the product with an organic solvent.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.[5]

G cluster_0 Nitrile Oxide Formation (in situ) cluster_1 1,3-Dipolar Cycloaddition Aldoxime R1-CH=N-OH Nitrile_Oxide [ R1-C≡N+-O- ] Aldoxime->Nitrile_Oxide Oxidation Aldoxime->Nitrile_Oxide Oxidant Oxidant (e.g., PIFA) Alkyne R2-C≡CH Isoxazole Alkyne->Isoxazole Nitrile_Oxide_2 [ R1-C≡N+-O- ] Nitrile_Oxide_2->Isoxazole Nitrile_Oxide_2->Isoxazole [3+2] Cycloaddition

Caption: General workflow for 1,3-dipolar cycloaddition.

Regioselective Synthesis of 3,4-Disubstituted Isoxazoles from β-Enamino Diketones

The cyclocondensation of β-enamino diketones with hydroxylamine offers a method to overcome the regioselectivity issues often encountered in the classic Claisen isoxazole synthesis.[6][12] The use of a Lewis acid such as boron trifluoride diethyl etherate can direct the reaction towards the formation of 3,4-disubstituted isoxazoles.[8]

Experimental Protocol:

  • To a solution of the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL), add pyridine (0.7 mmol).[8]

  • Add boron trifluoride diethyl etherate (1.0 mmol, 2.0 equivalents) dropwise at room temperature.[8]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 3,4-disubstituted isoxazole.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product Enamino_Diketone β-Enamino Diketone Reaction_Vessel Acetonitrile Room Temperature Enamino_Diketone->Reaction_Vessel Hydroxylamine NH2OH·HCl Hydroxylamine->Reaction_Vessel Lewis_Acid BF₃·OEt₂ Lewis_Acid->Reaction_Vessel Isoxazole Reaction_Vessel->Isoxazole Cyclocondensation

Caption: Synthesis of 3,4-disubstituted isoxazoles.

Synthesis of 4-Iodoisoxazoles via Electrophilic Cyclization

This method provides an efficient route to highly substituted isoxazoles, particularly 4-iodoisoxazoles, which are valuable intermediates for further functionalization via cross-coupling reactions.[13][14]

Experimental Protocol:

  • Prepare the 2-alkyn-1-one O-methyl oxime by reacting the corresponding ynone with methoxylamine hydrochloride and pyridine in methanol at room temperature.[13]

  • Dissolve the purified Z-O-methyl oxime in a suitable solvent (e.g., dichloromethane).

  • Add a solution of iodine monochloride (ICl) in the same solvent dropwise to the oxime solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the residue by column chromatography to obtain the 4-iodoisoxazole.

G cluster_0 Starting Material Preparation cluster_1 Electrophilic Cyclization Ynone Ynone Oxime 2-Alkyn-1-one O-methyl oxime Ynone->Oxime Ynone->Oxime Methoxylamine MeONH₂·HCl, Pyridine Iodine_Monochloride ICl Iodoisoxazole Oxime_2 2-Alkyn-1-one O-methyl oxime Oxime_2->Iodoisoxazole Oxime_2->Iodoisoxazole Cyclization

Caption: Electrophilic cyclization for 4-iodoisoxazoles.

Conclusion

The choice of synthetic route for functionalized isoxazoles depends heavily on the desired substitution pattern and the available starting materials. The 1,3-dipolar cycloaddition offers broad substrate scope and good yields but may require optimization to control regioselectivity. The condensation of β-enamino diketones provides excellent regiochemical control for the synthesis of 3,4-disubstituted isoxazoles. For access to highly substituted and further functionalizable 4-iodoisoxazoles, electrophilic cyclization is a powerful strategy. By considering the comparative data and detailed protocols presented in this guide, researchers can make an informed decision to best suit their synthetic goals in the pursuit of novel isoxazole-containing compounds.

References

Benchmarking 5-(2-Furyl)isoxazole-3-carboxylic Acid Derivatives: A Comparative Analysis Against Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of 5-(2-furyl)isoxazole-3-carboxylic acid derivatives against established standard drugs in the fields of anti-inflammatory and antimicrobial research. The data presented is compiled from various studies to offer a benchmark for the performance of these compounds and to provide detailed experimental protocols for researchers looking to conduct similar evaluations.

Anti-Inflammatory Activity: Comparison with Standard NSAIDs

The anti-inflammatory potential of isoxazole derivatives is often evaluated using the carrageenan-induced paw edema model in rats, a standard and well-characterized assay for acute inflammation. In this model, the reduction in paw swelling after administration of the test compound is compared to that of a control group and a group treated with a standard non-steroidal anti-inflammatory drug (NSAID) like Diclofenac or Celecoxib.

Table 1: In Vivo Anti-inflammatory Activity of Isoxazole Derivatives in the Carrageenan-Induced Paw Edema Model

Compound/DrugDose (mg/kg)Time Point (h)% Inhibition of Paw EdemaReference Standard% Inhibition of Reference Standard
Isoxazole Derivative 7a¹100351%CelecoxibNot specified in the study
Furoxan Derivative 14²Not specifiedNot specified59%Not specifiedNot specified
Diclofenac Sodium³103Significant--
Indomethacin⁴53-5Significant--

¹ N-(4-(isoxazol-5-yl)phenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine[1] ² A furoxan derivative prepared from a hydroximoyl chloride ³ Data from a study evaluating other isoxazole derivatives where diclofenac was a standard.[2] ⁴ Used as a reference drug in a study of indolyl–isoxazolidines.[1]

Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol is a standard method for evaluating the acute anti-inflammatory activity of compounds.

Objective: To assess the in vivo anti-inflammatory effect of this compound derivatives by measuring the inhibition of carrageenan-induced paw edema in rats.

Materials:

  • Wistar albino rats (150-200 g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Test compounds (this compound derivatives)

  • Standard drug (e.g., Diclofenac sodium, 10 mg/kg)

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: House the rats in standard laboratory conditions for at least one week before the experiment with free access to food and water.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Control (Vehicle only)

    • Group II: Standard (Diclofenac sodium)

    • Group III, IV, etc.: Test compounds at different doses.

  • Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) 1 hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals after (e.g., 1, 2, 3, and 4 h).

  • Calculation of Edema Inhibition: The percentage inhibition of paw edema is calculated using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where:

    • Vc = Mean increase in paw volume in the control group

    • Vt = Mean increase in paw volume in the treated group

Antimicrobial Activity: Benchmarking Against Standard Antibiotics

The antimicrobial efficacy of novel compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The performance of this compound derivatives can be benchmarked against broad-spectrum antibiotics like Ciprofloxacin.

The following table presents a summary of the antimicrobial activity for a series of N-substituted isoxazole-3,5-diamine derivatives, which share the core isoxazole ring, against Gram-positive and Gram-negative bacteria.

Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL) of N³, N⁵-di(substituted)isoxazole-3,5-diamine Derivatives

CompoundEscherichia coli (Gram-negative)Staphylococcus aureus (Gram-positive)
Test Compounds
Derivative 178d117100
Derivative 178e11095
Derivative 178f95>120
Standard Drug
Cloxacillin120100

Data adapted from a study on N³, N⁵-di(substituted)isoxazole-3,5-diamine derivatives, where cloxacillin was the standard.[3]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely accepted protocol for determining the MIC of antimicrobial agents.

Objective: To determine the in vitro minimum inhibitory concentration (MIC) of this compound derivatives against selected bacterial strains.

Materials:

  • Test compounds (this compound derivatives)

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compounds and the standard drug in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in MHB in the 96-well plates to obtain a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental procedures is crucial for understanding the data. The following diagrams, generated using Graphviz, illustrate a simplified signaling pathway for inflammation and a general workflow for the evaluation of the synthesized compounds.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Pro-inflammatory Cascade cluster_response Inflammatory Response Carrageenan Carrageenan Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Carrageenan->Cell_Membrane_Phospholipids activates Phospholipase A2 Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid COX_Enzymes COX_Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins Edema_Pain_Fever Edema_Pain_Fever Prostaglandins->Edema_Pain_Fever COX_Enzymes->Prostaglandins Isoxazole_Derivatives Isoxazole_Derivatives Isoxazole_Derivatives->COX_Enzymes inhibit Standard_NSAIDs Standard_NSAIDs Standard_NSAIDs->COX_Enzymes inhibit

Caption: Simplified signaling pathway of inflammation and COX enzyme inhibition.

experimental_workflow Start Start Synthesis Synthesis of 5-(2-Furyl)isoxazole-3- carboxylic acid derivatives Start->Synthesis Characterization Structural Characterization (NMR, IR, Mass Spec) Synthesis->Characterization Biological_Screening Biological Screening Anti-inflammatory Assay Antimicrobial Assay Characterization->Biological_Screening Data_Analysis Data Analysis and Comparison with Standard Drugs Biological_Screening:f0->Data_Analysis Biological_Screening:f1->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for synthesis and evaluation.

References

Novel Isoxazole Compounds: A Comparative Guide to Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The search for novel antioxidant compounds is a cornerstone of drug discovery, aimed at combating oxidative stress implicated in a wide range of pathologies. Isoxazole derivatives have emerged as a promising class of heterocyclic compounds exhibiting significant antioxidant potential. This guide provides a comparative analysis of the antioxidant activity of various novel isoxazole compounds, supported by experimental data from established in vitro assays. Detailed methodologies for these assays are provided to ensure reproducibility and aid in the design of future studies.

Comparative Antioxidant Activity of Isoxazole Derivatives

The antioxidant capacity of novel isoxazole derivatives has been evaluated using several standard assays, primarily the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays. The half-maximal inhibitory concentration (IC50) is a key metric for the DPPH and ABTS assays, representing the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. For the FRAP assay, a higher value indicates greater reducing power.

DPPH Radical Scavenging Activity

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidant compounds.

Compound IDIsoxazole Derivative Structure/NameDPPH IC50 (µg/mL)Reference Standard (IC50 µg/mL)Source
2a Fluorophenyl-isoxazole-carboxamide derivative0.45 ± 0.21Trolox (3.10 ± 0.92)[1]
2c Fluorophenyl-isoxazole-carboxamide derivative0.47 ± 0.33Trolox (3.10 ± 0.92)[1]
28 Isoxazole ring-containing chalcone5 ± 1Gallic Acid (5)
C3 Isoxazole derivative10.96 µMAscorbic Acid (17.90 µM)[2]
C5 Isoxazole derivative13.12 µMAscorbic Acid (17.90 µM)[2]
C6 Isoxazole derivative18.87 µMAscorbic Acid (17.90 µM)[2]
12 3-(4-methoxyphenyl)-5-(4-hydroxyphenyl)isoxazole40.21 ± 2.71-[3]
ABTS Radical Scavenging Activity

The ABTS assay measures the ability of antioxidants to scavenge the ABTS radical cation.

Compound IDIsoxazole Derivative Structure/NameABTS IC50 (µM)Reference Standard (IC50 µM)Source
Compound A Pyrazolo[1,5-a]pyrimidine-isoxazoleData not explicitly quantified in text-[4]
Compound B Imidazo[1,2-b]pyrazole-isoxazoleData not explicitly quantified in text-[4]

Note: While the referenced study mentions significant ABTS scavenging activity for these classes of compounds, specific IC50 values were not provided in the available text.

Ferric Reducing Antioxidant Power (FRAP)

The FRAP assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Compound IDIsoxazole Derivative Structure/NameFRAP Value (µmol Fe²⁺/g)Reference StandardSource
- Various Isoxazole DerivativesData not available in searched literature--

Note: Specific FRAP values for novel isoxazole compounds were not available in the searched literature. This represents a gap in the current comparative data.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below.

DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable free radical DPPH by an antioxidant. The loss of the deep purple color of the DPPH solution, measured spectrophotometrically at approximately 517 nm, is proportional to the concentration of the antioxidant.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Samples: Dissolve the isoxazole compounds in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Serially dilute the stock solution to obtain a range of concentrations.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution.

    • Include a blank control (solvent + DPPH) and a positive control (a known antioxidant like ascorbic acid or Trolox).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color. Antioxidants reduce the ABTS•⁺, causing a decolorization that is measured at 734 nm.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•⁺) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

    • Dilute the resulting ABTS•⁺ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare serial dilutions of the isoxazole compounds in a suitable solvent.

  • Assay:

    • Add a small volume (e.g., 10 µL) of each sample dilution to a 96-well plate.

    • Add a larger volume (e.g., 190 µL) of the diluted ABTS•⁺ solution to each well.

    • Include a blank and a positive control.

    • Incubate at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: Read the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This method is based on the reduction of a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to a blue-colored ferrous (Fe²⁺) complex by antioxidants in an acidic medium. The intensity of the blue color is proportional to the antioxidant capacity and is measured at 593 nm.

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the following solutions: 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in water.

    • Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the working solution to 37°C before use.

  • Preparation of Test Samples: Prepare dilutions of the isoxazole compounds in a suitable solvent.

  • Assay:

    • Add a small volume (e.g., 10 µL) of the sample to a 96-well plate.

    • Add a larger volume (e.g., 190 µL) of the FRAP working solution.

    • Include a blank and a standard (e.g., FeSO₄ or Trolox).

    • Incubate at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant and is typically expressed as µmol of Fe²⁺ equivalents per gram or mole of the compound.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the underlying biological mechanisms of antioxidant action, the following diagrams are provided.

Experimental_Workflow_DPPH_ABTS cluster_DPPH DPPH Assay Workflow cluster_ABTS ABTS Assay Workflow DPPH_Prep Prepare 0.1 mM DPPH in Methanol Mix1 Mix DPPH and Sample (100 µL + 100 µL) DPPH_Prep->Mix1 Sample_Prep1 Prepare Isoxazole Compound Dilutions Sample_Prep1->Mix1 Incubate1 Incubate in Dark (30 min, RT) Mix1->Incubate1 Measure1 Measure Absorbance at 517 nm Incubate1->Measure1 Calculate1 Calculate % Scavenging and IC50 Measure1->Calculate1 ABTS_Radical Generate ABTS•⁺ Radical (ABTS + K₂S₂O₈) Dilute_ABTS Dilute ABTS•⁺ to Absorbance ~0.7 at 734 nm ABTS_Radical->Dilute_ABTS Mix2 Mix ABTS•⁺ and Sample (190 µL + 10 µL) Dilute_ABTS->Mix2 Sample_Prep2 Prepare Isoxazole Compound Dilutions Sample_Prep2->Mix2 Incubate2 Incubate (e.g., 6 min, RT) Mix2->Incubate2 Measure2 Measure Absorbance at 734 nm Incubate2->Measure2 Calculate2 Calculate % Inhibition and IC50 Measure2->Calculate2

Workflow for DPPH and ABTS antioxidant assays.

FRAP_Assay_Workflow FRAP Assay Workflow Reagent_Prep Prepare FRAP Reagent (Acetate Buffer, TPTZ, FeCl₃) Mix Mix FRAP Reagent and Sample (190 µL + 10 µL) Reagent_Prep->Mix Sample_Prep Prepare Isoxazole Compound Dilutions Sample_Prep->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate FRAP Value (µmol Fe²⁺ equivalents) Measure->Calculate

Workflow for the FRAP antioxidant assay.

Antioxidant compounds can exert their effects through the modulation of key cellular signaling pathways that regulate the expression of endogenous antioxidant enzymes and cytoprotective proteins. The Nrf2-ARE and NF-κB pathways are two such critical pathways.

Antioxidant_Signaling_Pathways cluster_Nrf2 Nrf2-ARE Pathway cluster_NFkB NF-κB Pathway ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) ROS->Keap1_Nrf2 induces Isoxazole Isoxazole Compound Isoxazole->Keap1_Nrf2 may induce Nrf2_dissociation Nrf2 Dissociation Keap1_Nrf2->Nrf2_dissociation Nrf2_translocation Nrf2 Translocation to Nucleus Nrf2_dissociation->Nrf2_translocation ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE binds to Gene_Expression ↑ Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Gene_Expression Cell_Protection Cellular Protection Gene_Expression->Cell_Protection Stimuli Oxidative Stress/ Inflammatory Stimuli IKK IKK Activation Stimuli->IKK IkB_degradation IκB Phosphorylation & Degradation IKK->IkB_degradation NFkB_release NF-κB Release IkB_degradation->NFkB_release NFkB_translocation NF-κB Translocation to Nucleus NFkB_release->NFkB_translocation NFkB_binding NF-κB Binds to Target Genes NFkB_translocation->NFkB_binding Inflammation ↑ Pro-inflammatory Gene Expression NFkB_binding->Inflammation Antioxidant_Response Modulation of Antioxidant Response NFkB_binding->Antioxidant_Response

Key antioxidant signaling pathways.

References

New Isoxazole Derivatives Demonstrate Potent and Selective COX-2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A promising new class of isoxazole-based compounds is emerging as potent and selective inhibitors of cyclooxygenase-2 (COX-2), offering the potential for more targeted anti-inflammatory therapies with fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). Recent studies have highlighted several novel isoxazole derivatives with impressive inhibitory activity against COX-2, the enzyme primarily responsible for inflammation and pain, while showing significantly less affinity for the constitutively expressed COX-1 enzyme, which plays a crucial role in protecting the stomach lining.

The development of selective COX-2 inhibitors has been a major goal in medicinal chemistry to mitigate the gastrointestinal risks associated with non-selective NSAIDs. Isoxazole-containing compounds, such as the well-known COX-2 inhibitor celecoxib, have proven to be a valuable scaffold for designing new anti-inflammatory agents. The latest research in this area focuses on synthesizing novel derivatives and evaluating their biological activity, with several compounds showing comparable or even superior potency and selectivity to existing drugs.

Comparative Analysis of COX-1/COX-2 Inhibition

The efficacy and selectivity of these new isoxazole derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2. A lower IC50 value indicates greater potency, and the ratio of COX-1 IC50 to COX-2 IC50, known as the selectivity index (SI), provides a measure of the compound's preference for inhibiting COX-2. A higher SI value is indicative of greater selectivity for COX-2.

Below is a summary of the in vitro COX-1 and COX-2 inhibitory activities of several recently synthesized isoxazole derivatives, compared with the standard drug celecoxib.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
Isoxazole Derivative C3 22.57 ± 1.080.93 ± 0.0124.26
Isoxazole Derivative C5 35.55 ± 1.150.85 ± 0.0441.82
Isoxazole Derivative C6 33.95 ± 1.120.55 ± 0.0361.73
Celecoxib (Standard) -->303

Data is expressed as mean ± SEM; n=3.[1]

The data clearly indicates that the novel isoxazole derivatives, particularly C6, exhibit potent inhibition of the COX-2 enzyme with IC50 values in the sub-micromolar range.[1] While celecoxib remains highly selective, these new compounds demonstrate significant selectivity for COX-2, making them promising candidates for further investigation as safer anti-inflammatory drugs.[1]

Experimental Protocols

The determination of COX-1 and COX-2 inhibitory activity is a critical step in the evaluation of these new compounds. The following provides a detailed methodology for the in vitro cyclooxygenase inhibition assay.

In Vitro COX-1/COX-2 Inhibition Assay

The in vitro COX-1 and COX-2 enzyme inhibitory assays are performed to determine the IC50 values of the synthesized isoxazole derivatives.[1] A common method is the enzyme immunoassay (EIA) which quantifies the production of prostaglandins, the products of the COX-catalyzed reaction.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Heme cofactor

  • Synthesized isoxazole derivatives (test compounds)

  • Standard NSAIDs (e.g., celecoxib)

  • Enzyme immunoassay (EIA) kit for prostaglandin quantification

Procedure:

  • The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • In a reaction vessel, the reaction buffer, heme, and either the COX-1 or COX-2 enzyme are combined.

  • The test compound at various concentrations is added to the enzyme mixture and incubated for a short period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

  • The enzymatic reaction is initiated by adding the substrate, arachidonic acid. The reaction is allowed to proceed for a specific time (e.g., 2 minutes) at 37°C.

  • The reaction is terminated by the addition of a strong acid (e.g., HCl).

  • The concentration of the prostaglandin product (e.g., PGE2) is then determined using an enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

  • The percentage of inhibition for each concentration of the test compound is calculated by comparing the amount of prostaglandin produced in the presence of the inhibitor to that produced in its absence (control).

  • The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • The Selectivity Index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

COX Signaling Pathway

The anti-inflammatory effects of these isoxazole derivatives are achieved by blocking the cyclooxygenase (COX) signaling pathway. This pathway is initiated by various inflammatory stimuli, leading to the release of arachidonic acid from cell membranes. COX enzymes then convert arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX-2, these compounds effectively reduce the production of pro-inflammatory prostaglandins.

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid Releases COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory GI_Protection GI Protection Platelet Aggregation Prostaglandins_Physiological->GI_Protection Inflammation_Pain_Fever Inflammation Pain, Fever Prostaglandins_Inflammatory->Inflammation_Pain_Fever InflammatoryStimuli Inflammatory Stimuli PLA2 Phospholipase A2 InflammatoryStimuli->PLA2 Activates PLA2->MembranePhospholipids Acts on NewIsoxazoleDerivatives New Isoxazole Derivatives (Selective Inhibition) NewIsoxazoleDerivatives->COX2

Caption: The COX signaling pathway and the targeted inhibition by new isoxazole derivatives.

References

Safety Operating Guide

Personal protective equipment for handling 5-(2-Furyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of 5-(2-Furyl)isoxazole-3-carboxylic acid. Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance. The following procedures are based on general guidelines for handling similar chemical compounds, including isoxazole and carboxylic acid derivatives.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Face ShieldTo be used in addition to goggles when there is a significant splash risk.
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended.[2] Always inspect gloves for tears or punctures before use and change them regularly or immediately if contaminated.[3]
Body Protection Laboratory CoatA long-sleeved, flame-resistant lab coat should be worn to protect against chemical splashes.[2]
Protective ClothingConsider additional protective clothing, such as an apron or coveralls, for larger quantities or when there is a higher risk of exposure.[4]
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if working in an area with poor ventilation or if dust or aerosols may be generated.[1]
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes are required in all laboratory settings where chemicals are handled.[5]

Experimental Protocols: Safe Handling and Disposal

Handling Procedures:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory.[6] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6]

  • Preventing Contamination: Avoid contact with skin and eyes.[7] Do not generate dust or aerosols. Use non-sparking tools and take precautionary measures against static discharge.[1]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1]

Disposal Plan:

All waste containing this compound should be treated as hazardous chemical waste.

  • Waste Segregation: Segregate waste at the source. Do not mix with non-hazardous waste.

  • Container Labeling: Collect chemical waste in a designated, properly labeled, and sealed container. The label should clearly indicate the contents ("Hazardous Waste: this compound") and the associated hazards.

  • Disposal: Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood Proceed handle_chem Handle this compound prep_hood->handle_chem Proceed cleanup_area Decontaminate Work Area handle_chem->cleanup_area Experiment Complete dispose_waste Segregate and Label Hazardous Waste cleanup_area->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe store_waste Store Waste for EHS Pickup dispose_waste->store_waste wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.